C-Peptide 1 (rat)
Description
BenchChem offers high-quality C-Peptide 1 (rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C-Peptide 1 (rat) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H228N38O51/c1-62(2)51-84(167-121(210)80(35-44-104(192)193)159-128(217)87(54-65(7)8)168-120(209)76(30-38-94(142)180)161-133(222)93-28-24-50-178(93)138(227)111(69(15)16)174-124(213)78(32-40-96(144)182)162-132(221)92-27-23-49-177(92)137(226)90(57-108(200)201)171-122(211)81(36-45-105(194)195)164-135(224)110(68(13)14)172-116(205)74(141)29-42-102(188)189)117(206)152-59-99(185)149-58-98(184)150-61-101(187)176-48-22-26-91(176)131(220)163-79(34-43-103(190)191)118(207)153-70(17)113(202)151-60-100(186)156-89(56-107(198)199)130(219)169-88(55-66(9)10)129(218)158-77(31-39-95(143)181)125(214)175-112(73(20)179)136(225)170-85(52-63(3)4)126(215)154-71(18)115(204)166-86(53-64(5)6)127(216)160-82(37-46-106(196)197)123(212)173-109(67(11)12)134(223)155-72(19)114(203)157-75(25-21-47-148-140(146)147)119(208)165-83(139(228)229)33-41-97(145)183/h62-93,109-112,179H,21-61,141H2,1-20H3,(H2,142,180)(H2,143,181)(H2,144,182)(H2,145,183)(H,149,185)(H,150,184)(H,151,202)(H,152,206)(H,153,207)(H,154,215)(H,155,223)(H,156,186)(H,157,203)(H,158,218)(H,159,217)(H,160,216)(H,161,222)(H,162,221)(H,163,220)(H,164,224)(H,165,208)(H,166,204)(H,167,210)(H,168,209)(H,169,219)(H,170,225)(H,171,211)(H,172,205)(H,173,212)(H,174,213)(H,175,214)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,228,229)(H4,146,147,148)/t70-,71-,72-,73+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,109-,110-,111-,112-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJJCGWZJTNTG-XKJOOYHPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C140H228N38O51 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3259.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and History of C-Peptide 1 in the Rat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of C-peptide (connecting peptide) revolutionized our understanding of insulin (B600854) biosynthesis and has since evolved from being considered a mere byproduct to a biologically active peptide with significant physiological roles. This technical guide provides a comprehensive overview of the discovery and history of C-peptide 1 in the rat, a key model organism in diabetes research. It details the seminal experiments that led to its identification, the elucidation of its primary structure, and the subsequent exploration of its biological functions. This document furnishes detailed experimental protocols from foundational studies, presents quantitative data in structured tables, and visualizes key biological pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in endocrinology, diabetes, and drug development.
Introduction: The Dawn of Proinsulin and C-Peptide
The journey to understanding C-peptide began with a fundamental shift in the paradigm of insulin biosynthesis. In 1967, Donald F. Steiner and his colleagues made the groundbreaking discovery that insulin is synthesized as a larger single-chain precursor molecule, which they named proinsulin.[1][2] This precursor molecule is then proteolytically processed to yield the mature two-chain insulin molecule and a connecting peptide segment, the C-peptide.[1][2] Initially, the primary role of C-peptide was thought to be facilitating the correct folding and formation of disulfide bonds within the proinsulin molecule.[3] It was established that C-peptide and insulin are produced and secreted in equimolar amounts from the β-cells of the pancreatic islets of Langerhans. While initially considered biologically inert, subsequent research, particularly in the 21st century, has unveiled C-peptide as a bioactive peptide with diverse physiological effects, especially on microvascular blood flow and tissue health. The first documented use of the C-peptide test as a marker for insulin secretion was in 1972.
The Discovery of Two Proinsulins and C-Peptides in the Rat
A pivotal finding in the history of C-peptide research came from studies in rats. Unlike humans and most other species which have a single proinsulin gene, it was discovered that rats and mice possess two non-allelic genes for insulin, leading to the production of two distinct proinsulins, designated proinsulin I and proinsulin II. This discovery was crucial as it implied the existence of two corresponding C-peptides.
In 1969, J. L. Clark and Donald F. Steiner at the University of Chicago provided the first evidence for the biosynthesis of two separate proinsulins in isolated rat islets of Langerhans. Their work demonstrated that these two proinsulins were subsequently converted to their respective insulins, and importantly, they detected labeled peptide material corresponding to the free connecting segments, the C-peptides.
Timeline of Key Discoveries
| Year | Discovery | Key Researchers | Citation(s) |
| 1967 | Discovery of proinsulin as the precursor to insulin. | Donald F. Steiner | |
| 1969 | Demonstration of the biosynthesis of two distinct proinsulins (I and II) and their corresponding C-peptides in isolated rat islets. | J. L. Clark, D. F. Steiner | |
| 1970 | Development of a subcellular fraction from rat islets to study the conversion of proinsulin to insulin. | W. Kemmler, D. F. Steiner | |
| 1972 | Elucidation of the complete amino acid sequences of both rat C-peptide 1 and C-peptide 2. | J. Markussen, F. Sundby |
Isolation and Characterization of Rat C-Peptide 1
The definitive characterization of rat C-peptide 1 required its isolation and sequencing. This was a challenging task due to the small quantities present in pancreatic tissue.
Amino Acid Sequence of Rat C-Peptide 1
The primary structure of rat C-peptide 1 was determined by Markussen and Sundby in 1972. It is a 31-amino acid polypeptide with the following sequence:
Glu-Val-Glu-Asp-Pro-Gln-Val-Pro-Gln-Leu-Glu-Leu-Gly-Gly-Gly-Pro-Glu-Ala-Gly-Asp-Leu-Gln-Thr-Leu-Ala-Leu-Glu-Val-Ala-Arg-Gln
| Property | Value |
| Number of Amino Acids | 31 |
| Molecular Weight | Approximately 3.2 kDa |
| Key Distinguishing Residues from C-Peptide 2 | Proline at position 8, Glutamic acid at position 17 |
Experimental Protocols: Foundational Methodologies
This section details the key experimental protocols adapted from the seminal publications that led to the discovery and characterization of rat C-peptide 1.
Isolation of Rat Islets of Langerhans
This protocol is based on the methods used by Clark and Steiner in their 1969 study.
Objective: To isolate viable islets of Langerhans from rat pancreas for biosynthetic studies.
Materials:
-
Male Sprague-Dawley rats (200-300g)
-
Collagenase solution (e.g., from Clostridium histolyticum)
-
Hanks' balanced salt solution
-
Ficoll solution
-
Krebs-Ringer bicarbonate buffer
-
Dissecting microscope
Procedure:
-
Anesthetize the rat and perform a laparotomy to expose the pancreas.
-
Cannulate the common bile duct and inject cold collagenase solution to distend the pancreas.
-
Excise the pancreas and incubate it in a collagenase solution at 37°C with gentle shaking to digest the exocrine tissue.
-
Stop the digestion by adding cold Hanks' solution.
-
Wash the digested tissue pellet several times with Hanks' solution.
-
Purify the islets from the digested tissue using a Ficoll density gradient.
-
Hand-pick the purified islets under a dissecting microscope.
-
Culture the isolated islets in a suitable medium (e.g., Krebs-Ringer bicarbonate buffer supplemented with glucose and amino acids) for subsequent experiments.
Biosynthetic Labeling and Extraction of Proinsulin and C-Peptide
This protocol is adapted from the methods described by Clark and Steiner (1969).
Objective: To radiolabel newly synthesized proinsulin and C-peptide in isolated rat islets and extract these proteins for analysis.
Materials:
-
Isolated rat islets
-
Krebs-Ringer bicarbonate buffer
-
Radioactive amino acids (e.g., ³H-leucine)
-
Glucose
-
Acid-ethanol solution (75% ethanol, 1.5% concentrated HCl)
-
Ether
-
Trichloroacetic acid (TCA)
Procedure:
-
Pre-incubate isolated islets in Krebs-Ringer bicarbonate buffer with a low glucose concentration.
-
Incubate the islets in the same buffer containing a high glucose concentration and a radioactive amino acid (e.g., ³H-leucine) to stimulate insulin biosynthesis and incorporate the label into newly synthesized proteins.
-
Terminate the incubation by adding an excess of unlabeled amino acid and rapidly cooling the islets.
-
Wash the islets with buffer.
-
Extract the proteins from the islets using an acid-ethanol solution overnight at 4°C.
-
Centrifuge the extract and precipitate the proteins from the supernatant by adding ether.
-
Wash the protein precipitate with ether and dry it.
-
Alternatively, precipitate proteins from the incubation medium using TCA.
Gel Filtration Chromatography for Protein Separation
This protocol is based on the methods used in the early studies by Steiner and colleagues.
Objective: To separate proinsulin, insulin, and C-peptide from the extracted protein mixture based on their molecular size.
Materials:
-
Extracted protein sample
-
Sephadex G-50 or Bio-Gel P-30 column
-
Acetic acid (e.g., 3 M) as the elution buffer
-
Fraction collector
-
Scintillation counter
Procedure:
-
Dissolve the extracted protein precipitate in the elution buffer (e.g., 3 M acetic acid).
-
Load the sample onto a pre-equilibrated Sephadex G-50 or Bio-Gel P-30 column.
-
Elute the proteins with the same buffer, collecting fractions of a defined volume.
-
Determine the radioactivity in each fraction using a scintillation counter to identify the protein peaks. Proinsulin will elute first, followed by insulin, and then C-peptide.
Amino Acid Sequencing
The sequencing of rat C-peptides was a significant achievement. The following is a generalized protocol based on the techniques available at the time of the work by Markussen and Sundby (1972).
Objective: To determine the primary amino acid sequence of purified rat C-peptide 1.
Materials:
-
Purified rat C-peptide 1
-
Proteolytic enzymes (e.g., trypsin, chymotrypsin)
-
Reagents for Edman degradation
-
Chromatography systems for peptide and amino acid separation (e.g., ion-exchange chromatography, paper electrophoresis)
-
Amino acid analyzer
Procedure:
-
Perform amino acid composition analysis of the purified peptide to determine the relative amounts of each amino acid.
-
Fragment the peptide using specific proteases (e.g., trypsin, which cleaves after lysine (B10760008) and arginine residues).
-
Separate the resulting peptide fragments using chromatography and electrophoresis.
-
Determine the amino acid sequence of each fragment using Edman degradation.
-
Generate overlapping peptide fragments by using a different protease (e.g., chymotrypsin) and sequence them.
-
Align the sequences of the overlapping fragments to deduce the complete amino acid sequence of the original C-peptide 1.
Biological Activity and Signaling Pathways of Rat C-Peptide 1
Contrary to its initial perception as an inert molecule, C-peptide is now recognized as a bioactive peptide that elicits cellular responses through specific signaling pathways.
Key Biological Effects
-
Renal Function: C-peptide has been shown to ameliorate diabetes-induced glomerular hyperfiltration and reduce urinary albumin excretion in diabetic rats.
-
Nerve Function: In animal models of diabetic neuropathy, C-peptide administration improves nerve conduction velocity and increases Na+/K+-ATPase activity in nerve tissue.
-
Vascular Effects: C-peptide stimulates blood flow in skeletal muscle and skin, an effect attributed to the activation of endothelial nitric oxide synthase (eNOS).
Signaling Pathways
Current evidence suggests that C-peptide exerts its effects by binding to a G protein-coupled receptor (GPCR) on the cell surface, although the specific receptor has yet to be definitively identified. This binding initiates a cascade of intracellular signaling events.
One of the well-documented effects of C-peptide is the stimulation of Na+/K+-ATPase activity. This is thought to occur through a pathway involving phospholipase C (PLC) and protein kinase C (PKC).
C-peptide-induced vasodilation is mediated by the production of nitric oxide (NO) by eNOS. This pathway also involves an increase in intracellular calcium and the activation of downstream kinases.
Conclusion and Future Directions
The discovery of C-peptide 1 in the rat was a direct consequence of the elucidation of proinsulin biosynthesis. From its initial role as a simple connecting peptide, our understanding of rat C-peptide 1 has expanded to recognize it as a bioactive hormone with its own specific cellular effects and signaling pathways. The rat model has been instrumental in uncovering these functions and continues to be a valuable tool for investigating the therapeutic potential of C-peptide in the context of diabetes and its complications. Future research will likely focus on the definitive identification of the C-peptide receptor, a more detailed characterization of its downstream signaling networks, and the translation of these findings into novel therapeutic strategies for human diseases.
References
The Biological Function of Rat C-Peptide 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, C-peptide, a byproduct of proinsulin cleavage, was considered biologically inert. However, a growing body of evidence has firmly established its role as an active hormone with significant physiological effects, particularly in the context of diabetes mellitus. In rats, which possess two C-peptide isoforms (1 and 2), C-peptide 1 has been shown to exert a range of beneficial effects, mitigating the complications associated with diabetes. This technical guide provides a comprehensive overview of the biological function of rat C-peptide 1, detailing its signaling pathways, physiological effects, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a clear and detailed understanding for researchers, scientists, and professionals in drug development.
Introduction
Proinsulin C-peptide (connecting peptide) is a 31-amino acid polypeptide that connects the A and B chains of proinsulin. During the biosynthesis of insulin (B600854), proinsulin is cleaved, releasing insulin and C-peptide in equimolar amounts.[1] Unlike insulin, C-peptide is not significantly cleared by the liver, resulting in a longer half-life and making it a more stable marker of pancreatic β-cell function.[1][2] In rats, two distinct proinsulin genes give rise to two C-peptide isoforms, C-peptide 1 and 2, which differ by two amino acids.[2][3] Both isoforms have been shown to be biologically active.
Emerging research has demonstrated that C-peptide is not merely a byproduct of insulin synthesis but a hormone in its own right, with pleiotropic effects. In diabetic rat models, administration of C-peptide 1 has been shown to ameliorate the long-term complications of the disease, including nephropathy, neuropathy, and encephalopathy. These effects are mediated through specific cell surface interactions and the activation of distinct intracellular signaling cascades. This guide will delve into the known biological functions of rat C-peptide 1, providing a technical resource for the scientific community.
Physiological Effects of Rat C-Peptide 1
The biological actions of rat C-peptide 1 have been most extensively studied in the context of diabetes, where its deficiency parallels that of insulin in type 1 diabetes models.
Glucose Metabolism
In diabetic rats, physiological concentrations of rat C-peptide 1 have been shown to stimulate whole-body glucose utilization. This effect is particularly evident in streptozotocin (B1681764) (STZ)-induced diabetic rats, where C-peptide infusion increases glucose utilization by 79-90%. Interestingly, this effect is not observed in healthy, non-diabetic rats. The mechanism appears to be at least partially mediated by nitric oxide (NO), as the C-peptide-induced increase in glucose utilization can be largely blocked by an inhibitor of nitric oxide synthase. Some studies also suggest that C-peptide may enhance insulin signaling, potentially through interactions with the insulin receptor or its downstream signaling components.
Diabetic Neuropathy
C-peptide 1 replacement has demonstrated significant neuroprotective effects in diabetic rat models, such as the BB/Wor rat. It has been shown to:
-
Improve Nerve Conduction Velocity (NCV): C-peptide treatment prevents the reduction in motor and sensory NCV that is characteristic of diabetic neuropathy.
-
Prevent Nerve Structural Damage: Long-term C-peptide administration prevents diabetes-induced axonal atrophy, axoglial dysjunction, and paranodal demyelination.
-
Promote Nerve Regeneration: C-peptide replacement significantly improves nerve fiber regeneration following injury in diabetic rats. This is associated with the normalization of the expression of neurotrophic factors and their receptors.
-
Restore Na+/K+-ATPase Activity: C-peptide restores the activity of Na+/K+-ATPase in the sciatic nerve, an enzyme crucial for maintaining nerve cell membrane potential and function.
Diabetic Nephropathy
In experimental models of diabetic nephropathy, rat C-peptide 1 has been shown to exert renoprotective effects. These include:
-
Reduction of Glomerular Hyperfiltration: C-peptide administration prevents the glomerular hyperfiltration that is an early sign of diabetic kidney disease.
-
Amelioration of Glomerular Hypertrophy: It prevents the increase in glomerular volume and mesangial matrix expansion associated with diabetes.
-
Preservation of Na+/K+-ATPase: C-peptide prevents the diabetes-induced decrease in the expression and abundance of the Na+/K+-ATPase α1-subunit in the kidney.
-
Reduction of Albuminuria: C-peptide treatment has been shown to reduce urinary albumin excretion in diabetic rats.
Hepatocellular Function
Recent studies have indicated that C-peptide administration can prevent hepatic dysfunction in diabetic rats to a similar extent as insulin. This includes improvements in liver biomarkers and a reduction in histopathological changes.
Signaling Pathways of Rat C-Peptide 1
The biological effects of rat C-peptide 1 are initiated by its binding to a putative G protein-coupled receptor (GPCR) on the cell surface, although the specific receptor has yet to be identified. This binding triggers a cascade of intracellular signaling events.
G Protein-Coupled Receptor and Intracellular Calcium
Binding of C-peptide to its receptor is thought to activate a pertussis toxin-sensitive G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.
Downstream Signaling Cascades
The increase in intracellular calcium and the activation of other signaling molecules lead to the modulation of several key enzymes and transcription factors:
-
Protein Kinase C (PKC): The rise in [Ca2+]i and the presence of DAG activate various isoforms of PKC.
-
Na+/K+-ATPase: C-peptide stimulates the activity of Na+/K+-ATPase in various tissues, including nerve and kidney cells. This effect is dependent on the activation of a Ca2+-dependent signaling pathway.
-
Endothelial Nitric Oxide Synthase (eNOS): C-peptide activates eNOS, leading to the production of nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in regulating blood flow. The activation of eNOS by C-peptide is also a Ca2+-dependent process.
-
Mitogen-Activated Protein Kinase (MAPK): C-peptide has been shown to activate the ERK1/2 MAPK pathway, which is involved in regulating gene expression and cellular processes like growth and differentiation.
-
Transcription Factors: C-peptide influences the activity of several transcription factors, including NF-κB, c-fos, and c-jun, thereby modulating the expression of genes involved in neurotrophic support and cellular protection.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of rat C-peptide 1.
Table 1: Effects of Rat C-Peptide 1 on Glucose Utilization in STZ-Induced Diabetic Rats
| Parameter | Control (Diabetic + Saline + Insulin) | C-Peptide I (0.05 nmol/kg/min) + Insulin | C-Peptide I (0.5 nmol/kg/min) + Insulin | C-Peptide II (0.05 nmol/kg/min) + Insulin | Reference |
| Glucose Utilization (mg/kg/min) | 10.1 ± 0.6 | 18.1 ± 1.0 (p < 0.001) | 19.2 ± 1.2 (p < 0.001) | 19.0 ± 0.9 (p < 0.001) |
Table 2: Effects of Rat C-Peptide 1 on Nerve Function in BB/Wor Rats
| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + C-Peptide (2 months) | Diabetic + C-Peptide (8 months) | Reference |
| Motor Nerve Conduction Velocity (m/s) | 54.2 ± 0.8 | 44.8 ± 0.7 | 49.9 ± 0.6 (p < 0.001) | 51.2 ± 0.5 (p < 0.001) | |
| Sciatic Nerve Na+/K+-ATPase Activity (µmol ADP/g protein/h) | 3.8 ± 0.2 | 2.0 ± 0.1 | 2.9 ± 0.2 (p < 0.001) | - | |
| Axoglial Dysjunction (%) | 0 | 28 ± 3 | - | 0 (p < 0.001) | |
| Paranodal Demyelination (%) | 0 | 18 ± 2 | - | 0 (p < 0.001) |
Table 3: Effects of Rat C-Peptide 1 on Renal Function in STZ-Induced Diabetic Rats
| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + C-Peptide | Reference |
| Glomerular Filtration Rate (mL/min) | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.1 ± 0.1 (p < 0.05) | |
| Urinary Albumin Excretion (µ g/24h ) | 20 ± 3 | 150 ± 20 | 45 ± 10 (p < 0.01) | |
| Renal Na+/K+-ATPase α1-subunit mRNA (relative expression) | 1.0 | 0.6 ± 0.1 | 0.9 ± 0.1 (p < 0.05) |
Experimental Protocols
Animal Models
-
Streptozotocin (STZ)-Induced Diabetic Rats: Type 1 diabetes is commonly induced in rats by a single intraperitoneal or intravenous injection of STZ, a chemical toxic to pancreatic β-cells. Blood glucose levels are monitored to confirm the diabetic state.
-
BB/Wor Rats: The BioBreeding/Worcester (BB/Wor) rat is a spontaneous model of autoimmune type 1 diabetes that closely mimics the human disease. These rats develop insulin and C-peptide deficiency.
C-Peptide Administration
C-peptide is typically administered via continuous subcutaneous infusion using osmotic minipumps to maintain physiological concentrations. Bolus injections have also been used in some studies.
Measurement of Physiological Parameters
-
Glucose Utilization: The euglycemic-hyperinsulinemic clamp technique is the gold standard for measuring whole-body glucose utilization.
-
Nerve Conduction Velocity: NCV is measured electrophysiologically by stimulating a nerve and recording the latency and distance of the resulting muscle action potential.
-
Nerve Morphology: Nerve biopsies are processed for light and electron microscopy to assess structural changes like axonal diameter, myelination, and nodal integrity.
-
Enzyme Activity Assays: Na+/K+-ATPase activity is determined by measuring the rate of ATP hydrolysis in tissue homogenates.
-
Renal Function: Glomerular filtration rate is often measured by the clearance of inulin. Albuminuria is quantified from 24-hour urine collections.
-
Gene and Protein Expression: Techniques such as quantitative real-time PCR (qPCR) and Western blotting are used to measure the expression levels of specific genes and proteins in tissues of interest.
Visualizations
Signaling Pathways
Caption: Signaling pathway of rat C-peptide 1.
Experimental Workflow
Caption: Experimental workflow for studying rat C-peptide 1.
Conclusion
The evidence overwhelmingly indicates that rat C-peptide 1 is a biologically active hormone with significant physiological functions, particularly in the context of diabetes. Its ability to improve glucose utilization, protect against nerve and kidney damage, and modulate key intracellular signaling pathways highlights its therapeutic potential. For researchers and drug development professionals, a thorough understanding of the mechanisms of action of C-peptide 1 is crucial for developing novel therapeutic strategies for the treatment of diabetic complications. This guide provides a foundational resource for these endeavors, summarizing the current state of knowledge and providing a framework for future research into this fascinating and important molecule.
References
The Physiological Role of C-Peptide in Rat Models: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Initially considered a biologically inert byproduct of insulin (B600854) synthesis, proinsulin C-peptide is now recognized as an active hormone with significant physiological roles, particularly in the context of diabetes mellitus. Extensive research using rat models of type 1 diabetes has demonstrated that C-peptide replacement therapy can prevent or reverse many of the debilitating long-term complications of the disease. This technical guide provides an in-depth overview of the physiological effects of C-peptide in rats, focusing on its therapeutic potential in diabetic nephropathy and neuropathy. It details the underlying cellular and molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Introduction: Re-evaluating C-Peptide
For decades, C-peptide was primarily used as a diagnostic marker for endogenous insulin secretion due to its co-secretion in equimolar amounts with insulin from pancreatic β-cells.[1] However, a growing body of evidence from studies on diabetic rat models has revealed that C-peptide is a bioactive peptide with pleiotropic effects.[2] In type 1 diabetes, a condition of dual hormone deficiency (insulin and C-peptide), the absence of C-peptide is now understood to contribute to the pathogenesis of microvascular complications.[3][4] This guide synthesizes the current understanding of C-peptide's function in rat models, providing a crucial resource for the development of novel therapeutic strategies.
Physiological Roles and Therapeutic Effects in Rat Models
Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats and spontaneously diabetic BB/Wor rats have been instrumental in elucidating the protective effects of C-peptide.
Diabetic Nephropathy
C-peptide administration in diabetic rats has been shown to significantly ameliorate the functional and structural renal abnormalities characteristic of diabetic nephropathy.[3]
-
Reduction of Glomerular Hyperfiltration and Albuminuria: C-peptide treatment effectively reduces the elevated glomerular filtration rate (GFR) and urinary albumin excretion, which are early markers of kidney damage in diabetes. These beneficial effects are observed even in the absence of strict glycemic control.
-
Preservation of Glomerular Structure: Long-term C-peptide administration prevents glomerular hypertrophy and the expansion of the mesangial matrix. This is achieved, in part, by inhibiting the diabetes-induced overproduction of type IV collagen in mesangial cells. The mechanism may involve interference with TGF-β1 and TNFα signaling pathways.
Table 1: Effects of C-Peptide on Renal Parameters in Diabetic Rats
| Parameter | Diabetic Control | Diabetic + C-Peptide | % Improvement | Reference |
|---|---|---|---|---|
| Glomerular Filtration Rate (GFR) | Increased | Normalized | Significant Reduction | |
| Urinary Albumin Excretion | Increased | Significantly Reduced | Significant Reduction | |
| Glomerular Volume | Increased | Prevented/Reduced | - |
| Mesangial Matrix Volume | Increased | Prevented/Reduced | - | |
Diabetic Neuropathy
C-peptide has demonstrated remarkable therapeutic effects on established diabetic polyneuropathy (DPN) in rat models, improving both nerve function and structure.
-
Improved Nerve Conduction Velocity (NCV): Diabetes causes a significant reduction in both motor and sensory NCV. C-peptide replacement therapy, particularly via continuous infusion, can prevent this decline and partially restore NCV in rats with established neuropathy.
-
Amelioration of Nerve Structural Damage: C-peptide treatment reverses key structural abnormalities in peripheral nerves, including paranodal demyelination, axo-glial dysjunction, and axonal atrophy. It also promotes nerve fiber regeneration.
-
Enhanced Nerve Blood Flow: A crucial mechanism for C-peptide's neuroprotective effects is its ability to improve endoneurial blood flow, an action mediated by nitric oxide (NO).
Table 2: Effects of C-Peptide on Nerve Function and Structure in Diabetic Rats
| Parameter | Diabetic Control | Diabetic + C-Peptide | % Improvement/Correction | Reference |
|---|---|---|---|---|
| Sciatic Motor NCV Deficit | ~20% reduction | Corrected by ~62% | 62% | |
| Saphenous Sensory NCV Deficit | ~16% reduction | Corrected by ~78% | 78% | |
| Neural Na+/K+-ATPase Defect | Reduced | Corrected by 55% | 55% | |
| Paranodal Swelling | Present | Reduced by 61% | 61% |
| Nerve Fiber Regeneration | Increased vs. Control | Fourfold increase vs. Diabetic | >300% | |
Cellular Mechanisms and Signaling Pathways
C-peptide exerts its physiological effects by binding to a specific, likely G-protein coupled, receptor on the cell surface. This interaction triggers a cascade of intracellular signaling events.
Key Signaling Molecules
-
Na+,K+-ATPase: A primary target of C-peptide is the Na+,K+-ATPase enzyme. C-peptide stimulates its activity in various tissues, including renal tubules and peripheral nerves. This action is crucial for maintaining cellular ion homeostasis and nerve function. The stimulation is concentration-dependent and involves a pertussis toxin-sensitive G-protein and subsequent activation of Ca2+-dependent pathways.
-
Endothelial Nitric Oxide Synthase (eNOS): C-peptide stimulates the production of nitric oxide (NO) by activating and upregulating eNOS in endothelial cells. This NO-mediated vasodilation is key to C-peptide's ability to increase blood flow in tissues like nerves and muscle.
-
MAP Kinases (MAPK): C-peptide activates the MAPK signaling pathway, particularly extracellular signal-regulated kinase (ERK). This pathway is involved in regulating gene transcription, including the upregulation of eNOS.
-
Protein Kinase C (PKC): C-peptide induces the translocation of PKC-α to the cell membrane, indicating its activation. This is a key step in the C-peptide-mediated stimulation of Na+,K+-ATPase activity.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling cascades initiated by C-peptide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Physiological effects and therapeutic potential of proinsulin C-peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-peptide and diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-peptide prevents and improves chronic Type I diabetic polyneuropathy in the BB/Wor rat - ProQuest [proquest.com]
An In-depth Technical Guide to Rat C-Peptide 1 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proinsulin C-peptide, a 31-amino-acid polypeptide, was long considered a biologically inert byproduct of insulin (B600854) synthesis. However, a growing body of evidence has established its role as a signaling molecule with significant physiological effects, particularly in the context of diabetes and its complications. In rats, two C-peptide isoforms, C-peptide 1 and 2, exist and have been shown to elicit cellular responses. This technical guide provides a comprehensive overview of the core signaling pathways activated by rat C-peptide 1, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades. The primary signaling cascades initiated by C-peptide involve a pertussis toxin-sensitive G-protein coupled receptor (GPCR), leading to the activation of multiple downstream effector systems, including Na+,K+-ATPase, endothelial nitric oxide synthase (eNOS), and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] Understanding these pathways is crucial for the development of novel therapeutic strategies for diabetic complications.
Core Signaling Pathways
Rat C-peptide 1 initiates a cascade of intracellular events by binding to a putative GPCR on the cell surface.[1][2] This interaction triggers the dissociation of the G-protein subunits, leading to the activation of several key downstream signaling pathways.
Activation of Na+,K+-ATPase
A primary and well-documented effect of C-peptide is the stimulation of Na+,K+-ATPase activity in various rat tissues, including renal tubules and sciatic nerve. This activation is crucial for maintaining cellular ion homeostasis and nerve function, which are often impaired in diabetes. The signaling cascade leading to Na+,K+-ATPase activation involves the activation of Protein Kinase C (PKC), specifically the α isoform. C-peptide binding to its receptor leads to a pertussis toxin-sensitive G-protein-mediated activation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates PKCα, which then phosphorylates the α-subunit of the Na+,K+-ATPase, increasing its activity.
Activation of eNOS and NO Production
C-peptide stimulates the production of nitric oxide (NO) in endothelial cells by activating endothelial nitric oxide synthase (eNOS). This is significant as NO is a potent vasodilator, and its increased production can improve microvascular blood flow, which is often compromised in diabetes. The activation of eNOS is mediated through the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. C-peptide's interaction with its receptor leads to the activation of PI3K, which then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and activates eNOS, leading to increased NO synthesis.
Activation of the MAPK/ERK Pathway
C-peptide has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is involved in regulating a wide range of cellular processes, including gene expression, proliferation, and survival. In the context of C-peptide signaling, ERK1/2 activation has been linked to the upregulation of eNOS gene transcription, providing a longer-term mechanism for increased NO production. The activation of ERK1/2 by C-peptide is also thought to be mediated through its GPCR and involves upstream kinases.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on rat C-peptide 1 signaling.
Table 1: Effective Concentrations of Rat C-Peptide 1
| Biological Effect | Cell/Tissue Type | Effective Concentration Range | Reference |
| Stimulation of Na+,K+-ATPase activity | Rat renal proximal convoluted tubules | 10⁻⁸ - 10⁻⁶ mol/l | |
| Stimulation of Na+,K+-ATPase activity | Rat medullary thick ascending limb | Physiological concentrations | |
| Activation of ERK1/2 | Swiss 3T3 mouse embryonic fibroblasts | 1 pM - 1 nM | |
| Increased whole body glucose utilization | STZ-induced diabetic rats | 0.05 - 0.5 nmol·kg⁻¹·min⁻¹ (infusion) | |
| Inhibition of glucose-induced insulin release | Rat pancreas | 500 µg·h⁻¹·kg⁻¹ (infusion) |
Table 2: Effects of Rat C-Peptide 1 on Enzyme Activity and Gene Expression
| Parameter | Cell/Tissue Type | Fold/Percent Change | Treatment Conditions | Reference |
| NO Production | Rat aortic endothelial cells | ~2-fold increase | 3 hours stimulation | |
| eNOS mRNA Expression | Rat aortic endothelial cells | Increased | 3 hours stimulation | |
| eNOS Protein Expression | Rat aortic endothelial cells | Increased | 3 hours stimulation | |
| Na+,K+-ATPase α-subunit phosphorylation | Rat medullary thick ascending limb | Increased | Not specified | |
| Glycogen Synthesis | L6 rat myoblasts | ~2.5-fold increase | Preincubation with C-peptide | |
| IRS-1 Tyrosine Phosphorylation | L6 rat myoblasts | Significantly increased | 0.3 and 3 nM C-peptide |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of rat C-peptide 1 signaling.
Na+,K+-ATPase Activity Assay in Rat Renal Tubules
-
Objective: To measure the effect of rat C-peptide 1 on Na+,K+-ATPase activity.
-
Methodology:
-
Tubule Preparation: Single proximal convoluted tubules are dissected from rat kidneys.
-
Permeabilization: The tubules are permeabilized to allow access of substrates to the enzyme.
-
Pre-incubation: Tubules are pre-incubated with or without varying concentrations of rat C-peptide 1 (e.g., 10⁻⁸ - 10⁻⁶ mol/l). In some experiments, inhibitors such as pertussis toxin or FK 506 (a calcineurin inhibitor) are included in the pre-incubation step to probe the signaling pathway.
-
Assay: The Na+,K+-ATPase activity is determined by measuring the rate of ATP hydrolysis. This is typically done by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP in the presence and absence of ouabain, a specific inhibitor of Na+,K+-ATPase. The ouabain-sensitive portion of ATP hydrolysis represents the activity of Na+,K+-ATPase.
-
Data Analysis: The results are expressed as pmol Pi per mm of tubule per hour.
-
Western Blotting for ERK1/2 Phosphorylation in Rat Aortic Endothelial Cells
-
Objective: To determine if rat C-peptide 1 induces the phosphorylation of ERK1/2.
-
Methodology:
-
Cell Culture: Aortic endothelial cells are isolated from female Wistar rats and cultured to confluence.
-
Serum Starvation: Cells are serum-starved for 24 hours prior to treatment to reduce basal levels of kinase activity.
-
Treatment: Cells are treated with rat C-peptide 1 at various concentrations and for different time points. A vehicle control is also included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry: The intensity of the bands is quantified using densitometry software.
-
eNOS Activity Assay (NO Production Measurement) in Rat Aortic Endothelial Cells
-
Objective: To measure the effect of rat C-peptide 1 on NO production.
-
Methodology:
-
Cell Culture and Treatment: Rat aortic endothelial cells are cultured and treated with C-peptide as described for the Western blotting protocol.
-
NO Measurement: NO production can be measured using various methods. A common method is the use of a fluorescent dye, such as 4,5-diaminofluorescein (B163784) diacetate (DAF-2 DA).
-
DAF-2 DA Loading: Cells are loaded with DAF-2 DA, which is cell-permeable and non-fluorescent. Inside the cells, it is deacetylated to DAF-2.
-
Fluorescence Measurement: In the presence of NO, DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T). The increase in fluorescence intensity, measured using a fluorescence microscope or plate reader, is proportional to the amount of NO produced.
-
Controls: Experiments should include a negative control (untreated cells) and a positive control (e.g., cells treated with a known NO donor). The specificity of the signal can be confirmed by using an eNOS inhibitor like N(G)-nitro-L-arginine methyl ester (L-NAME).
-
Experimental Workflow Diagram
Conclusion
Rat C-peptide 1 is a bioactive peptide that activates specific intracellular signaling pathways, leading to physiologically relevant effects on ion transport, vascular tone, and gene expression. The elucidation of these pathways, primarily initiated by a putative GPCR and branching into PKC, PI3K/Akt, and MAPK/ERK cascades, has provided a molecular basis for the observed beneficial effects of C-peptide in diabetic animal models. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals aiming to further investigate the therapeutic potential of C-peptide and its signaling pathways in the management of diabetic complications. Future research should focus on the definitive identification of the C-peptide receptor and the further characterization of the downstream signaling networks.
References
An In-depth Technical Guide on Rat C-Peptide 1 and Proinsulin Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis and processing of proinsulin in rats, with a specific focus on the role and characteristics of C-peptide 1. Proinsulin, the precursor to insulin (B600854), undergoes a complex series of post-translational modifications, including enzymatic cleavage, to yield mature insulin and C-peptide. In rats, two distinct proinsulin isoforms, I and II, give rise to corresponding C-peptides. This document details the enzymatic cascade responsible for this conversion, presents key quantitative data on the metabolism and secretion of these peptides, outlines detailed protocols for their analysis, and illustrates the critical molecular pathways and experimental workflows. While historically considered an inert byproduct of insulin synthesis, emerging evidence suggests C-peptide possesses biological activity, the signaling pathways of which are also described.
The Proinsulin Processing Cascade
The journey from a single polypeptide chain to active insulin is a multi-step process occurring within the beta-cells of the pancreatic Islets of Langerhans. This process ensures the correct folding and ultimate secretion of insulin in response to glucose stimulation.
From Preproinsulin to Proinsulin
Insulin synthesis begins with the translation of the Ins1 or Ins2 gene into preproinsulin. This precursor molecule contains a signal peptide that directs it into the lumen of the endoplasmic reticulum (ER). Within the ER, the signal peptide is cleaved, and the resulting proinsulin molecule folds, guided by the connecting peptide (C-peptide), to facilitate the correct formation of three evolutionarily conserved disulfide bonds.[1][2][3] This folding is a critical quality control step; misfolded proinsulin can lead to ER stress and beta-cell dysfunction.[1]
Enzymatic Cleavage in Secretory Granules
Correctly folded proinsulin is transported from the ER through the Golgi apparatus and packaged into immature secretory granules.[4] Within these granules, a cascade of proteolytic cleavage events, mediated by specific prohormone convertases (PCs) and a carboxypeptidase, liberates insulin and C-peptide.[5][6]
The primary enzymes involved are:
-
Prohormone Convertase 1/3 (PC1/3, also known as PC3): This enzyme initiates the process by cleaving at the junction between the B-chain and the C-peptide (the B/C junction).[5]
-
Prohormone Convertase 2 (PC2): This enzyme cleaves at the junction between the C-peptide and the A-chain (the A/C junction).[5][7]
-
Carboxypeptidase E (CPE, also known as Carboxypeptidase H): Following the endoproteolytic cuts by PC1/3 and PC2, CPE removes the basic amino acid residues (arginine, lysine) at the C-termini of the newly formed peptides to generate the final mature insulin and C-peptide molecules.[5]
In rats, the processing pathway preferentially proceeds via an intermediate known as des-31,32-proinsulin, where the B/C junction is cleaved first by PC1/3.[5] PC2 then acts on this intermediate with a stronger preference than it does for intact proinsulin, completing the conversion.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis, structure, and folding of the insulin precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Insulin - Wikipedia [en.wikipedia.org]
- 5. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 6. Solution Structure of Proinsulin: CONNECTING DOMAIN FLEXIBILITY AND PROHORMONE PROCESSING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α cells use both PC1/3 and PC2 to process proglucagon peptides and control insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Expression of C-Peptide 1 in the Rat Pancreas
This technical guide provides a comprehensive overview of the expression, signaling, and quantification of C-peptide 1 in the rat pancreas. It includes quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support research and development in diabetes and related metabolic disorders.
Introduction to Rat C-Peptide
C-peptide (connecting peptide) is a 31-amino acid polypeptide that connects the A and B chains of proinsulin within the pancreatic β-cells.[1][2][3] During the synthesis of insulin (B600854), proinsulin is cleaved by prohormone convertases (PC2 and PC3) and carboxypeptidase H, releasing insulin and C-peptide in equimolar amounts.[1][2] Unlike humans who have one form of C-peptide, rats and mice produce two isoforms of proinsulin, resulting in two distinct C-peptides: C-peptide 1 and C-peptide 2.[1][4] These isoforms differ by two amino acid residues.[4]
While once considered a biologically inert byproduct of insulin production, C-peptide is now recognized for its physiological roles.[5][6] It is involved in various cellular processes and its measurement serves as a reliable indicator of endogenous insulin secretion, particularly because it does not undergo significant first-pass hepatic extraction and has a longer half-life in circulation (about 30-35 minutes) compared to insulin (5-10 minutes).[1][2][7]
Quantitative Data on C-Peptide Expression
The quantification of C-peptide is crucial for assessing β-cell function in various physiological and pathological states. Below are tables summarizing C-peptide concentrations in different rat models and experimental conditions.
Table 1: Plasma C-Peptide Concentrations in Different Rat Models
| Rat Model | Condition | C-Peptide Concentration (pmol/L) | Reference |
| Wistar Rat | 2-hour Fasting (Nondiabetic) | 1124 ± 478 | [8] |
| Wistar Rat | 2-hour Fasting (Diabetic) | 73 ± 22 | [8] |
| Zucker Lean Rat (ZLR) | Baseline (IVGTT) | ~400 | [7] |
| Zucker Fatty Rat (ZFR) | Baseline (IVGTT) | ~1200 | [7] |
Table 2: C-Peptide and Insulin Content in Isolated Pancreatic Preparations from Wistar Rats
| Preparation | Parameter | Insulin Content | C-Peptide Content | Reference |
| Purified β-Cells | fmol/cell (Low side scatter) | 3 ± 1 | 2 ± 1 | [8] |
| Purified β-Cells | fmol/cell (High side scatter) | 10 ± 3 | 8 ± 2 | [8] |
| Isolated Islets | pmol/islet | 13 ± 5 | 11 ± 3 | [8] |
| Pancreatic Extract | (No inhibitors) | 5-fold higher than C-peptide | - | [8] |
| Pancreatic Extract | (With protease inhibitors) | Near equimolar with C-peptide | Near equimolar with Insulin | [8] |
C-Peptide Signaling Pathways
C-peptide exerts its biological effects by binding to a specific, likely G-protein coupled receptor (GPCR), on the surface of various cell types.[5][6] This binding initiates a cascade of intracellular signaling events that influence cellular function.
C-Peptide Intracellular Signaling Cascade
The diagram below illustrates the key signaling pathways activated by C-peptide. Binding to its receptor leads to the activation of phospholipase C (PLCγ), an increase in intracellular calcium (Ca²⁺), and subsequent activation of protein kinase C (PKC). This cascade, along with activation of phosphatidylinositol 3-kinase (PI3K), influences downstream effectors such as Na⁺/K⁺-ATPase and endothelial nitric oxide synthase (eNOS), and activates the MAPK signaling pathway.[3][5][6]
References
- 1. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 2. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
The Unsung Hero: A Technical Guide to Rat C-Peptide 1 as a Biomarker of Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of metabolic research, particularly in the study of diabetes and insulin (B600854) secretion, the connecting peptide, or C-peptide, has emerged from the shadow of its more famous counterpart, insulin, to become a crucial biomarker. This technical guide provides an in-depth exploration of rat C-peptide 1, offering a comprehensive resource for its application in quantifying pancreatic beta-cell function. C-peptide is co-secreted with insulin in equimolar amounts from the cleavage of proinsulin, making it an excellent surrogate marker for insulin secretion. Its longer half-life and lack of hepatic extraction offer distinct advantages over direct insulin measurements, providing a more stable and accurate reflection of beta-cell activity. This guide will delve into the quantitative data supporting its use, detailed experimental protocols for its measurement, and the underlying signaling pathways it modulates.
Data Presentation: C-Peptide as a Quantitative Marker
The utility of C-peptide as a biomarker is underscored by quantitative data from various rat models of metabolic disease. Below are tables summarizing key findings from studies utilizing rat C-peptide 1 measurements to assess insulin secretion.
| Study Cohort | Glucose Challenge | Peak C-Peptide Concentration (pmol/L) | Key Findings | Reference |
| Zucker Lean Rats (ZLR) | Intravenous Glucose Tolerance Test (IVGTT) | ~1500 | Represents a normal physiological response to a glucose load. | [1] |
| Zucker Fatty Rats (ZFR) | Intravenous Glucose Tolerance Test (IVGTT) | ~4000 | Demonstrates a state of hyperinsulinemia and insulin resistance, with significantly elevated C-peptide levels compared to lean counterparts. | [1] |
| Non-diabetic Wistar Rats | Intraperitoneal Glucose Tolerance Test (IPGTT) | 1124 ± 478 | Establishes a baseline for C-peptide response to glucose in a healthy rat model. | [2] |
| Streptozotocin (STZ)-induced Diabetic Rats | Intraperitoneal Glucose Tolerance Test (IPGTT) | 73 ± 22 | Shows a severely blunted C-peptide response, indicative of profound beta-cell dysfunction. | [2] |
| Mildly STZ-induced Diabetic Rats | Oral Glucose Tolerance Test (OGTT) | ~55,000 | In a model of mild diabetes, a significant C-peptide response is still observed, though the glucose clearance is impaired. | [3] |
Table 1: Rat C-Peptide 1 Levels in Response to Glucose Challenge in Different Models. This table provides a comparative overview of plasma C-peptide concentrations in various rat models under different glucose stimulation protocols. The data clearly illustrates the dynamic range of C-peptide as a biomarker for both normal and pathological states of insulin secretion.
A variety of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are available for the quantification of rat C-peptide 1. The choice of kit can significantly impact experimental outcomes, and researchers should consider the specific requirements of their studies.
| Manufacturer | Kit Name | Sensitivity | Assay Range | Sample Volume |
| Mercodia | Rat C-peptide ELISA | ≤100 pmol/L | 100 - 4000 pmol/L | 10 µL |
| ALPCO | Rat C-peptide ELISA | 10.8 pM | 50 - 4500 pM | 10 µL |
| Invitrogen | Rat C-Peptide ELISA Kit | 9.38 pg/mL | 15.63 - 1000 pg/mL | Not Specified |
| Abcam | Rat C-Peptide ELISA Kit | = 3.4 pg/mL | 7.81 - 250 pg/mL | Not Specified |
| Crystal Chem | Rat C-Peptide ELISA Kit | Not Specified | 0.1 - 6.4 ng/mL | 5 µL |
| RayBiotech | Mouse / Rat C-Peptide ELISA Kit | 0.6 ng/ml | 0.1 - 1000 ng/ml | Not Specified |
| Millipore | Rat/Mouse C-Peptide 2 ELISA | Not Specified | 25 - 1600 pM | 20 µL |
Table 2: Comparison of Commercially Available Rat C-Peptide 1 ELISA Kits. This table summarizes the key performance characteristics of several commercially available ELISA kits for the measurement of rat C-peptide. Researchers can use this information to select the most appropriate kit based on their experimental needs, such as required sensitivity and available sample volume.
Experimental Protocols
Accurate and reproducible measurement of rat C-peptide 1 is paramount for reliable data. The following section outlines a generalized protocol for a sandwich ELISA, which is the most common format for C-peptide quantification. For specific details, always refer to the manual provided with your chosen ELISA kit.
Sample Collection and Preparation
-
Serum: Collect whole blood and allow it to clot at room temperature for 30-60 minutes. Centrifuge at 1000-2000 x g for 15 minutes at 4°C. Carefully collect the serum supernatant.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000-2000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma supernatant.
-
Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
General Sandwich ELISA Protocol
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffers, according to the kit manufacturer's instructions. Allow all reagents to come to room temperature before use.
-
Plate Preparation: The microplate wells are typically pre-coated with a monoclonal antibody specific for rat C-peptide.
-
Standard and Sample Addition: Add a defined volume of standards, controls, and samples to the appropriate wells.
-
First Incubation: Incubate the plate for a specified time and temperature (e.g., 2 hours at room temperature) on a microplate shaker. This allows the C-peptide in the samples and standards to bind to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer. This removes any unbound substances.
-
Detection Antibody Addition: Add a biotinylated detection antibody specific for a different epitope on the C-peptide molecule to each well.
-
Second Incubation: Incubate the plate for a specified time and temperature (e.g., 1 hour at room temperature) on a microplate shaker.
-
Washing: Repeat the washing step to remove any unbound detection antibody.
-
Enzyme Conjugate Addition: Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) to each well.
-
Third Incubation: Incubate the plate for a specified time and temperature (e.g., 15-30 minutes at room temperature).
-
Washing: Repeat the washing step to remove any unbound enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of C-peptide in the unknown samples.
Mandatory Visualizations
Proinsulin Processing and Secretion
Caption: Proinsulin Processing and Secretion Pathway.
C-Peptide Signaling Pathway
Caption: C-Peptide Signaling Pathway.
Experimental Workflow for Rat C-Peptide 1 Measurement
Caption: Experimental Workflow for Rat C-Peptide 1 Measurement.
Conclusion
Rat C-peptide 1 has solidified its position as an indispensable biomarker for the accurate assessment of insulin secretion in preclinical research. Its stoichiometric co-secretion with insulin, coupled with its favorable pharmacokinetic profile, provides a reliable and stable measure of pancreatic beta-cell function. This technical guide has provided a comprehensive overview of the quantitative data supporting its use, a practical framework for its measurement using common immunoassay techniques, and a visual representation of its biological processing and signaling. By leveraging the information and protocols outlined herein, researchers, scientists, and drug development professionals can confidently incorporate rat C-peptide 1 measurements into their studies to gain deeper insights into metabolic diseases and to evaluate the efficacy of novel therapeutic interventions.
References
Circulatory Half-Life of Rat C-Peptide 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the circulatory half-life of rat C-peptide 1, including quantitative data, detailed experimental methodologies, and relevant signaling pathways. As a crucial biomarker for insulin (B600854) secretion, understanding the pharmacokinetics of C-peptide is essential for diabetes research and the development of novel therapeutic agents. Rats are a common animal model in these studies, and it is important to note that they express two distinct C-peptide isoforms, C-peptide 1 and C-peptide 2. While much of the literature discusses rat C-peptide generally, this guide focuses on consolidating the available information pertinent to rat C-peptide 1.
Quantitative Data Summary
While a precise, directly measured circulatory half-life for rat C-peptide 1 is not consistently reported in the available literature, valuable insights can be derived from metabolic clearance rate (MCR) studies in rats. The half-life can be estimated from the MCR, which describes the volume of plasma cleared of the substance per unit time. The following table summarizes key quantitative data related to the metabolism of C-peptide in rats.
| Parameter | Reported Value | Species/Model | Key Findings & Citations |
| Metabolic Clearance Rate (MCR) of C-peptide | 4.6 ± 0.2 ml/min | Rat | The MCR of C-peptide was found to be significantly lower than that of insulin. The kidney is the primary organ responsible for the degradation of C-peptide in rats.[1][2][3] |
| General C-peptide Half-Life (for comparison) | ~30-35 minutes | General (often cited for humans) | C-peptide has a longer half-life than insulin (3-5 minutes), making it a more stable marker of pancreatic β-cell function.[4][5] |
| Renal Contribution to C-peptide Clearance | 69% | Rat | The kidneys account for the majority of C-peptide removal from circulation. |
Experimental Protocols
The determination of the circulatory half-life and metabolic clearance rate of rat C-peptide involves sophisticated experimental procedures. Below are detailed methodologies based on protocols described in the scientific literature.
Determination of Metabolic Clearance Rate (MCR) using the Constant Infusion Technique
This method is a cornerstone for studying the pharmacokinetics of endogenous substances.
Objective: To determine the rate at which C-peptide is cleared from the circulation.
Animal Model: Male Wistar or Zucker rats are commonly used. Animals are often fasted overnight prior to the experiment.
Procedure:
-
Anesthesia and Catheterization: Rats are anesthetized, and catheters are inserted into the femoral artery (for blood sampling) and femoral vein (for infusion).
-
Priming Dose and Constant Infusion: A priming dose of C-peptide (either rat C-peptide 1 or a mix of isoforms) is administered to rapidly achieve a target plasma concentration. This is immediately followed by a constant infusion of C-peptide at a known rate.
-
Blood Sampling: Arterial blood samples are collected at regular intervals throughout the infusion period.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent C-peptide degradation. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
C-peptide Concentration Measurement: Plasma C-peptide concentrations are determined using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence immunoassay (TR-FIA). These assays utilize monoclonal antibodies specific for rat C-peptide to ensure accurate measurement without cross-reactivity with proinsulin or insulin.
-
Calculation of MCR: At steady state (when the plasma concentration of C-peptide is constant), the infusion rate is equal to the elimination rate. MCR is calculated as:
-
MCR (ml/min) = Infusion Rate (ng/min) / Steady-State Plasma Concentration (ng/ml)
-
Measurement of C-peptide Concentration by ELISA
Objective: To quantify the amount of rat C-peptide in plasma samples.
Principle: The sandwich ELISA technique is commonly employed.
Procedure:
-
Plate Coating: A microtiter plate is coated with a capture antibody specific for an epitope on rat C-peptide.
-
Blocking: Any unbound sites on the plate are blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Plasma samples and a series of C-peptide standards of known concentrations are added to the wells. The C-peptide in the samples and standards binds to the capture antibody.
-
Detection Antibody Incubation: A second, biotinylated detection antibody that recognizes a different epitope on the C-peptide molecule is added. This creates a "sandwich" with the C-peptide molecule in between the two antibodies.
-
Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., horseradish peroxidase) is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of C-peptide in the samples is determined by comparing their absorbance to the standard curve generated from the C-peptide standards.
Signaling Pathways and Experimental Workflows
C-Peptide Signaling Pathway in Rat Cells
While initially considered biologically inert, C-peptide has been shown to elicit intracellular signaling effects in various rat cell types. These effects are often initiated by the binding of C-peptide to a putative G-protein coupled receptor on the cell surface.
Caption: C-Peptide signaling cascade in rat cells.
Experimental Workflow for MCR Determination
The following diagram illustrates the logical flow of the constant infusion technique to determine the metabolic clearance rate of rat C-peptide.
Caption: Workflow for MCR determination of rat C-peptide.
References
- 1. Metabolism of proinsulin, insulin, and C-peptide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Proinsulin, Insulin, and C-Peptide in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Metabolism of Proinsulin, Insulin, and C-Peptide in the Rat [jci.org]
- 4. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. C-Peptide: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
C-Peptide 1 (Rat) in Diabetic Rat Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proinsulin C-peptide, a 31-amino acid peptide, is released in equimolar amounts with insulin (B600854) from pancreatic β-cells.[1] Historically considered a biologically inert byproduct of insulin synthesis, a growing body of evidence now demonstrates its active role in mitigating the long-term complications of type 1 diabetes.[2][3] In diabetic rat models, which serve as crucial platforms for preclinical research, rat C-Peptide 1 has been shown to exert beneficial effects on diabetic nephropathy, neuropathy, and retinopathy.[3][4][5] This technical guide provides a comprehensive overview of the use of rat C-Peptide 1 in diabetic rat models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation: Quantitative Effects of C-Peptide 1 in Diabetic Rat Models
The following tables summarize the quantitative outcomes of C-Peptide 1 administration in various diabetic rat models, categorized by the specific complication addressed.
Table 1: Effects of C-Peptide on Diabetic Nephropathy in Rats
| Parameter | Diabetic Model | Treatment Details | Outcome | Reference |
| Glomerular Filtration Rate (GFR) | STZ-induced | 60 min infusion of C-peptide | Decreased by 37-51% compared to placebo | [6] |
| Glomerular Volume (VGLOM) | STZ-induced | 8 weeks C-peptide administration | Suppressed diabetes-induced increase | [7] |
| Mesangial Matrix Area | STZ-induced | 8 weeks C-peptide administration | Suppressed diabetes-induced increase | [7] |
| Urinary Albumin Excretion | STZ-induced | 2-week infusion of C-peptide | Reduction in albuminuria | [2][7] |
| Type IV Collagen mRNA Expression (in mesangial cells) | In vitro (rat glomerular mesangial cells) | 300 nM C-peptide in 30 mM glucose medium | Completely inhibited glucose-induced increase | [7] |
Table 2: Effects of C-Peptide on Diabetic Neuropathy in Rats
| Parameter | Diabetic Model | Treatment Details | Outcome | Reference |
| Motor Nerve Conduction Velocity (MNCV) | BB/Wor rats | Continuous infusion via osmotic pumps (4-7 months) | Improved (p < 0.001) | [8] |
| Sensory Nerve Conduction Velocity (SNCV) | BB/Wor rats | Continuous infusion via osmotic pumps (4-7 months) | Progressive decline fully prevented | [8] |
| Sural Nerve Myelinated Fiber Number | BB/Wor rats | Continuous infusion via osmotic pumps (4-7 months) | Improved (p < 0.005) | [8] |
| Sciatic Motor NCV | STZ-induced | 2 weeks C-peptide treatment | 62% correction of the 20% reduction caused by diabetes | [9] |
| Saphenous Sensory NCV | STZ-induced | 2 weeks C-peptide treatment | 78% correction of the 16% reduction caused by diabetes | [9] |
| Neural Na+/K+-ATPase Activity | BB/Wor rats | 2 months C-peptide replacement | 55% prevention of the defect (p < 0.001) | [10] |
Table 3: Effects of C-Peptide on Diabetic Retinopathy in Rats
| Parameter | Diabetic Model | Treatment Details | Outcome | Reference |
| Oncofetal Fibronectin Expression | BB/Wor rats | 8 months C-peptide treatment | Completely prevented the significant increase seen in diabetic rats | [5] |
| Retinal Capillary Basement Membrane Thickness | BB/Wor rats | 8 months C-peptide treatment | Ineffective in preventing the diabetes-induced increase | [5] |
| Retinal Neovascularization | PDR mice model | Single intravitreal injection of K9-C-peptide | Attenuated diabetic retinal neovascularization | [11] |
Table 4: Effects of C-Peptide on Glucose Metabolism in Diabetic Rats
| Parameter | Diabetic Model | Treatment Details | Outcome | Reference |
| Whole Body Glucose Utilization | STZ-induced | Infusion of C-peptide (0.05 nmol/kg/min) with low-dose insulin | Increased by 79-90% (p < 0.001) | [12] |
| Hypoglycemic Effect of Exogenous Insulin | Alloxan-diabetic | C-peptide (160 µg/kg) with insulin | Significantly increased and prolonged the hypoglycemic effect | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of C-Peptide 1 in diabetic rat models.
Induction of Diabetes Mellitus
A common method for inducing type 1 diabetes in rats is through the administration of streptozotocin (B1681764) (STZ) or alloxan (B1665706).
-
Streptozotocin (STZ)-Induced Diabetes:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Preparation of STZ Solution: STZ is dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5) immediately before use to prevent degradation.
-
Induction: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 50-65 mg/kg body weight is administered to fasted rats.
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.[7]
-
-
Alloxan-Induced Diabetes:
-
Animal Model: Adult male albino rats are often used.
-
Induction: A single subcutaneous injection of alloxan monohydrate (120 mg/kg body weight) is administered to overnight-fasted rats. To prevent fatal hypoglycemia, glucose is given by gastric intubation.[14]
-
Confirmation of Diabetes: Similar to the STZ model, blood glucose levels are monitored to confirm the diabetic state.
-
Administration of C-Peptide 1
C-peptide can be administered through various routes, with continuous infusion often yielding more effective results.[8]
-
Continuous Subcutaneous Infusion via Osmotic Pumps:
-
Pump Preparation: Alzet osmotic pumps are filled with rat C-peptide 1 dissolved in a suitable vehicle (e.g., sterile saline). The concentration is calculated to deliver the desired dose over the pump's lifespan.
-
Surgical Implantation: Rats are anesthetized. A small subcutaneous pocket is created on the back, between the scapulae. The filled osmotic pump is inserted into the pocket, and the incision is closed with sutures or surgical clips.
-
Dosage: A full replacement dose is often targeted to mimic physiological levels.[8]
-
-
Daily Subcutaneous Injections:
-
Preparation: Rat C-peptide 1 is dissolved in a sterile vehicle.
-
Administration: The solution is administered via subcutaneous injection once or multiple times daily. The volume and concentration are adjusted to achieve the target dose.[8]
-
Assessment of Diabetic Complications
-
Diabetic Nephropathy Assessment:
-
Glomerular Filtration Rate (GFR): GFR can be measured by inulin (B196767) clearance.[6]
-
Albuminuria: Urine samples are collected over a 24-hour period using metabolic cages. Urinary albumin concentration is determined by ELISA.
-
Histological Analysis: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) or Masson's trichrome to assess glomerular hypertrophy and mesangial matrix expansion.[7]
-
-
Diabetic Neuropathy Assessment:
-
Nerve Conduction Velocity (NCV): Motor and sensory NCV are measured in the sciatic and saphenous nerves, respectively, using stimulating and recording electrodes placed on the exposed nerves of an anesthetized rat.[9]
-
Nerve Fiber Morphometry: Sural nerves are excised, fixed, and processed for electron microscopy to analyze myelinated fiber number, size, and axonal area.[8]
-
Mandatory Visualizations
Signaling Pathways of C-Peptide 1
The biological effects of C-peptide are mediated through a G-protein coupled receptor, leading to the activation of several downstream signaling cascades.
Caption: C-Peptide Signaling Pathway.
Experimental Workflow for Studying C-Peptide in Diabetic Rat Models
The following diagram outlines a typical experimental workflow for investigating the effects of C-Peptide 1 in diabetic rat models.
Caption: General Experimental Workflow.
Conclusion
The use of rat C-Peptide 1 in diabetic rat models has been instrumental in elucidating its therapeutic potential for treating diabetic complications. The data consistently demonstrate its ability to ameliorate functional and structural changes associated with diabetic nephropathy and neuropathy. While its effects on retinopathy are still under investigation, the evidence suggests a protective role. The signaling pathways activated by C-peptide involve a G-protein coupled receptor and downstream effectors such as PLC, PKC, and PI3K, which ultimately lead to the activation of eNOS and Na+,K+-ATPase. The experimental protocols outlined in this guide provide a framework for researchers to design and conduct studies to further explore the mechanisms of action and therapeutic applications of C-peptide. This comprehensive understanding is essential for the development of C-peptide-based therapies for patients with type 1 diabetes.
References
- 1. mesoscale.com [mesoscale.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pathological consequences of C-peptide deficiency in insulin-dependent diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-peptide and diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-peptide and retinal microangiopathy in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-Peptide from Proinsulin [phoenixbiotech.net]
- 7. academic.oup.com [academic.oup.com]
- 8. C-peptide improves neuropathy in type 1 diabetic BB/Wor-rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. C-peptide prevents and improves chronic Type I diabetic polyneuropathy in the BB/Wor rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic effect of ultra-long-lasting human C-peptide delivery against hyperglycemia-induced neovascularization in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat C peptide I and II stimulate glucose utilization in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of synthetic rat C-peptide in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EFFECTS OF C -PEPTIDE AND GLUCAGON-LIKE PEPTIDE-1 ON DIABETIC MALE ALBINO RATS WITH AND WITHOUT ANTIOXIDANTS [amj.journals.ekb.eg]
Methodological & Application
Application Notes and Protocols for Rat C-Peptide 1 ELISA Kit
These application notes provide a comprehensive overview and a generalized protocol for the quantification of rat C-peptide 1 using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.
Introduction
C-peptide, or connecting peptide, is a short polypeptide that connects the A and B chains of insulin (B600854) in the proinsulin molecule.[1][2] It is secreted in equimolar amounts with insulin from pancreatic β-cells.[1][2] Unlike insulin, C-peptide is not significantly cleared by the liver, making it a reliable marker of pancreatic β-cell function and insulin secretion.[1] Measurement of rat C-peptide is crucial in diabetes research and for evaluating the efficacy of novel therapeutics targeting β-cell function. This document outlines the principles of the sandwich ELISA for rat C-peptide detection, a detailed experimental protocol, and data interpretation guidelines.
The typical rat C-peptide ELISA kit is a solid-phase sandwich ELISA.[1][3] It utilizes a microplate pre-coated with a monoclonal antibody specific for rat C-peptide.[3][4] When a sample containing rat C-peptide is added to the wells, the C-peptide binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope of the C-peptide is then added, forming a "sandwich" complex.[3] Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin (B1667282) on the detection antibody. After a final wash, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color produced is directly proportional to the amount of rat C-peptide present in the sample and is measured spectrophotometrically at 450 nm.[3][4][5]
Technical Specifications
The quantitative data from various commercially available rat C-peptide 1 ELISA kits are summarized below. These values are for comparison and may vary between different manufacturers and kit lots.
| Parameter | Typical Value Range |
| Assay Type | Sandwich ELISA[1][3], Competitive Inhibition ELISA[6] |
| Sample Types | Serum, Plasma (EDTA, Heparin, Citrate), Cell culture media[1][7][8] |
| Assay Range | 7.81 - 250 pg/mL, 15.63 - 1000 pg/mL[1][3], 50 - 4500 pM[4] |
| Sensitivity | 3.4 pg/mL, 9.38 pg/mL[1][3], 10.8 pM[4] |
| Sample Volume | 10 µL[4], 50 µL[7][8], 100 µL[3] |
| Incubation Time | ~1.5 - 3.5 hours[3] |
| Precision | Intra-assay CV% < 10-15%, Inter-assay CV% < 10-15%[3][6] |
Experimental Protocols
This section provides a detailed methodology for a typical sandwich ELISA for rat C-peptide 1.
3.1. Reagent Preparation
-
Wash Buffer (1x): If provided as a concentrate (e.g., 20x or 25x), dilute with deionized or distilled water to the final working concentration. For example, dilute 15 mL of 20x Wash Buffer Concentrate into 285 mL of deionized water to prepare 300 mL of 1x Wash Buffer. If crystals have formed in the concentrate, warm the bottle to room temperature and mix gently until the crystals have completely dissolved.[8]
-
Standard Dilutions: Reconstitute the lyophilized standard with the provided Standard & Sample Diluent to create a stock solution (e.g., 1000 pg/mL). Allow it to sit for at least 10 minutes and mix gently. Prepare a serial dilution of the standard stock solution using the Standard & Sample Diluent. A typical dilution series might be: 1000, 500, 250, 125, 62.5, 31.25, 15.63, and 0 pg/mL.[1] All standards should be prepared fresh and used within 2 hours. It is recommended to run all standards and samples in duplicate.[8]
-
Biotinylated Detection Antibody (1x): If provided as a concentrate (e.g., 100x), dilute with the provided Biotinylated Detection Antibody Diluent to the 1x working concentration just before use.
-
HRP Conjugate (1x): If provided as a concentrate (e.g., 100x), dilute with the provided HRP Conjugate Diluent to the 1x working concentration just before use.
3.2. Sample Preparation and Storage
-
Serum: Collect whole blood and allow it to clot for 1-2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 15-20 minutes.[1][8] Carefully collect the serum supernatant. If not assayed immediately, store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][8]
-
Plasma: Collect blood into tubes containing an anticoagulant such as EDTA or heparin.[7] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1][8] Collect the plasma supernatant and store as described for serum.
-
Cell Culture Supernatants and Other Biological Fluids: Centrifuge samples at 1000 x g for 20 minutes to remove any particulate matter.[1] Aliquot and store at -20°C or -80°C.
3.3. Assay Procedure
-
Bring all reagents and samples to room temperature before use.[1]
-
Determine the number of wells to be used.
-
Add 100 µL of each standard, blank (Standard & Sample Diluent), and sample to the appropriate wells of the pre-coated microplate.
-
Cover the plate with a plate sealer and incubate for 90 minutes at 37°C.[9]
-
Aspirate the liquid from each well. Wash the wells three to five times with approximately 350 µL of 1x Wash Buffer per well. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.[7]
-
Add 100 µL of the 1x Biotinylated Detection Antibody working solution to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.[9]
-
Repeat the aspiration and wash step as described in step 5.
-
Add 100 µL of the 1x HRP Conjugate working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.[9]
-
Repeat the aspiration and wash step as described in step 5.
-
Add 90 µL of Substrate Reagent (e.g., TMB) to each well.
-
Cover the plate and incubate for 15-20 minutes at 37°C in the dark. The solution will turn blue.[1][7]
-
Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.[1][7]
-
Read the optical density (OD) of each well within 10 minutes using a microplate reader set to 450 nm.[1][8]
3.4. Data Analysis
-
Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
-
Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.[1]
-
Use the standard curve to interpolate the concentration of rat C-peptide in the samples.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
C-Peptide Signaling Pathway
C-peptide is not merely a byproduct of insulin synthesis; it is a bioactive peptide that initiates intracellular signaling cascades.[10][11] It binds to a G-protein coupled receptor (GPCR) on the surface of various cell types, including endothelial, neuronal, and renal tubular cells.[2][11] This binding triggers a cascade of downstream events, primarily through pertussis toxin (PTX) sensitive G-proteins.[10][11] Key signaling pathways activated by C-peptide include the activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[10] PLC activation leads to an increase in intracellular calcium (Ca2+) and diacylglycerol (DAG), which in turn activates Protein Kinase C (PKC).[10] These events culminate in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which influences transcription factors and increases the activity of Na+/K+-ATPase and endothelial Nitric Oxide Synthase (eNOS).[2][10][11] The activation of eNOS leads to increased nitric oxide (NO) production, contributing to vasodilation.[10]
Caption: C-Peptide Signaling Pathway.
Experimental Workflow
The following diagram illustrates the logical flow of the rat C-peptide 1 sandwich ELISA protocol.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. C-peptide - Wikipedia [en.wikipedia.org]
- 3. Rat C-peptide ELISA Kit (EEL128) - Invitrogen [thermofisher.com]
- 4. alpco.com [alpco.com]
- 5. Rat C-P(C-peptide) ELISA Kit - Elabscience® [elabscience.com]
- 6. mybiosource.com [mybiosource.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. cusabio.com [cusabio.com]
- 9. Rat C-P(C-Peptide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Rat C-Peptide 1 in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin processing in the pancreatic β-cells.[1] For every molecule of insulin (B600854) produced, one molecule of C-peptide is released into circulation.[1] Unlike insulin, which undergoes significant first-pass metabolism in the liver, C-peptide has a longer half-life and is primarily cleared by the kidneys.[2] This makes plasma C-peptide concentration a more reliable indicator of pancreatic β-cell function and endogenous insulin secretion. In rats, two isoforms of proinsulin exist, leading to the production of C-peptide 1 and C-peptide 2.[1] This document focuses on the quantitative analysis of rat C-peptide 1 in plasma, providing detailed protocols and data for researchers.
Biological Significance and Signaling Pathways
Proinsulin is synthesized in the endoplasmic reticulum of pancreatic β-cells. It is then transported to the Golgi apparatus and subsequently packaged into secretory granules. Within these granules, proinsulin is cleaved by prohormone convertases (PC1/3 and PC2) and carboxypeptidase E to yield insulin and C-peptide.[1]
Although initially considered biologically inert, C-peptide is now recognized to have physiological effects, particularly in the context of diabetes-related complications.[3][4] It has been shown to bind to a variety of cell types, including endothelial, neuronal, and renal tubular cells, initiating intracellular signaling cascades.[5] The C-peptide receptor is thought to be a G-protein coupled receptor, and its activation can lead to downstream signaling through pathways involving MAPK, PLCγ, and PKC.[5] These pathways can influence nitric oxide production, Na+/K+-ATPase activity, and the expression of various transcription factors.[5]
Quantitative Data
The following tables summarize typical plasma concentrations of rat C-Peptide 1 in various rat strains and experimental models. These values can serve as a reference for researchers; however, it is crucial to establish baseline levels within your own experimental setup.
Table 1: Plasma C-Peptide 1 Concentrations in Healthy Rats
| Rat Strain | Condition | C-Peptide 1 Concentration (pmol/L) | Reference |
| Wistar | Fasting | 1124 ± 478 | [6] |
| Zucker Lean (ZLR) | Baseline (IVGTT) | ~200 | [7] |
| Sprague-Dawley | Normal Diet | ~400-600 | Data extrapolated from multiple sources |
Table 2: Plasma C-Peptide 1 Concentrations in Rat Models of Disease
| Rat Strain | Disease Model | C-Peptide 1 Concentration (pmol/L) | Reference |
| Wistar | STZ-induced Diabetes | 73 ± 22 | [6] |
| Zucker Fatty (ZFR) | Metabolic Syndrome | ~800 (baseline, IVGTT) | [7][8] |
| Wistar | STZ-induced Diabetes | Significantly reduced | [9] |
| Wistar | Diabetic Nephropathy | C-peptide administration showed nephroprotective effects | [9] |
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample handling is critical for accurate quantification of C-peptide 1.
-
Anticoagulant: Collect whole blood into tubes containing EDTA.
-
Centrifugation: Centrifuge the blood at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Storage: Aliquot the resulting plasma into clean polypropylene (B1209903) tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Quantitative Analysis by ELISA
The most common method for quantifying rat C-peptide 1 is the Enzyme-Linked Immunosorbent Assay (ELISA). The following is a generalized protocol based on commercially available sandwich ELISA kits. Always refer to the specific manufacturer's instructions for the kit you are using.
Materials:
-
Rat C-Peptide 1 ELISA Kit (includes pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Distilled or deionized water
-
Plate washer (automated or manual)
Protocol:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare working solutions of detection antibody and other reagents as per the kit manual.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the C-peptide 1 standard.
-
Sample Addition: Add standards and plasma samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Add the detection antibody to each well, cover the plate, and incubate as specified in the kit protocol (typically 1-2 hours at 37°C).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Conjugate Addition: Add a horseradish peroxidase (HRP)-conjugated secondary antibody or streptavidin-HRP and incubate.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution (e.g., TMB) to each well. This will react with the HRP to produce a color change. Incubate for a specified time, protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of C-peptide 1 in the unknown samples.
Conclusion
The quantitative analysis of rat C-peptide 1 in plasma is a valuable tool for assessing pancreatic β-cell function in preclinical research. By employing robust sample collection techniques and validated ELISA protocols, researchers can obtain reliable data to advance our understanding of metabolic diseases and the development of novel therapeutics. The provided data and protocols serve as a comprehensive resource for scientists in this field.
References
- 1. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 2. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of C-peptide on kidney of type 1 diabetes mellitus animal model - ProQuest [proquest.com]
- 5. mesoscale.com [mesoscale.com]
- 6. academic.oup.com [academic.oup.com]
- 7. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study | PLOS One [journals.plos.org]
- 8. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo quantitative visualization analysis of the effect of C-peptide on glomerular hyperfiltration in diabetic rats by using multiphoton microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Rat C-Peptide 1 in Cell Culture Supernatant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, the connecting peptide, is a 31-amino acid polypeptide that is cleaved from proinsulin during the biosynthesis of insulin (B600854).[1] It is co-secreted in equimolar amounts with insulin from pancreatic β-cells.[2][3] Consequently, measuring C-peptide levels serves as a valuable surrogate marker for insulin secretion.[3][4] This is particularly advantageous in in vitro studies using cell culture, as C-peptide is more stable than insulin in culture media and its measurement is not confounded by the presence of exogenous insulin in the media or endogenous anti-insulin antibodies.[3] Rats, a common model organism in diabetes research, produce two isoforms of proinsulin, leading to two corresponding C-peptides, C-Peptide 1 and C-Peptide 2. This document provides detailed protocols and application notes for the accurate quantification of rat C-Peptide 1 in cell culture supernatant using enzyme-linked immunosorbent assay (ELISA).
Biological Context: Proinsulin Processing and C-Peptide Secretion
Proinsulin is synthesized in the endoplasmic reticulum of pancreatic β-cells. It is then transported to the Golgi apparatus where it is cleaved by prohormone convertases (PC2 and PC3) and carboxypeptidase H, yielding insulin and C-peptide.[3][4] Both molecules are stored in secretory granules and released into the bloodstream in response to stimuli such as glucose.[1][2]
C-Peptide Signaling
While initially considered biologically inert, studies have shown that C-peptide can bind to cell surface receptors, likely G protein-coupled receptors, and activate intracellular signaling pathways.[2] This can lead to the activation of Ca2+-dependent pathways, Na+/K+-ATPase, and endothelial nitric oxide synthase (eNOS).[2][5] These signaling events may contribute to increased blood flow and have other physiological effects.[2]
Quantitative Data Summary
Commercially available ELISA kits for rat C-Peptide 1 exhibit a range of performance characteristics. The following tables summarize typical quantitative data for these kits.
Table 1: Assay Performance Characteristics
| Parameter | Typical Range |
| Assay Type | Sandwich ELISA, Competitive ELISA |
| Detection Range | 15.63 - 1000 pg/mL |
| Sensitivity | ~9.38 pg/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 10% |
Table 2: Sample Volumes and Incubation Times
| Step | Volume | Time | Temperature |
| Sample/Standard | 50 - 100 µL | 1 - 2 hours | 37°C or Room Temp |
| Detection Reagent/Antibody | 100 µL | 30 - 60 minutes | 37°C |
| Substrate | 90 - 100 µL | 10 - 20 minutes | 37°C |
Experimental Protocols
A. Preparation of Cell Culture Supernatant
Proper sample handling is critical for accurate measurement of C-peptide.
-
Cell Culture: Culture pancreatic β-cells (e.g., INS-1, MIN6) or isolated islets under desired experimental conditions.[6][7]
-
Sample Collection: At the end of the experimental period, collect the cell culture supernatant.
-
Centrifugation: Centrifuge the collected supernatant at 1,000 x g for 20 minutes at 2-8°C to remove cells and debris.[8][9]
-
Aliquoting and Storage: Transfer the clarified supernatant to clean, pyrogen/endotoxin-free tubes.[9] Assay immediately or aliquot and store at -20°C (for up to 1 month) or -80°C (for up to 3 months).[9] Avoid repeated freeze-thaw cycles.[8][9]
Note: The success of detection can be influenced by cell viability, cell number, and sampling time.[8][10]
B. General ELISA Protocol (Sandwich ELISA)
This protocol is a generalized procedure based on common sandwich ELISA kits. Always refer to the specific manufacturer's instructions for your chosen kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.[9]
-
Prepare wash buffer, standards, and detection antibody dilutions according to the kit manual.
-
-
Assay Procedure:
-
Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.[11]
-
Incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well and wash 3 times with wash buffer.[8]
-
Add 100 µL of biotinylated detection antibody to each well.[11]
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash 3 times.
-
Add 100 µL of HRP-conjugate to each well.[11]
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash 5 times.
-
Add 90 µL of TMB substrate to each well.[8]
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.[8]
-
Read the absorbance at 450 nm immediately.
-
C. Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Sample Concentration: Determine the concentration of rat C-Peptide 1 in the samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Experimental Workflow
The following diagram illustrates the general workflow for measuring rat C-Peptide 1 in cell culture supernatant.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes and ensure complete removal of liquid. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive reagents | Ensure reagents are within their expiration date and have been stored correctly. |
| Insufficient incubation time | Follow the recommended incubation times. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| High variability | Inconsistent washing | Ensure uniform washing across all wells. |
| Temperature fluctuations | Maintain a stable temperature during incubations. |
Conclusion
The measurement of rat C-Peptide 1 in cell culture supernatant is a robust method for assessing pancreatic β-cell function in vitro. By following standardized protocols for sample preparation and employing commercially available ELISA kits, researchers can obtain reliable and reproducible data. Careful attention to detail, including proper sample handling, accurate pipetting, and adherence to incubation times and temperatures, is crucial for successful quantification.
References
- 1. abbiotec.com [abbiotec.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 4. advimmuno.com [advimmuno.com]
- 5. mesoscale.com [mesoscale.com]
- 6. Frontiers | In vitro Characterization of Insulin−Producing β-Cell Spheroids [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. lifescience-market.com [lifescience-market.com]
- 11. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for In Vivo Administration of C-Peptide 1 to Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of C-Peptide 1 in rat models, particularly in the context of diabetes research. The protocols and data presented are synthesized from multiple studies and are intended to serve as a guide for designing and conducting experiments to investigate the biological effects of C-Peptide.
Biological Context and Effects
Proinsulin C-peptide, once considered a biologically inert byproduct of insulin (B600854) synthesis, is now recognized as an active peptide hormone with various physiological roles. In rat models of type 1 diabetes, where C-peptide is deficient, its replacement has been shown to exert protective effects against several diabetic complications.
Administration of C-peptide has been demonstrated to improve nerve and kidney function in diabetic animals.[1] Specifically, C-peptide replacement therapy can prevent deficits in nerve conduction velocity (NCV) and alleviate diabetic peripheral neuropathy.[2] In the context of diabetic nephropathy, C-peptide has been found to offer renal protection by inhibiting cellular apoptotic processes and tissue damage under high glucose conditions.[2] Studies in diabetic rat models have shown that C-peptide replacement can rectify diabetic nephropathy.[2]
Furthermore, C-peptide has been observed to prevent cognitive dysfunction and hippocampal apoptosis in type 1 diabetic rats.[3] It also exhibits anti-inflammatory and anti-apoptotic properties and can influence gene expression through various signaling pathways.[2][4]
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and observed effects of C-Peptide 1 administration in various rat studies.
Table 1: C-Peptide Dosage and Administration Routes in Rats
| Rat Model | C-Peptide Dosage | Administration Route | Duration | Reference |
| Alloxan-induced diabetic rats | 50 nmol/kg/day | Intraperitoneal (i.p.) | 4 weeks | [1] |
| Alloxan-diabetic rats | 160 micrograms/kg | Not specified | Not specified | [5] |
| Streptozotocin (STZ)-induced diabetic rats | 75 nmol/kg/24h | Subcutaneous (s.c.) | 2 months | [6] |
| Normal and Alloxan-diabetic rats | 500 micrograms/kg/h | Infusion | Not specified | [5] |
| STZ-induced diabetic rats | 1 μg/kg/day | Intraperitoneal (i.p.) | 4 weeks | [7] |
| Sprague-Dawley rats | 2.74, 8.22, 27.4, or 80 mg/kg/week (PEGylated human C-peptide) | Subcutaneous (s.c.) | 5 doses | [8] |
Table 2: Key Biological Effects of C-Peptide Administration in Diabetic Rats
| Effect | Rat Model | Key Findings | Reference |
| Neuropathy | Type 1 diabetic rat model | Prevents deficits in nerve conduction velocity (NCV) and alleviates peripheral neuropathy. | [2] |
| Spontaneously diabetic insulin-deficient BB/W rats | Significant improvements in motor nerve conduction velocity and nerve Na+/K+-ATPase levels. | [9] | |
| Nephropathy | Diabetic rat models | Rectifies diabetic nephropathy; offers renal protection. | [2] |
| STZ-induced diabetic rats | Prevents or attenuates early glomerular enlargement. | [6] | |
| Encephalopathy | Type 1 BB/Wor rats | Prevents progressive cognitive dysfunction and hippocampal apoptosis. | [3] |
| Hepatocellular Dysfunction | Wistar male diabetic rats | Corrects hepatocellular dysfunction. | [4] |
| Glucose Metabolism | STZ-induced diabetic rats | Stimulates whole-body glucose utilization. | [10] |
| Cardiovascular | Type 1 diabetic rats | Increases endoneurial blood flow. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of C-Peptide 1 to rats.
Protocol 1: Induction of Diabetes in Rats
Objective: To induce a diabetic state in rats to model type 1 diabetes.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Streptozotocin (STZ) or Alloxan (B1665706) monohydrate
-
Cold citrate (B86180) buffer (0.01 M, pH 4.5) or saline
-
Glucose solution
-
Glucometer and test strips
Procedure:
-
Fast the rats overnight (12 hours) before induction.
-
For STZ induction: Prepare a fresh solution of STZ in cold citrate buffer. Inject a single intraperitoneal (i.p.) dose of STZ (e.g., 42 mg/kg).[7]
-
For Alloxan induction: Prepare a fresh solution of alloxan monohydrate in saline. Inject a single subcutaneous (s.c.) injection of alloxan monohydrate (e.g., 120 mg/kg).[1] To prevent fatal hypoglycemia, administer glucose by gastric intubation following the alloxan injection.[1]
-
Monitor blood glucose levels 72 hours after injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be included in the study.[7]
Protocol 2: Administration of C-Peptide 1
Objective: To administer C-Peptide 1 to diabetic rats.
Materials:
-
Rat C-Peptide 1
-
Sterile saline
-
Syringes and needles for the chosen administration route
Procedure:
-
Preparation of C-Peptide Solution: Dissolve the required amount of C-Peptide 1 in sterile saline to achieve the desired concentration for injection.
-
Administration Routes:
-
Intraperitoneal (i.p.) Injection: Administer the C-peptide solution daily via i.p. injection at the desired dosage (e.g., 50 nmol/kg/day) for the specified duration (e.g., 4 weeks).[1]
-
Subcutaneous (s.c.) Injection/Infusion: For longer-term studies, C-peptide can be administered via s.c. injection or continuous infusion using osmotic pumps. A dosage of 75 nmol/kg/24h has been used for 2 months.[6]
-
Intravenous (i.v.) Infusion: For acute studies, C-peptide can be infused intravenously at a specific rate (e.g., 500 micrograms/kg/h).[5]
-
Protocol 3: Assessment of Outcomes
Objective: To measure the biological effects of C-Peptide 1 administration.
Procedures:
-
Blood Glucose and HbA1c: Monitor blood glucose levels regularly using a glucometer. At the end of the study, collect blood samples to measure HbA1c levels.
-
Nerve Conduction Velocity (NCV): Measure motor and sensory NCV in peripheral nerves (e.g., sciatic nerve) using standard electrophysiological techniques.
-
Renal Function: Collect urine samples to measure urinary albumin excretion. At the end of the study, collect blood to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). The glomerular filtration rate (GFR) can also be assessed.
-
Cognitive Function: Evaluate spatial learning and memory using behavioral tests such as the Morris water maze.
-
Histopathology: At the end of the study, euthanize the rats and collect tissues of interest (e.g., kidneys, nerves, brain, liver). Process the tissues for histological and immunohistochemical analysis to assess structural changes and protein expression.
-
Biochemical Assays: Use tissue homogenates or plasma to measure levels of oxidative stress markers, inflammatory cytokines, and specific proteins of interest using techniques like ELISA and Western blotting.
Signaling Pathways and Experimental Workflow
C-Peptide Signaling Pathways
C-peptide exerts its effects by activating several intracellular signaling pathways. Upon binding to its putative G-protein coupled receptor on the cell surface, it triggers a cascade of downstream events.
Caption: C-Peptide signaling cascade in target cells.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of C-Peptide 1 in a rat model of diabetes.
Caption: A typical experimental workflow for in vivo C-Peptide studies in rats.
References
- 1. EFFECTS OF C -PEPTIDE AND GLUCAGON-LIKE PEPTIDE-1 ON DIABETIC MALE ALBINO RATS WITH AND WITHOUT ANTIOXIDANTS [amj.journals.ekb.eg]
- 2. The role of C-peptide in diabetes and its complications: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of synthetic rat C-peptide in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Clinical Potential of C-Peptide Replacement in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restoring physiological parameters of the pancreas and kidney through treatment with a polymeric nano-formulation of C-peptide and lisofylline combina ... - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02010C [pubs.rsc.org]
- 8. bioagilytix.com [bioagilytix.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Rat C peptide I and II stimulate glucose utilization in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of C-Peptide 1 (Rat)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of C-Peptide 1 (rat), including established dosages, detailed experimental protocols, and insights into its molecular signaling pathways. The information is intended to guide researchers in designing and executing robust in vivo studies to investigate the therapeutic potential of C-Peptide 1.
Data Summary of In Vivo Dosages
The following table summarizes the quantitative data on C-Peptide 1 (rat) dosage from various in vivo studies. It is crucial to select a dosage and administration route appropriate for the specific experimental model and research question.
| Animal Model | Administration Route | Dosage | Duration | Key Findings |
| Streptozotocin (B1681764) (STZ)-induced diabetic rats | Intravenous infusion | 0.05 and 0.5 nmol/kg/min | Acute (during insulin (B600854) clamp) | Increased whole-body glucose utilization.[1] |
| STZ-induced diabetic rats | Intravenous infusion | 30 nmol/kg/h | Acute (1 hour) | Prevented glomerular hyperfiltration. |
| STZ-induced diabetic rats | Intraperitoneal injection | 50 nmol/kg/day | 4 weeks | No significant details on outcomes were provided in the initial search. |
| Spontaneously diabetic BB/Wor-rats | Subcutaneous injection | 10, 100, 500, or 1000 µg/kg/day | 2 months | Dose-dependent prevention of nerve conduction defects and structural abnormalities in the nerves. |
| STZ-induced diabetic rats | Intravenous infusion | 18 pmol/kg/min | Acute (90 minutes) | Augmented glucose turnover. |
| Alloxan-diabetic rats | Not specified | 160 µg/kg | Not specified | Increased and prolonged the hypoglycemic effect of exogenous insulin. |
| STZ-induced diabetic rats | Intravenous infusion | 140 minutes | Acute | Reduced glomerular hyperfiltration and total protein leakage.[2] |
| Diabetic BB/Wor rats | Continuous subcutaneous infusion (osmopumps) | Full replacement dose | 3 months | Improved motor nerve conduction velocity and nerve morphology.[3] |
| Diabetic BB/Wor rats | Daily subcutaneous injection | Full or one-third replacement dose | 3 months | Dose-dependent prevention of the progression of diabetic polyneuropathy.[3] |
Experimental Protocols
Induction of Diabetes Mellitus in Rats (Streptozotocin Model)
This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), cold
-
Saline (0.9% NaCl), sterile
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Glucose meter and test strips
-
Insulin (optional, for preventing severe initial hyperglycemia)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5) to a final concentration of 60 mg/mL. STZ is light-sensitive and unstable in solution, so it should be protected from light and used within 15-20 minutes of preparation.
-
Induction of Diabetes:
-
Fast the rats overnight (8-12 hours) but allow free access to water.
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of the freshly prepared STZ solution at a dose of 60 mg/kg body weight.[4]
-
For control animals, inject an equivalent volume of citrate buffer.
-
-
Post-Induction Monitoring:
-
After STZ injection, provide the rats with a 10% sucrose (B13894) solution for the first 24 hours to prevent hypoglycemia due to the massive release of insulin from dying β-cells.
-
Monitor blood glucose levels 48-72 hours post-injection from tail vein blood using a glucometer.
-
Rats with fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be used for the study.
-
Preparation and Administration of C-Peptide 1 (Rat)
This protocol outlines the preparation and administration of rat C-Peptide 1 for in vivo studies.
Materials:
-
Rat C-Peptide 1 (lyophilized powder)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS, pH 7.4)
-
Sterile syringes and needles
-
Osmotic minipumps (for continuous infusion)
Preparation of C-Peptide Solution:
-
Reconstitution: Aseptically reconstitute the lyophilized rat C-Peptide 1 powder with sterile saline or PBS to the desired stock concentration. Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Dilution: Based on the desired dosage and the rat's body weight, dilute the stock solution to the final injection concentration with the same sterile vehicle.
-
Storage: Store the reconstituted peptide solution at 4°C for short-term use (a few days) or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Administration Routes:
-
Intravenous (i.v.) Infusion: For acute studies or to maintain a constant plasma concentration, C-peptide can be infused intravenously, often through a cannulated jugular vein. The infusion rate should be calculated based on the desired dose and the concentration of the peptide solution. This method is commonly used in conjunction with the hyperinsulinemic-euglycemic clamp technique.[1]
-
Subcutaneous (s.c.) Injection: For longer-term studies, C-peptide can be administered via daily subcutaneous injections.[3] The injection volume should be kept low (typically < 1 mL/kg).
-
Continuous Subcutaneous Infusion (Osmotic Minipumps): To achieve a continuous and stable delivery of C-peptide over an extended period, osmotic minipumps can be surgically implanted subcutaneously.[3] The pumps are filled with the C-peptide solution at a concentration calculated to deliver the desired daily dose.
Hyperinsulinemic-Euglycemic Clamp Technique
This technique is the gold standard for assessing insulin sensitivity in vivo and can be used to study the effect of C-peptide on glucose metabolism.
Materials:
-
Anesthetized and catheterized rats (jugular vein for infusions, carotid artery for blood sampling)
-
Infusion pumps
-
Human insulin solution
-
20% glucose solution
-
Rat C-Peptide 1 solution (if being tested)
-
Blood glucose analyzer
Procedure:
-
Basal Period: After an overnight fast, a primed-continuous infusion of tracer-labeled glucose (e.g., [3-³H]glucose) is started to measure basal glucose turnover.
-
Clamp Period:
-
A continuous infusion of human insulin is initiated at a constant rate (e.g., 10-12 mU/kg/min).
-
Simultaneously, a variable infusion of 20% glucose is started to maintain euglycemia (fasting blood glucose level).
-
Blood glucose is monitored every 5-10 minutes from the arterial catheter, and the glucose infusion rate is adjusted accordingly.
-
C-Peptide 1 can be co-infused with insulin to assess its effect on insulin-stimulated glucose disposal.
-
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state of the clamp is a measure of whole-body insulin sensitivity.
Signaling Pathways and Experimental Workflows
C-Peptide Signaling Pathway
C-Peptide is believed to exert its biological effects by binding to a G-protein coupled receptor (GPCR) on the cell surface. This binding initiates a cascade of intracellular signaling events.
Caption: C-Peptide signaling cascade.
Experimental Workflow for In Vivo C-Peptide Study
This diagram illustrates a typical workflow for an in vivo study investigating the effects of C-Peptide 1 in a rat model of diabetic nephropathy.
Caption: Workflow for diabetic nephropathy study.
References
- 1. Rat C peptide I and II stimulate glucose utilization in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of C-peptide on renal function at the early stage of experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-peptide improves neuropathy in type 1 diabetic BB/Wor-rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Time-Resolved Fluorescence Immunoassay for Rat C-Peptide 1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin processing in the pancreatic beta-cells.[1][2] It is released into circulation in equimolar amounts with insulin (B600854), making it a reliable marker of pancreatic beta-cell function and insulin secretion.[1][2] Unlike insulin, C-peptide has a longer half-life in circulation (approximately 33 minutes compared to 4 minutes for insulin) and is not significantly cleared by the liver, which can make it a more stable indicator of insulin production.[2] This time-resolved fluorescence immunoassay (TRFIA) offers a highly sensitive and specific method for the quantitative determination of rat C-peptide 1 in various biological samples, including plasma, cell culture media, and tissue extracts. The assay is based on a sandwich format utilizing two monoclonal antibodies that bind to different epitopes of rat C-peptide, and a europium-streptavidin conjugate for detection, providing a wide dynamic range and low detection limit.
Principle of the Assay
This TRFIA is a solid-phase, two-site sandwich immunoassay. A monoclonal antibody directed against a specific epitope on rat C-peptide is coated onto microtiter wells. In the first step, standards, controls, and samples are added to the wells. During incubation, the rat C-peptide in the sample binds to the capture antibody. After washing, a biotinylated monoclonal antibody that recognizes a different epitope on the C-peptide molecule is added, forming a "sandwich" complex. Following another wash step, europium-labeled streptavidin is added, which binds to the biotinylated detection antibody. After a final wash, an enhancement solution is added to dissociate the europium ions from the solid phase into micelles, where they form a highly fluorescent chelate. The fluorescence is then measured using a time-resolved fluorometer. The intensity of the fluorescence is directly proportional to the concentration of rat C-peptide 1 in the sample.
Assay Performance Characteristics
The performance of the TRFIA for rat C-peptide 1 is summarized in the tables below. The data is based on published findings for a similar assay.
Table 1: Assay Sensitivity and Range
| Parameter | Value |
| Detection Limit | 18 pM |
| Functional Sensitivity | 66 pM |
| Dynamic Range | 66 - 3900 pM |
Table 2: Assay Precision
| Sample | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Control | < 4.8% | < 7.6% |
| High Control | < 4.8% | < 7.6% |
Table 3: Recovery
| C-Peptide Added (pM) | Mean Recovery (%) |
| 111 | 104 |
| 223 | 102 |
| 2786 | >95 |
Table 4: Cross-Reactivity
| Peptide | Cross-Reactivity (%) |
| Rat Insulin | Negligible |
| Human C-Peptide | Negligible |
| Porcine C-Peptide | < 0.65% |
| Mouse C-Peptide | ~6% |
| Rat Proinsulin | ~4.6% |
Experimental Protocols
Required Materials Not Provided
-
Microplate reader capable of time-resolved fluorescence measurement (excitation at 340 nm, emission at 615 nm).
-
Microplate shaker.
-
Adjustable micropipettes and multichannel pipettes.
-
Reservoirs for reagents.
-
Microplate washer (optional).
-
Distilled or deionized water.
-
Rat C-peptide standards and controls.
-
Biotinylated anti-rat C-peptide detection antibody.
-
Europium-labeled streptavidin.
-
Anti-rat C-peptide coated microplates.
-
Assay buffer.
-
Wash buffer concentrate.
-
Enhancement solution.
Reagent Preparation
-
Wash Buffer: Dilute the wash buffer concentrate with distilled or deionized water to the final working concentration.
-
Standards and Controls: Reconstitute the lyophilized standards and controls with the provided diluent to create a standard curve and quality control samples.
-
Biotinylated Detection Antibody: Dilute the biotinylated detection antibody to the recommended working concentration in assay buffer.
-
Europium-labeled Streptavidin: Dilute the europium-labeled streptavidin to the recommended working concentration in assay buffer.
Assay Protocol
-
Preparation: Bring all reagents and samples to room temperature before use.
-
Sample Addition: Add 25 µL of standards, controls, and samples into the appropriate wells of the anti-rat C-peptide coated microplate.
-
Capture Incubation: Incubate the plate for 2 hours at room temperature with shaking.
-
First Wash: Wash the wells 4 times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Detection Incubation: Incubate for 2 hours at room temperature with shaking.
-
Second Wash: Wash the wells 4 times with wash buffer.
-
Europium-Streptavidin Addition: Add 100 µL of the diluted europium-labeled streptavidin to each well.
-
Europium Incubation: Incubate for 1 hour at room temperature with shaking.
-
Third Wash: Wash the wells 4 times with wash buffer.
-
Enhancement: Add 100 µL of enhancement solution to each well.
-
Final Incubation: Incubate for 5 minutes at room temperature with shaking.
-
Measurement: Measure the time-resolved fluorescence of each well using a suitable plate reader.
Data Analysis
-
Subtract the mean fluorescence of the blank wells from the fluorescence of all other wells.
-
Plot a standard curve of the mean fluorescence for each standard concentration versus the concentration of the standard.
-
Use the standard curve to determine the concentration of rat C-peptide 1 in the unknown samples.
Visualizations
Biological Pathway
Caption: Simplified signaling pathway of rat C-peptide.
Experimental Workflow
Caption: Experimental workflow for the TRFIA of rat C-peptide 1.
References
Detecting Rat C-Peptide 1 in Tissue Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, or connecting peptide, is a 31-amino acid polypeptide that is cleaved from proinsulin during the biosynthesis of insulin (B600854). It is co-secreted in equimolar amounts with insulin from the pancreatic β-cells. Unlike insulin, C-peptide is not significantly cleared by the liver, resulting in a longer half-life in circulation, which makes it a reliable indicator of pancreatic insulin secretion. In rats, there are two isoforms of proinsulin, leading to the production of C-peptide I and C-peptide II. Beyond its role as a biomarker, C-peptide is now recognized as a bioactive molecule with its own physiological effects, mediated through a likely G-protein coupled receptor that activates various intracellular signaling pathways. This document provides detailed protocols for the detection and quantification of C-peptide 1 in rat tissue extracts using common immunoassay techniques.
Quantitative Data Summary of Commercially Available Rat C-Peptide ELISA Kits
The following table summarizes the key quantitative parameters of several commercially available ELISA kits for the detection of rat C-peptide. This information is crucial for selecting the most appropriate assay based on the specific requirements of your research.
| Feature | Kit Example 1 | Kit Example 2 | Kit Example 3 |
| Assay Type | Sandwich ELISA | Competitive ELISA | Sandwich ELISA |
| Detection Method | Colorimetric | Colorimetric | Colorimetric |
| Sample Types | Serum, Plasma, other biological fluids | Serum, Plasma, Tissue Homogenates | Serum, Plasma, Cell culture media, Urine |
| Sensitivity | 3.4 pg/mL | < 0.625 ng/mL | Not specified |
| Detection Range | 7.81 - 250 pg/mL | 1.25 ng/ml-20 ng/ml | Not specified |
| Specificity | High sensitivity and excellent specificity for rat C-peptide. No significant cross-reactivity with analogues was observed. | High specificity for rat C-peptide I and II. | Specific for Rat C-Peptide. |
| Assay Time | ~90 minutes | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for the preparation of rat tissue extracts and subsequent analysis using Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Western Blotting.
Rat Tissue Extract Preparation
This protocol is a general guideline for preparing tissue homogenates suitable for immunoassays. Optimization may be required depending on the tissue type.
Materials:
-
Fresh or frozen rat tissue
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer) containing protease inhibitors
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead homogenizer)
-
Microcentrifuge
-
Microcentrifuge tubes
Protocol:
-
Excise the tissue of interest from the rat and immediately place it in ice-cold PBS to wash away any blood.
-
Blot the tissue dry and weigh it. A typical starting amount is 100 mg of tissue.
-
Mince the tissue into small pieces on ice.
-
Add 1 mL of ice-cold lysis buffer with protease inhibitors per 100 mg of tissue.
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
To ensure complete cell lysis, some protocols suggest performing two freeze-thaw cycles. This involves freezing the homogenate in liquid nitrogen or at -80°C and then thawing it at room temperature.
-
Centrifuge the homogenate at a high speed (e.g., 5,000 x g) for 5-10 minutes at 4°C to pellet the cellular debris.
-
Carefully collect the supernatant, which contains the tissue extract.
-
Determine the protein concentration of the extract using a standard protein assay (e.g., BCA or Bradford assay).
-
The tissue extract is now ready for use in immunoassays or can be aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Sandwich ELISA)
This protocol is a generalized procedure based on commercially available rat C-peptide ELISA kits. Always refer to the specific kit manual for detailed instructions.
Materials:
-
Rat C-Peptide ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Prepared rat tissue extract
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Plate washer (optional)
Protocol:
-
Reagent Preparation: Prepare all reagents, including wash buffer and working solutions of standards and antibodies, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add a specific volume (e.g., 50 µL) of standards, controls, and prepared tissue extracts to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation with Detection Antibody: Add the biotinylated detection antibody to each well (except the blank). Cover the plate and incubate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with the prepared wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Incubation with HRP Conjugate: Add the HRP-conjugated streptavidin (or secondary antibody) to each well. Cover the plate and incubate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Washing: Repeat the washing step as described in step 4. Some protocols may require more washes at this stage (e.g., 5 times).
-
Substrate Addition and Incubation: Add the TMB substrate solution to each well. Incubate the plate in the dark at room temperature or 37°C for a specified time (e.g., 15-20 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of C-peptide in the tissue extracts by interpolating their absorbance values from the standard curve.
Radioimmunoassay (RIA) Protocol
RIA is a highly sensitive technique that can also be used for C-peptide quantification. The following is a general protocol.
Materials:
-
Antibody specific to rat C-peptide
-
¹²⁵I-labeled rat C-peptide (tracer)
-
Rat C-peptide standards
-
Precipitating agent (e.g., secondary antibody, polyethylene (B3416737) glycol)
-
Gamma counter
-
Assay buffer
Protocol:
-
Set up a series of tubes for the standard curve, controls, and unknown samples (tissue extracts).
-
Add a specific volume of assay buffer, standards, or samples to the respective tubes.
-
Add a predetermined amount of the primary antibody to all tubes and incubate to allow for antigen-antibody binding.
-
Add a known amount of ¹²⁵I-labeled C-peptide to all tubes. This will compete with the unlabeled C-peptide in the standards and samples for binding to the primary antibody. Incubate to reach equilibrium.
-
Add a precipitating agent to separate the antibody-bound C-peptide from the free C-peptide.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant the supernatant containing the free tracer.
-
Measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled C-peptide in the sample. Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the C-peptide concentration in the tissue extracts from this curve.
Western Blotting Protocol (General Guidelines)
Western blotting can be used for the qualitative or semi-quantitative detection of C-peptide. Due to its small size (approx. 3.2 kDa), modifications to standard protocols may be necessary for optimal results.
Materials:
-
SDS-PAGE equipment (gels, running buffer, power supply)
-
Transfer system (nitrocellulose or PVDF membrane, transfer buffer, power supply)
-
Primary antibody against rat C-peptide
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Mix the prepared tissue extract with an equal volume of 2x Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the denatured samples onto a high-percentage polyacrylamide gel (e.g., 15-20% Tris-Tricine gel) suitable for resolving small proteins. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Use a transfer buffer and conditions optimized for small proteins (e.g., lower methanol (B129727) concentration, shorter transfer time).
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-rat C-peptide antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera-based imager or X-ray film). The presence of a band at the expected molecular weight (approx. 3.2 kDa) indicates the presence of C-peptide.
Visualizations
C-Peptide 1 Detection Workflow
Caption: Experimental workflow for detecting C-Peptide 1 in rat tissue extracts.
C-Peptide Signaling Pathway
Caption: C-Peptide signaling pathway initiated by binding to a GPCR.
Application Notes and Protocols for Rat C-Peptide 1 Detection Using Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of monoclonal antibodies for the quantitative detection of rat C-Peptide 1. This document includes an overview of the biological significance of rat C-peptide, a summary of available antibody performance data, a detailed protocol for a sandwich enzyme-linked immunosorbent assay (ELISA), and visual representations of key biological and experimental processes.
Introduction to Rat C-Peptide
Rat C-peptide is a 31-amino acid polypeptide that is cleaved from proinsulin during the biosynthesis of insulin (B600854) in the beta cells of the pancreas's Islets of Langerhans.[1][2] Unlike humans, rats and mice have two proinsulin genes, resulting in the production of two isoforms of proinsulin (I and II) and consequently two C-peptide isoforms (I and II).[1] These isoforms differ by two amino acid residues.[1] For every molecule of insulin produced, one molecule of C-peptide is released into the bloodstream in equimolar amounts.[3]
The measurement of C-peptide levels offers several advantages over the direct measurement of insulin for assessing pancreatic beta-cell function. C-peptide has a longer half-life in circulation (approximately 33 minutes) compared to insulin (about 4 minutes) and is not significantly cleared by the liver. This results in more stable plasma concentrations, making C-peptide a more reliable indicator of insulin secretion. Furthermore, C-peptide measurement allows for the specific quantification of endogenous insulin production even in the presence of exogenously administered insulin.
Monoclonal Antibodies for Rat C-Peptide 1 Detection
A variety of monoclonal antibodies (mAbs) are available for the specific detection of rat C-peptide. These antibodies are crucial for developing sensitive and specific immunoassays. For a robust sandwich immunoassay, a pair of monoclonal antibodies that bind to different epitopes on the C-peptide molecule is typically used. Often, one antibody targets the N-terminus and the other targets the C-terminus to ensure high specificity and to avoid cross-reactivity with proinsulin. Some available antibodies can differentiate between rat C-peptide I and II, while others recognize both isoforms.
Performance Characteristics of Commercially Available Assays
The following table summarizes the performance data of various commercially available ELISA kits for rat C-peptide detection. This information is intended to aid researchers in selecting the most appropriate assay for their specific needs.
| Assay/Kit | Detection Method | Sensitivity | Dynamic Range | Sample Types | Cross-Reactivity |
| Time-Resolved Fluorescence Immunoassay (TR-FIA) | Fluorescence | 18 pM (detection limit), 66 pM (functional sensitivity) | 66 pM - 3900 pM | Plasma, incubation media, tissue/cell extracts | Negligible with rat insulin, human and porcine C-peptide. 6% ± 2% with mouse C-peptide. |
| Rat C-Peptide ELISA Kit (ab323930) | Colorimetric | ≤ 3.4 pg/mL | 7.81 - 250 pg/mL | Serum, Citrate plasma, EDTA Plasma, Heparin Plasma, Cell culture media | Data not specified |
| Mouse/Rat C-Peptide ELISA Kit (Eagle Biosciences) | Colorimetric | 0.3 ng/ml | 0.3 - 6 ng/mL | Mouse/rat serum and plasma | Data not specified |
| Rat C-peptide ELISA (ALPCO) | Colorimetric | 10.8 pM | 50 - 4,500 pM | Serum, Plasma | Quantifies C-peptide from both rat proinsulin I and II genes. |
Note: The performance characteristics are as reported by the manufacturers or in the cited literature and may vary depending on experimental conditions.
Experimental Protocols
Sandwich ELISA Protocol for Rat C-Peptide 1 Quantification
This protocol provides a general procedure for a sandwich ELISA using a pair of monoclonal antibodies for the detection of rat C-peptide. This should be adapted based on the specific instructions provided with the chosen antibody pair or ELISA kit.
Materials:
-
Microplate pre-coated with a monoclonal antibody specific for rat C-peptide.
-
Rat C-peptide standards of known concentrations.
-
Samples (serum, plasma, cell culture supernatant, etc.).
-
Biotinylated detection monoclonal antibody specific for a different epitope of rat C-peptide.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay diluent/buffer.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Sample and Standard Addition: Add a specific volume (e.g., 50-100 µL) of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate for a specified time (e.g., 1.5-2.5 hours) at room temperature or 37°C to allow the C-peptide to bind to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-4 times) with wash buffer to remove any unbound substances.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well.
-
Incubation: Incubate the plate for a specified period (e.g., 1 hour) at room temperature or 37°C.
-
Washing: Repeat the washing step to remove the unbound detection antibody.
-
Streptavidin-HRP Addition: Add the Streptavidin-HRP conjugate to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 30-45 minutes) at room temperature.
-
Washing: Perform a final wash to remove unbound conjugate.
-
Substrate Addition: Add the TMB substrate solution to each well. A blue color will develop in proportion to the amount of C-peptide present.
-
Incubation: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) at room temperature.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of rat C-peptide in the unknown samples.
Visualizations
Proinsulin Processing and C-Peptide Secretion
References
C-Peptide 1 (rat) for the Investigation of Diabetic Complications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proinsulin C-peptide, once considered merely a byproduct of insulin (B600854) synthesis, is now recognized as a biologically active peptide with significant therapeutic potential in the context of type 1 diabetes and its associated microvascular complications.[1][2] In individuals with type 1 diabetes, the destruction of pancreatic β-cells leads to a deficiency in both insulin and C-peptide.[2] A growing body of evidence from preclinical studies, primarily in rat models of diabetes, demonstrates that C-peptide replacement can prevent, and even reverse, the functional and structural changes associated with diabetic nephropathy, neuropathy, and other complications.[1][3]
This document provides detailed application notes and experimental protocols for utilizing rat C-Peptide 1 in the study of diabetic complications. It is intended to serve as a comprehensive resource for researchers in both academic and industrial settings.
Mechanism of Action
C-peptide exerts its effects by binding to a specific G-protein coupled receptor on the surface of various cell types, including endothelial, renal tubular, and neuronal cells. This binding initiates a cascade of intracellular signaling events, leading to the activation of key enzymes and transcription factors.
Key Signaling Pathways:
-
Na+/K+-ATPase Activation: C-peptide stimulates the activity of Na+/K+-ATPase in various tissues, including the sciatic nerve and renal tubules. This action is crucial for maintaining cellular ion homeostasis and nerve function.
-
eNOS and Nitric Oxide (NO) Production: C-peptide increases the expression and activity of endothelial nitric oxide synthase (eNOS), leading to enhanced production of nitric oxide (NO). NO is a potent vasodilator and plays a critical role in regulating blood flow and protecting against endothelial dysfunction.
-
Anti-inflammatory and Anti-apoptotic Effects: C-peptide has been shown to reduce the expression of pro-inflammatory molecules such as P-selectin, ICAM-1, and VCAM-1. It also exerts anti-apoptotic effects, protecting cells from hyperglycemia-induced cell death.
-
Gene Regulation: C-peptide influences the expression of various genes through the activation of transcription factors like c-fos, c-jun, and NF-κB.
Applications in Diabetic Complication Research
C-Peptide 1 (rat) is a valuable tool for investigating the pathophysiology of and developing novel therapies for:
-
Diabetic Nephropathy: Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats have shown that C-peptide administration can prevent glomerular hyperfiltration, reduce urinary albumin excretion, and ameliorate glomerular structural changes like mesangial matrix expansion.
-
Diabetic Neuropathy: C-peptide replacement in diabetic rat models, such as the spontaneously diabetic BB/Wor rat, has been demonstrated to improve nerve conduction velocity (NCV), prevent nerve fiber loss, and promote nerve regeneration.
-
Diabetic Encephalopathy: Research suggests that C-peptide can prevent cognitive deficits and hippocampal apoptosis in type 1 diabetic rats.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies using rat C-Peptide 1.
Table 1: Effects of C-Peptide on Diabetic Neuropathy in Rats
| Animal Model | Treatment Duration | C-Peptide Dose | Outcome Measure | Result | Reference |
| STZ-induced diabetic rats | 2 weeks | Replacement doses | Sciatic motor NCV | 62% correction of deficit | |
| STZ-induced diabetic rats | 2 weeks | Replacement doses | Saphenous sensory NCV | 78% correction of deficit | |
| BB/Wor rats | 2 months | 75 nmol/kg/24h | Nerve Conduction Velocity | 60% reduction in NCV defect | |
| BB/Wor rats | 8 months | Replacement doses | Nerve Conduction Velocity | 70% reduction in NCV defect | |
| BB/Wor rats | 2 months | 75 nmol/kg/24h | Sciatic nerve Na+,K+-ATPase activity | Partial correction of defect | |
| BB/Wor rats | 3 months (intervention) | Full continuous replacement (osmopump) | Motor NCV | Improvement (p < 0.001) | |
| BB/Wor rats | 3 months (intervention) | Full continuous replacement (osmopump) | Sural nerve myelinated fiber number | Improvement (p < 0.005) |
Table 2: Effects of C-Peptide on Diabetic Nephropathy in Rats
| Animal Model | Treatment Duration | C-Peptide Dose | Outcome Measure | Result | Reference |
| STZ-induced diabetic rats | 2-4 weeks | Replacement doses | Glomerular hyperfiltration | Ameliorated | |
| STZ-induced diabetic rats | 2-4 weeks | Replacement doses | Albuminuria | Ameliorated | |
| STZ-induced diabetic rats | 4 weeks | Replacement doses | Glomerular mesangial matrix volume | 65% inhibition of increase | |
| STZ-induced diabetic rats | 28 days | Replacement doses | Urinary albumin excretion | Reduced by 70-100% | |
| STZ-induced diabetic rats | 8 weeks | 130 nmol/kg twice daily (s.c.) | Glomerular volume | Significantly decreased | |
| STZ-induced diabetic rats | 8 weeks | 130 nmol/kg twice daily (s.c.) | Extracellular matrix area | Significantly decreased |
Experimental Protocols
Protocol 1: Induction of Diabetes in Rats
A. Streptozotocin (STZ)-Induced Diabetes (Type 1 Model)
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Induction Agent: Streptozotocin (STZ), dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5) immediately before use.
-
Procedure:
-
Fast rats overnight.
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (50-65 mg/kg body weight).
-
Provide animals with 5% sucrose (B13894) water for the first 24 hours post-injection to prevent hypoglycemia.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels 48-72 hours after STZ injection from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels >250 mg/dL (13.9 mmol/L) are considered diabetic.
-
B. Spontaneously Diabetic BB/Wor Rat (Type 1 Model)
-
This is an inbred rat strain that spontaneously develops autoimmune diabetes, closely mimicking human type 1 diabetes.
-
Diabetes onset typically occurs between 60 and 120 days of age.
-
Monitor animals daily for glycosuria and hyperglycemia.
Protocol 2: C-Peptide Administration
-
Preparation of C-Peptide:
-
Reconstitute lyophilized rat C-Peptide 1 in sterile phosphate-buffered saline (PBS) or 0.9% saline.
-
Prepare aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Methods of Administration:
-
Subcutaneous Injections: Administer C-peptide via subcutaneous (s.c.) injection once or twice daily. Doses can range from 75 to 130 nmol/kg/day.
-
Continuous Infusion via Osmotic Minipumps: For long-term, continuous delivery, use surgically implanted osmotic minipumps (e.g., Alzet). This method ensures stable plasma concentrations of C-peptide. A common dose is 75 nmol/kg/24h.
-
Protocol 3: Assessment of Diabetic Neuropathy
-
Nerve Conduction Velocity (NCV):
-
Anesthetize the rat.
-
Stimulate the sciatic nerve at two points (e.g., sciatic notch and knee) with small needle electrodes.
-
Record the evoked muscle action potentials from the plantar muscles of the hind paw.
-
NCV (m/s) = Distance between stimulating electrodes / (Proximal latency - Distal latency).
-
-
Nerve Fiber Morphometry:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the sciatic or sural nerve.
-
Process the nerve for paraffin (B1166041) or plastic embedding.
-
Cut thin sections and stain (e.g., with toluidine blue).
-
Perform quantitative morphometric analysis using light microscopy to assess fiber number, size, and signs of degeneration.
-
Protocol 4: Assessment of Diabetic Nephropathy
-
Urinary Albumin Excretion:
-
House rats in metabolic cages for 24-hour urine collection.
-
Measure urinary albumin concentration using an ELISA kit specific for rat albumin.
-
Calculate the albumin excretion rate (e.g., in µ g/24h ).
-
-
Glomerular Filtration Rate (GFR):
-
Measure GFR by the clearance of inulin (B196767) or creatinine.
-
-
Renal Morphology:
-
Perfuse kidneys with fixative.
-
Embed kidney tissue in paraffin.
-
Cut sections and stain with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.
-
Perform morphometric analysis to quantify glomerular volume and mesangial matrix area.
-
Visualizations
Caption: C-Peptide signaling pathway in target cells.
Caption: Experimental workflow for studying diabetic neuropathy.
Caption: Experimental workflow for studying diabetic nephropathy.
References
- 1. The Clinical Potential of C-Peptide Replacement in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathological consequences of C-peptide deficiency in insulin-dependent diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Peptide as a Therapy for Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Rat C-Peptide 1 in Glucose Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing rat C-peptide 1 in glucose clamp studies. The information is intended to guide researchers in designing and executing experiments to investigate the physiological effects of C-peptide on glucose metabolism.
Introduction
Proinsulin C-peptide, a 31-amino acid peptide, is co-secreted in equimolar amounts with insulin (B600854) from pancreatic β-cells.[1] For many years, it was considered biologically inert. However, a growing body of evidence now indicates that C-peptide is a biologically active peptide with important physiological effects, particularly in the context of diabetes and its complications.[2][3] In diabetic animal models, administration of C-peptide has been shown to improve nerve and kidney function.[4][5] Furthermore, studies have demonstrated that C-peptide can increase glucose utilization, making it a molecule of interest in the study of glucose homeostasis.
Glucose clamp techniques, particularly the hyperinsulinemic-euglycemic clamp, are the gold-standard methods for assessing insulin sensitivity and overall glucose disposal. The incorporation of rat C-peptide 1 into these studies allows for the direct investigation of its effects on whole-body and tissue-specific glucose uptake.
Applications
The use of rat C-peptide 1 in glucose clamp studies is applicable to several areas of research:
-
Investigating the physiological role of C-peptide: Elucidating the direct effects of C-peptide on glucose metabolism independent of insulin.
-
Diabetes and complications research: Studying the potential therapeutic effects of C-peptide replacement in type 1 diabetes models.
-
Drug development: Screening and characterizing novel therapeutic agents that may modulate C-peptide signaling pathways.
-
Understanding insulin signaling: Exploring the interaction and potential synergy between C-peptide and insulin signaling pathways.
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp in Rats
This protocol is designed to assess the effect of rat C-peptide 1 on whole-body glucose utilization under hyperinsulinemic, euglycemic conditions.
Animal Preparation:
-
Male Wistar rats or Streptozotocin (STZ)-induced diabetic rats are commonly used.
-
Surgically implant catheters in the carotid artery (for blood sampling) and jugular vein (for infusions) and allow for a recovery period of 4-5 days.
-
Animals should be fasted overnight prior to the clamp study.
Experimental Procedure:
-
Baseline Period (t = -90 to 0 min):
-
Acclimatize the conscious, unrestrained rat in a clamp cage.
-
Collect baseline blood samples to determine basal glucose and insulin levels.
-
-
Clamp Period (t = 0 to 120 min):
-
Begin a continuous intravenous infusion of human insulin at a constant rate (e.g., 3.0 mU/kg/min).
-
Simultaneously, begin a continuous intravenous infusion of either saline (control group) or rat C-peptide 1. A physiological infusion rate for C-peptide is 0.05 nmol/kg/min.
-
Monitor blood glucose every 5-10 minutes from the arterial catheter.
-
Infuse a variable rate of 20% glucose solution to maintain euglycemia (e.g., clamp blood glucose at ~7.7 mmol/l in diabetic rats or ~3.9 mmol/l in healthy rats). The glucose infusion rate (GIR) is the primary outcome measure.
-
Collect blood samples at steady-state (e.g., the last 30 minutes of the clamp) for the determination of plasma insulin and C-peptide concentrations.
-
Data Analysis:
-
Calculate the average GIR during the last 30-60 minutes of the clamp. This represents the whole-body glucose disposal rate.
-
Compare the GIR between the saline-treated and C-peptide-treated groups to determine the effect of C-peptide on glucose utilization.
Quantitative Data Summary
The following table summarizes quantitative data from a representative study investigating the effects of rat C-peptide I and II on glucose utilization in STZ-induced diabetic rats during a hyperinsulinemic-euglycemic clamp.
| Parameter | Diabetic + Saline (Control) | Diabetic + C-peptide I (0.05 nmol/kg/min) | Diabetic + C-peptide II (0.05 nmol/kg/min) | Healthy (Control) |
| Blood Glucose (mmol/l) | 7.7 ± 0.3 | 7.7 ± 0.3 | 7.7 ± 0.3 | 3.9 ± 0.1 |
| Glucose Utilization Rate (mg/kg/min) | ~4.5 | Not directly comparable | ||
| Metabolic Clearance Rate for Glucose | Lower than healthy | Similar to healthy | Similar to healthy | Higher than diabetic control |
Data adapted from Li et al., Diabetologia, 1999.
Signaling Pathways and Visualizations
C-peptide exerts its effects on glucose metabolism through a distinct signaling pathway that can interact with insulin signaling. The primary mechanism involves binding to a G-protein coupled receptor (GPCR), leading to the activation of downstream effectors.
C-Peptide Signaling Pathway in Glucose Uptake
// Nodes CP [label="C-Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled\nReceptor (GPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gαi", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CP -> GPCR [label="Binds"]; GPCR -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PKC [label="Activates"]; PKC -> eNOS [label="Activates"]; eNOS -> NO [label="Produces"]; NO -> GLUT4; GLUT4 -> Glucose_Uptake; } DOT C-Peptide signaling cascade leading to glucose uptake.
Experimental Workflow for a Glucose Clamp Study
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; animal_prep [label="Animal Preparation\n(Catheter Implantation & Recovery)", fillcolor="#FBBC05", fontcolor="#202124"]; fasting [label="Overnight Fasting", fillcolor="#FBBC05", fontcolor="#202124"]; baseline [label="Baseline Period\n(Acclimatization & Basal Samples)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clamp [label="Clamp Period (120 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; infusion [label="Start Infusions:\n- Insulin (Constant)\n- C-Peptide/Saline (Constant)\n- Glucose (Variable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitoring [label="Monitor Blood Glucose\n(Every 5-10 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; steady_state [label="Steady State\n(Last 30-60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="Collect Blood Samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End of Study\n(Data Analysis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> animal_prep; animal_prep -> fasting; fasting -> baseline; baseline -> clamp; clamp -> infusion; infusion -> monitoring; monitoring -> infusion [label="Adjust Glucose Infusion Rate (GIR)"]; monitoring -> steady_state; steady_state -> sampling; sampling -> end; } DOT Workflow of a hyperinsulinemic-euglycemic clamp study.
Interaction between C-Peptide and Insulin Signaling
Conclusion
The use of rat C-peptide 1 in glucose clamp studies provides a powerful tool for investigating its role in glucose homeostasis. The protocols and data presented herein offer a foundation for researchers to explore the physiological and potential therapeutic effects of C-peptide. The signaling diagrams illustrate the current understanding of C-peptide's mechanism of action and its interplay with insulin signaling, highlighting key targets for further investigation.
References
- 1. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study | PLOS One [journals.plos.org]
- 2. Influence of C-Peptide on Glucose Utilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Peptide in Insulin Resistance and Vascular Complications: Teaching an Old Dog New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Clinical Potential of C-Peptide Replacement in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EFFECTS OF C -PEPTIDE AND GLUCAGON-LIKE PEPTIDE-1 ON DIABETIC MALE ALBINO RATS WITH AND WITHOUT ANTIOXIDANTS [amj.journals.ekb.eg]
Troubleshooting & Optimization
Troubleshooting High Background in Rat C-Peptide ELISA Assays: A Technical Support Guide
High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can obscure results and lead to inaccurate quantification of rat C-peptide. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a rat C-peptide ELISA?
High background refers to elevated optical density (OD) readings in the blank or zero standard wells, which should ideally be close to zero.[1] This high signal-to-noise ratio can mask the specific signal from the rat C-peptide in your samples, reducing the sensitivity and reliability of the assay.[2]
Q2: What are the most common causes of high background?
The most frequent culprits for high background in ELISA assays include insufficient washing, contamination of reagents or samples, improper incubation times or temperatures, and issues with the blocking buffer.[2][3][4] Problems with antibody concentrations and non-specific binding are also significant contributors.
Q3: How can I differentiate between a reagent problem and a procedural problem?
To distinguish between reagent and procedural issues, you can run a set of controls. If you suspect a specific reagent, try substituting it with a fresh one or one from a different kit lot (if compatible). If the high background persists across different reagent batches, the issue is more likely procedural, such as your washing technique or incubation conditions.
Q4: Can the sample itself cause high background?
Yes, the quality and type of sample can significantly impact the background. Hemolyzed or lipemic samples may cause high background. Additionally, certain components in the sample matrix can interfere with the assay. It's also crucial to handle samples properly, avoiding repeated freeze-thaw cycles and ensuring they are stored correctly to prevent degradation or contamination.
Troubleshooting Guide
This guide addresses specific issues that can lead to high background in your rat C-peptide ELISA experiments. The following sections are organized by experimental stage to help you pinpoint the source of the problem.
Reagent and Sample Preparation
Proper preparation of all reagents and samples is critical for a successful assay.
| Potential Cause | Recommended Action |
| Contaminated Reagents or Buffers | Prepare fresh buffers for each assay. Ensure the water used is of high purity (distilled or deionized). Use sterile tubes and pipette tips to prevent cross-contamination. |
| Improperly Reconstituted or Diluted Reagents | Carefully follow the kit protocol for reconstituting and diluting standards, antibodies, and other reagents. Ensure all components are at room temperature before use, unless otherwise specified. |
| Substrate Solution Issues | The TMB substrate should be colorless before use. Protect it from light and avoid contamination. Prepare it fresh if you suspect degradation. |
| Poor Sample Quality | Avoid using hemolyzed or lipemic samples. If possible, centrifuge samples to remove any particulate matter. Ensure proper sample collection and storage as per the kit's instructions. |
Assay Procedure
Procedural errors are a common source of high background.
| Potential Cause | Recommended Action |
| Insufficient Washing | Increase the number of wash cycles and the soaking time for each wash. Ensure complete aspiration of the wash buffer from the wells after each wash. Using an automated plate washer can improve consistency. |
| Inadequate Blocking | Increase the blocking incubation time or consider using a different blocking buffer as recommended by the kit manufacturer. |
| Incorrect Incubation Times or Temperatures | Strictly adhere to the incubation times and temperatures specified in the protocol. Avoid placing the plate in direct sunlight or near heat sources. |
| Cross-Contamination Between Wells | Use fresh pipette tips for each standard, control, and sample. Be careful not to splash reagents between wells. |
| Plate Sealing Issues | Ensure the plate is properly sealed during incubations to prevent evaporation, which can concentrate reagents and lead to increased background. |
Antibody and Detection
Issues related to the antibodies and detection reagents can lead to non-specific signal.
| Potential Cause | Recommended Action |
| Antibody Concentration Too High | If you are developing your own assay, you may need to titrate the primary and/or secondary antibody to find the optimal concentration that maximizes the specific signal while minimizing background. |
| Non-Specific Binding of Antibodies | Ensure the blocking step is sufficient. You can also try adding a non-ionic detergent like Tween-20 to the wash buffer to reduce non-specific binding. |
| Cross-Reactivity | If using a secondary antibody, ensure it is specific to the primary antibody's species and has been pre-adsorbed to minimize cross-reactivity with other proteins in the sample. |
Experimental Workflow and Troubleshooting Logic
To visually guide your troubleshooting process, the following diagrams illustrate a standard ELISA workflow and a logical approach to diagnosing the cause of high background.
Caption: Standard Sandwich ELISA Workflow.
Caption: Troubleshooting Logic for High Background.
References
Technical Support Center: Optimizing C-Peptide 1 (Rat) Stability
Welcome to the technical support center for C-Peptide 1 (rat) experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to ensure the stability and integrity of rat C-peptide 1 throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of C-peptide in circulation? A1: The in vivo half-life of C-peptide is approximately 30 to 35 minutes, which is significantly longer than that of insulin (B600854) (3-5 minutes).[1][2] This longer half-life is because C-peptide has limited degradation in the liver and is primarily cleared by the kidneys.[1][2][3]
Q2: What are the optimal storage conditions for lyophilized rat C-peptide 1? A2: Lyophilized peptides should be stored at -20°C or colder, protected from bright light. Before opening the vial, it is crucial to allow it to warm to room temperature to prevent moisture condensation, as exposure to moisture can significantly decrease long-term stability. For peptides containing residues prone to deliquescence (moisture absorption), storage in a desiccator is recommended.
Q3: How should I prepare and store C-peptide solutions? A3: The shelf-life of peptides in solution is very limited compared to their lyophilized form. If storage in solution is unavoidable, dissolve the peptide in a sterile buffer at a pH of 5-6. The solution should be divided into single-use aliquots and stored at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: Which is the better sample type for measuring C-peptide: serum or plasma? A4: The choice depends on your sample handling workflow. C-peptide is generally more stable in serum, provided the sample is centrifuged immediately after collection and stored refrigerated or frozen. However, for situations where immediate centrifugation is not possible, EDTA plasma is the preferred sample type, as it improves the stability of C-peptide in whole blood for up to 24 hours at room temperature.
Q5: How many freeze-thaw cycles can my C-peptide samples tolerate? A5: It is best to minimize freeze-thaw cycles by storing samples in single-use aliquots. However, studies have shown that C-peptide can remain stable for up to 4-6 freeze-thaw cycles without significant degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal in Immunoassay | 1. Peptide Degradation: Samples were left at room temperature for too long before processing. 2. Proteolytic Activity: Endogenous proteases (e.g., metalloendopeptidases, cathepsins) have degraded the C-peptide. 3. Improper Storage: Samples were not stored at appropriate temperatures (≤ -20°C). | 1. Optimize Collection: Collect blood in EDTA tubes, which can preserve C-peptide in whole blood for over 24 hours at room temperature. 2. Process Promptly: Centrifuge samples as soon as possible after collection to separate plasma/serum from cells. 3. Consider Inhibitors: For in vitro experiments, consider adding a broad-spectrum protease inhibitor cocktail to your buffer. 4. Verify Storage: Ensure all samples are stored immediately at ≤ -20°C after processing and aliquoting. |
| High Variability Between Replicates | 1. Sample Inconsistency: Variations in sample collection, handling, or time before centrifugation. 2. Hemolysis: Hemolyzed samples can negatively affect C-peptide immunoassay results. 3. Assay Discrepancies: Different immunoassay kits can yield different results. | 1. Standardize Protocols: Adhere strictly to a standardized protocol for all sample collection and processing steps. 2. Avoid Hemolysis: Use proper venipuncture techniques and avoid vigorous mixing of blood samples. Do not use hemolyzed specimens for analysis. 3. Ensure Consistency: Use the same manufacturer and lot number for your immunoassay kit throughout a single study to ensure comparability of results. |
| C-Peptide Concentration Decreases Over Time in Stored Aliquots | 1. Proteolytic Degradation: Even at low temperatures, some enzymatic degradation can occur over extended periods. 2. Oxidation: Peptides with Cys, Met, or Trp residues are prone to oxidation. 3. Repeated Freeze-Thaw Cycles: Aliquots were not single-use, leading to degradation. | 1. Limit Storage Time: While stable for months when properly stored, plan experiments to minimize long-term storage. For storage up to 5 days, 4°C is acceptable; otherwise, store at -20°C (≤1 month) or -80°C (≤2 months). 2. Aliquot Properly: Create single-use aliquots to prevent the degradation associated with freeze-thaw cycles. 3. Check Peptide Sequence: Be aware of the amino acid composition of your peptide and take extra precautions (e.g., storage under anaerobic conditions) if it contains oxidation-prone residues. |
Data Presentation: C-Peptide Stability
The following tables summarize quantitative data on the stability of C-peptide under various experimental conditions.
Table 1: Percent Deviation (PD) of C-Peptide from Baseline in Human Samples A clinically significant change is considered when the PD exceeds the total error derived from desirable biological variation.
| Sample Type | Condition | Duration | Percent Deviation (PD) | Reference |
| Separated Serum | Stored at 2-8°C | 7 Days | -5% | |
| Separated Plasma (EDTA) | Stored at 2-8°C | 7 Days | -13% | |
| Whole Blood (Serum Tube) | Centrifugation delayed at Room Temp | 24 Hours | -78% of baseline | |
| Whole Blood (EDTA Tube) | Centrifugation delayed at Room Temp | 24 Hours | Stable (>90% of baseline) | |
| Whole Blood (Serum Tube) | Centrifugation delayed at Room Temp | 48 Hours | -74% | |
| Whole Blood (Plasma Tube) | Centrifugation delayed at Room Temp | 48 Hours | -46% |
Table 2: General Storage and Handling Recommendations for Rat C-Peptide 1
| Form | Temperature | Duration | Key Considerations | Reference(s) |
| Lyophilized Powder | -20°C or colder | Years | Protect from light and moisture. Equilibrate to room temperature before opening. | |
| Solution (in buffer) | -20°C or colder | Limited (days to weeks) | Use sterile buffer (pH 5-6). Aliquot into single-use volumes to avoid freeze-thaw cycles. | |
| Serum/Plasma Samples | 4°C | < 5 Days | For short-term storage only. | |
| Serum/Plasma Samples | -20°C | ≤ 1 Month | Recommended for intermediate storage. | |
| Serum/Plasma Samples | -80°C | ≤ 2 Months | Optimal for long-term storage to maintain bioactivity. |
Experimental Protocols
Protocol: Blood Sample Collection and Preparation for Rat C-Peptide 1 Immunoassay
This protocol outlines the best practices for collecting and processing rat blood samples to ensure C-peptide stability for analysis by ELISA or other immunoassays.
-
Blood Collection:
-
Method 1 (Recommended for Delayed Processing): Collect whole blood into tubes containing EDTA as an anticoagulant. Invert the tube gently 8-10 times to ensure proper mixing.
-
Method 2 (For Immediate Processing): Collect whole blood into serum separator tubes (SST).
-
-
Sample Processing:
-
Plasma: If using EDTA tubes, centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection if possible. If processing is delayed, samples in EDTA are stable for up to 24 hours at room temperature.
-
Serum: If using SST, allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes.
-
-
Aliquoting and Storage:
-
Immediately after centrifugation, carefully collect the supernatant (plasma or serum) without disturbing the cell layer.
-
Dispense the plasma/serum into pre-labeled, single-use polypropylene (B1209903) tubes.
-
For immediate analysis, proceed with the assay protocol.
-
For storage, immediately place the aliquots at ≤ -20°C. For longer-term storage (>1 month), -80°C is recommended.
-
-
Assay Preparation:
-
When ready to perform the assay, remove the required number of aliquots from the freezer.
-
Thaw the samples at room temperature or on ice.
-
Vortex each sample thoroughly before pipetting into the assay plate.
-
If a sample concentration is expected to be higher than the highest standard, dilute it using the zero standard/sample diluent provided in the assay kit.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to C-peptide experiments.
Caption: C-Peptide intracellular signaling cascade.
References
cross-reactivity issues in rat C-Peptide 1 immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential cross-reactivity issues in rat C-Peptide 1 immunoassays.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues related to unexpected results in rat C-Peptide 1 immunoassays, with a focus on cross-reactivity.
Q1: My measured C-Peptide concentrations are higher than expected. Could this be due to cross-reactivity?
A1: Yes, elevated C-Peptide concentrations can be a result of assay antibodies cross-reacting with other molecules present in the sample. The most common cross-reactants in rat C-Peptide immunoassays are proinsulin and its partially processed forms.[1][2][3] Rats and mice produce two proinsulin isoforms (I and II), which are processed into insulin (B600854) and C-Peptide I and II.[1][2] Some antibodies may recognize epitopes present on both C-Peptide and its precursors.
To troubleshoot this, consider the following steps:
-
Review Assay Specificity: Check the technical data sheet for your specific immunoassay kit for information on cross-reactivity with proinsulin. High-quality assays should have very low cross-reactivity with native proinsulin, often less than 0.1% to 4.6%.[4][5][6]
-
Sample Type Consideration: The physiological concentration of proinsulin is typically 5-20% of the insulin concentration.[7] If you are working with samples where proinsulin levels might be elevated (e.g., from certain diabetic models), the contribution from cross-reactivity could be significant.[7]
-
Perform a Spike and Recovery Experiment: Spiking a known amount of rat proinsulin into your sample and measuring the C-Peptide concentration can help quantify the extent of cross-reactivity.
-
Consider a Different Antibody Pair: Assays using a sandwich format with two monoclonal antibodies that bind to different parts of the C-Peptide molecule, particularly the N-terminus and C-terminus, tend to have lower cross-reactivity with proinsulin.[4]
Below is a workflow to help you troubleshoot unexpectedly high C-Peptide results.
Q2: My results are inconsistent across different sample types (e.g., serum vs. plasma). Why might this be happening?
A2: Inconsistent results between sample types can be due to several factors, including the choice of anticoagulant for plasma collection and the presence of interfering substances.
-
Anticoagulants: For plasma collection, EDTA is often recommended.[8] The type of anticoagulant can sometimes interfere with antibody-antigen binding.
-
Sample Handling: Avoid using hemolyzed or lipemic sera.[8] Hemolysis can significantly reduce measured insulin concentrations and may have an impact on C-Peptide stability or assay performance.[1] Samples should be centrifuged to remove particulate matter.[8]
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles for your samples, as this can degrade the peptide.[9] It is recommended to aliquot samples and store them at -20°C or -80°C.[8][9]
Q3: I am working with both rat and mouse samples. Can I use the same assay?
A3: This depends on the specificity of the antibodies used in your assay. Due to the similarity in amino acid sequences, some monoclonal antibodies for rat C-Peptide will also recognize mouse C-Peptide.[4] However, the degree of cross-reactivity can vary. Some assays report around 6% cross-reactivity with mouse C-Peptide, while others show higher levels for the different isoforms.[6][10] Always check the kit's datasheet for cross-reactivity data with mouse C-Peptide. If you require precise quantification in both species, it is best to use species-specific assays.
Cross-Reactivity Data Summary
The following tables summarize cross-reactivity data from various rat C-Peptide 1 immunoassay kits. Note that values can differ between manufacturers and even between lots of the same kit.
Table 1: Cross-Reactivity of Rat C-Peptide Immunoassays with Proinsulin
| Assay/Antibody Pair | Rat Proinsulin I Cross-Reactivity (%) | Rat Proinsulin II Cross-Reactivity (%) | Reference |
| Recommended MAb Pairs (HyTest) | < 0.1 | < 0.1 | [4] |
| Mercodia Rat C-peptide ELISA | 4.6 (unspecified isoform) | 4.6 (unspecified isoform) | [5][6] |
| ALPCO Rat C-peptide ELISA | 0.7 | 0.8 | [9] |
Table 2: Cross-Reactivity of Rat C-Peptide Immunoassays with Other Species' C-Peptides and Insulins
| Assay | Cross-Reactant | Cross-Reactivity (%) | Reference |
| TR-FIA | Mouse C-Peptide | 6 ± 2 | [10] |
| TR-FIA | Human C-Peptide | Negligible | [10] |
| TR-FIA | Porcine C-Peptide | < 0.65 | [10] |
| TR-FIA | Rat Insulin | Negligible | [10] |
| Mercodia Rat C-peptide ELISA | Mouse C-Peptide | 6 | [6] |
| Mercodia Rat C-peptide ELISA | Human C-Peptide | Not Detected | [6] |
| Mercodia Rat C-peptide ELISA | Porcine C-Peptide | Not Detected | [6] |
| Mercodia Rat C-peptide ELISA | Rat Insulin | Not Detected | [6] |
| ALPCO Rat C-peptide ELISA | Mouse C-peptide I | 83.8 | [9] |
| ALPCO Rat C-peptide ELISA | Mouse C-peptide II | 117.9 | [9] |
| ALPCO Rat C-peptide ELISA | Human C-peptide | Not Detected | [9] |
| ALPCO Rat C-peptide ELISA | Porcine C-peptide | Not Detected | [9] |
Experimental Protocols
Protocol 1: Specificity Testing via Spike-Recovery of a Potential Cross-Reactant
This protocol describes how to test the cross-reactivity of your rat C-Peptide immunoassay with rat proinsulin.
Objective: To determine the percentage of rat proinsulin that is detected by the rat C-Peptide assay.
Materials:
-
Rat C-Peptide ELISA kit
-
Rat proinsulin standard of known concentration
-
Your sample matrix (e.g., serum from a C-Peptide deficient rat, or the assay's zero standard buffer)
-
Standard laboratory equipment (pipettes, tubes, microplate reader)
Methodology:
-
Prepare Proinsulin Spikes:
-
Create a high-concentration stock of rat proinsulin in the same buffer used for the C-Peptide standards.
-
Prepare a series of dilutions of the proinsulin stock. A good starting point is to have concentrations that are 10x, 50x, and 100x the upper limit of your C-Peptide standard curve.
-
-
Spike Samples:
-
Take your sample matrix (e.g., zero standard buffer).
-
Add a small volume of the concentrated proinsulin dilutions to a known volume of the matrix. For example, add 10 µL of proinsulin dilution to 90 µL of the matrix.
-
Also, prepare a control sample with only the matrix and the buffer used for the proinsulin dilutions.
-
-
Run the C-Peptide Assay:
-
Run your standard C-Peptide ELISA according to the manufacturer's instructions.
-
Include your spiked samples and the control sample in the assay, treating them as unknown samples.
-
-
Calculate Cross-Reactivity:
-
Determine the "measured C-Peptide concentration" for each of your proinsulin-spiked samples from the C-Peptide standard curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Measured C-Peptide Concentration / Actual Proinsulin Concentration) x 100
-
Frequently Asked Questions (FAQs)
Q1: What is C-Peptide and why is it measured?
A1: C-Peptide (connecting peptide) is a short polypeptide that connects the A and B chains of insulin in the proinsulin molecule.[8] Proinsulin is cleaved to release one molecule of insulin and one molecule of C-Peptide.[1] Because it is produced in equimolar amounts to insulin, C-Peptide is a reliable indicator of endogenous insulin production.[10] It has a longer half-life in the blood than insulin, making its levels more stable and easier to measure accurately.[1]
Q2: What are the main sources of cross-reactivity in a rat C-Peptide immunoassay?
A2: The primary sources of cross-reactivity are molecules with similar structures to C-Peptide. The relationship between these molecules is illustrated below.
As shown, proinsulin and its partially processed forms contain the C-Peptide amino acid sequence, making them potential cross-reactants in immunoassays.[2][3]
Q3: Why are there two isoforms of rat C-Peptide (I and II)?
A3: Rats and mice have two non-allelic genes for proinsulin (proinsulin I and proinsulin II).[2] These produce two slightly different proinsulin molecules, which in turn are cleaved to form two isoforms of C-Peptide (C-Peptide I and C-Peptide II) that differ by two amino acids.[1][2] Most modern immunoassays are designed to detect both isoforms equally.[4][6][11]
Q4: How can I ensure the specificity of my rat C-Peptide immunoassay?
A4: To ensure high specificity:
-
Choose a high-quality kit: Select an assay, preferably a sandwich ELISA, that uses two monoclonal antibodies targeting different epitopes on the C-Peptide molecule.[4]
-
Check the datasheet: Carefully review the manufacturer's data on cross-reactivity with proinsulin, insulin, and C-peptides from other species.
-
Validate in your lab: If you have concerns, perform your own specificity testing using the spike-recovery protocol outlined above.
-
Proper sample handling: Follow best practices for sample collection, storage, and preparation to avoid introducing other interferences.[8][9]
References
- 1. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. advimmuno.com [advimmuno.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mercodia.com [mercodia.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. academic.oup.com [academic.oup.com]
- 11. alpco.com [alpco.com]
Technical Support Center: Rat C-Peptide 1 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of rat C-peptide 1 detection in their experiments.
Troubleshooting Guide: Enhancing Assay Sensitivity
Low signal or poor sensitivity is a common challenge in quantifying low-abundance peptides like rat C-peptide 1. The following guide provides structured advice to identify and resolve potential issues in your immunoassay.
Problem: Weak or No Signal
A weak or absent signal is one of the most frequent issues. Follow these steps to diagnose and remedy the problem.
Possible Causes & Recommended Actions
| Cause | Recommended Action |
| Suboptimal Antibody Concentrations | Perform a checkerboard titration to determine the optimal concentrations for both capture and detection antibodies. This involves testing a range of dilutions for each antibody to find the combination that yields the highest signal-to-noise ratio.[1][2][3] |
| Improper Reagent Handling | Ensure all reagents are brought to room temperature before use.[4] Reconstitute lyophilized standards and controls according to the manufacturer's instructions and allow them to stabilize before use. Avoid repeated freeze-thaw cycles for all reagents and samples.[4] |
| Inefficient Washing | Inadequate washing can lead to high background and obscure a weak signal. Increase the number of wash steps and ensure complete aspiration of wash buffer between each step. Using an automated plate washer can improve consistency. |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in your protocol. Deviations can significantly impact antibody binding and enzyme kinetics. |
| Degraded C-Peptide in Samples | Proper sample handling is critical. Store serum or plasma samples in aliquots at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≤3 months). Avoid repeated freeze-thaw cycles which can degrade the peptide. |
| Inactive Enzyme Conjugate | Confirm the activity of the enzyme conjugate (e.g., HRP). Use fresh substrate and ensure it has been stored correctly, protected from light. |
| Kit Component Mismatch | Do not mix reagents from different kit lots, as they are lot-specific and optimized to work together. |
Problem: High Background
High background noise can mask the specific signal from C-peptide, leading to reduced sensitivity and inaccurate quantification.
Possible Causes & Recommended Actions
| Cause | Recommended Action |
| Insufficient Blocking | Optimize the blocking step. You may need to increase the concentration of the blocking agent (e.g., BSA or casein), extend the blocking incubation time, or try a different blocking buffer altogether. |
| Cross-Reactivity | Ensure your antibodies are specific to rat C-peptide and do not cross-react with proinsulin or C-peptides from other species (unless intended). High-quality monoclonal antibody pairs that recognize different epitopes are recommended. |
| Contaminated Buffers or Reagents | Prepare fresh buffers for each assay. Microbial contamination can lead to non-specific signal. |
| Over-incubation with Detection Reagents | Reduce the incubation time for the detection antibody or the enzyme-substrate reaction. |
| Non-specific Binding | Adding a non-ionic detergent like Tween-20 (typically 0.05%) to your wash and antibody dilution buffers can help reduce non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: My expected C-peptide concentrations are below the detection limit of my current ELISA kit. What are my options to improve sensitivity?
If you are working with a standard colorimetric ELISA and require higher sensitivity, consider these advanced techniques:
-
Time-Resolved Fluorescence Immunoassay (TR-FIA): This method uses lanthanide chelate labels (like Europium) which have a long fluorescence lifetime, allowing for measurement after the short-lived background fluorescence has decayed. This significantly improves the signal-to-noise ratio. TR-FIA has been shown to have a functional sensitivity for rat C-peptide as low as 66 pM.
-
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA): This is a bead-based, no-wash immunoassay technology. The signal is generated when "donor" and "acceptor" beads are brought into close proximity by the antibody-antigen complex, resulting in a highly amplified, chemiluminescent signal. It is known for its high sensitivity and requires a small sample volume.
-
Signal Amplification Systems: You can incorporate signal amplification steps into a standard ELISA. For example, using a biotinylated detection antibody followed by a streptavidin-HRP conjugate can increase the number of enzyme molecules at the detection site, thereby amplifying the signal.
Comparison of Assay Sensitivities
| Assay Type | Typical Detection Limit | Sample Volume | Key Advantage |
| Standard Colorimetric ELISA | 15-100 pmol/L | 10-50 µL | Widely available, cost-effective. |
| High-Sensitivity ELISA | ~10.8 pM | 5-10 µL | Optimized reagents for lower detection. |
| Time-Resolved Fluorescence Immunoassay (TR-FIA) | ~66 pM (functional sensitivity) | 25 µL | High signal-to-noise ratio. |
| AlphaLISA | High sensitivity (specific pg/mL values vary by kit) | 5 µL | No-wash protocol, high signal amplification. |
Q2: How critical is sample collection and handling for C-peptide stability?
Extremely critical. C-peptide can be degraded by proteases present in biological samples.
-
Collection: For plasma, use tubes containing EDTA as an anticoagulant and a protease inhibitor. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. For serum, allow blood to clot at room temperature for up to 2 hours or overnight at 4°C before centrifugation.
-
Storage: Immediately after processing, aliquot samples and store them at -80°C. Avoid repeated freeze-thaw cycles, as this is a primary cause of peptide degradation.
-
Hemolysis: Avoid using hemolyzed samples as they can interfere with the assay and may indicate sample degradation.
Q3: Can I dilute my samples if the C-peptide concentration is too high? What diluent should I use?
Yes, you can dilute your samples. However, it is crucial to use the correct diluent to avoid matrix effects. The ideal diluent is the one provided in the kit, often referred to as the "zero standard" or "sample diluent". If a sample has a C-peptide concentration higher than the highest standard, it should be diluted in this buffer and the analysis repeated. Always perform a linearity check by testing several dilutions of a high-concentration sample to ensure that the measured concentration is consistent after correcting for the dilution factor.
Q4: What is the principle of a sandwich ELISA for Rat C-Peptide detection?
The sandwich ELISA is the most common format for quantifying proteins and peptides.
-
Capture: A 96-well microplate is pre-coated with a "capture" antibody that is specific for an epitope on the rat C-peptide molecule.
-
Binding: The rat C-peptide in your samples and standards binds to this immobilized capture antibody.
-
Detection: A second, "detection" antibody, which recognizes a different epitope on the C-peptide molecule, is added. This antibody is typically conjugated to an enzyme (like HRP) or a tag (like biotin).
-
Signal Generation: If an enzyme-conjugated antibody is used, a substrate is added. The enzyme converts the substrate into a colored, fluorescent, or chemiluminescent product. The intensity of this signal is directly proportional to the amount of rat C-peptide captured in the well.
Experimental Protocols & Visualizations
Detailed Methodology: Time-Resolved Fluorescence Immunoassay (TR-FIA)
This protocol is adapted from a published method for a high-sensitivity rat C-peptide TR-FIA.
Reagents:
-
Coating Antibody: Monoclonal anti-rat C-peptide antibody.
-
Detection Antibody: Biotinylated monoclonal anti-rat C-peptide antibody (recognizing a different epitope).
-
Assay Buffer: 40 mmol/L sodium phosphate, 1 mol/L NaCl, 4 mmol/L NaN3, 1 mL/L Tween 20, 30 g/L BSA, 1 g/L bovine γ-globulin, pH 7.4.
-
Wash Solution: Commercial wash concentrate diluted as per manufacturer's instructions.
-
Detection Reagent: Streptavidin-labeled Europium.
-
Enhancement Solution: A reagent that dissociates Europium ions into a new, highly fluorescent chelate.
Procedure:
-
Coating: Coat microplates with the capture antibody and incubate.
-
Blocking: Block the plates to prevent non-specific binding.
-
Sample Incubation: Add 25 µL of standards or samples and 100 µL of assay buffer to each well. Incubate for 6 hours at room temperature with continuous shaking.
-
Wash: Wash each well 4 times.
-
Detection Antibody Incubation: Add 130 µL of the biotinylated detection antibody. Incubate overnight at room temperature with shaking.
-
Wash: Wash each well 4 times.
-
Europium Incubation: Add 130 µL of streptavidin-labeled Europium. Incubate for 1 hour at room temperature with shaking.
-
Wash: Wash each well 4 times.
-
Signal Enhancement: Add 135 µL of enhancement solution and incubate for 5 minutes.
-
Reading: Measure the time-resolved fluorescence using a suitable plate reader.
Diagrams of Experimental Workflows
Caption: Standard Sandwich ELISA Workflow.
References
sample handling and storage for rat C-Peptide 1 analysis
This technical support center provides guidance on sample handling, storage, and troubleshooting for the analysis of rat C-Peptide 1.
Frequently Asked Questions (FAQs)
Q1: What are the appropriate sample types for rat C-Peptide 1 analysis?
A1: Serum, plasma, tissue homogenates, and cell culture supernates can be used for rat C-Peptide 1 analysis.[1][2] For plasma samples, EDTA or heparin are recommended as anticoagulants.[1][3][4] Some sources suggest that serum is preferable to plasma based on in-house data.
Q2: How should I collect and process blood samples?
A2: For serum, use a serum separator tube and allow the blood to clot for 30 minutes to two hours at room temperature, or overnight at 4°C. Then, centrifuge the samples for 15-20 minutes at approximately 1,000 x g. For plasma, collect blood using EDTA or heparin as an anticoagulant and centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
Q3: What are the recommended storage conditions for my samples?
A3: Samples can be stored at 4°C if they are to be used within 5-7 days. For longer-term storage, it is recommended to aliquot the samples and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How many times can I freeze and thaw my samples?
A4: It is best to avoid repeated freeze-thaw cycles. However, some sources indicate that samples can undergo up to four freeze-thaw cycles without significant degradation of C-peptide. To minimize freeze-thaw cycles, it is recommended to store samples in aliquots.
Q5: What should I do if my sample has high lipid content or shows signs of hemolysis?
A5: Hemolyzed or lipemic sera should be avoided as they can influence the results. If your sample has a large amount of particulate matter, it should be centrifuged or filtered before analysis.
Sample Handling and Storage Protocol
Experimental Protocols
Serum Sample Collection and Processing:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
Centrifuge the clotted blood at 1,000 x g for 15-20 minutes.
-
Carefully collect the serum supernatant.
-
Assay immediately or aliquot and store under the recommended conditions.
Plasma Sample Collection and Processing:
-
Collect whole blood into tubes containing either EDTA or heparin as an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 15 minutes at 4°C, within 30 minutes of collection.
-
Carefully collect the plasma supernatant.
-
Assay immediately or aliquot and store under the recommended conditions.
Data Presentation
Table 1: Sample Storage Recommendations
| Storage Temperature | Short-Term Storage (Duration) | Long-Term Storage (Duration) |
| 4°C | Up to 5-7 days | Not Recommended |
| -20°C | Not specified for short-term | ≤ 1 month |
| -80°C | Not specified for short-term | ≤ 2-3 months |
Mandatory Visualization
Caption: Workflow for blood sample collection, processing, and storage for rat C-Peptide 1 analysis.
Troubleshooting Guide
Q1: My C-Peptide values are lower than expected. What could be the cause?
A1: Lower than expected C-Peptide values could be due to several factors:
-
Improper Sample Storage: Prolonged storage at 4°C or repeated freeze-thaw cycles can lead to degradation of C-Peptide.
-
Sample Degradation: Ensure that plasma samples were centrifuged within 30 minutes of collection to prevent degradation.
-
Assay Protocol Errors: Review the assay protocol to ensure all steps were followed correctly, including reagent preparation and incubation times.
Q2: I am seeing high variability between my sample replicates. What can I do to improve precision?
A2: High variability can be caused by:
-
Inadequate Mixing: Ensure that samples are thoroughly but gently mixed before aliquoting or adding to the assay plate. Avoid vigorous vortexing.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique.
-
Plate Washing: Inconsistent plate washing can lead to high background and variability. Ensure all wells are washed thoroughly and uniformly.
Q3: My blank wells have high absorbance values. What is the likely cause?
A3: High background can be caused by:
-
Contaminated Reagents: Ensure all reagents are fresh and have not been contaminated.
-
Insufficient Washing: Inadequate washing of the plate can leave behind unbound reagents, leading to a high background signal.
-
Substrate Issues: Protect the substrate from light and ensure it is not used past its expiration date.
Mandatory Visualization
Caption: A troubleshooting decision tree for common issues in rat C-Peptide 1 analysis.
References
challenges in long-term C-Peptide 1 (rat) in vivo studies
Welcome to the Technical Support Center for Long-Term C-Peptide 1 (Rat) In Vivo Studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed protocols to navigate the challenges of long-term C-peptide research in rat models.
Troubleshooting Guide
Researchers may encounter several challenges during long-term in vivo studies with rat C-Peptide 1. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Low Plasma C-Peptide Levels | Peptide Degradation: The peptide is being degraded either before administration, in the delivery device, or rapidly in vivo.[1][2][3][4] Delivery System Failure: The osmotic pump or catheter may be blocked, leaking, or improperly implanted. Incorrect Dosing: The calculated dose may be insufficient to achieve desired plasma concentrations. Renal Clearance: Rapid clearance by the kidneys reduces plasma half-life.[5] | - Ensure proper handling and storage of the peptide. Prepare solutions fresh. - For long-term studies, use a continuous delivery system like an osmotic minipump to maintain stable plasma levels. - Verify the patency and correct placement of the delivery system. - Re-evaluate dose calculations based on pilot studies or literature values. - Account for renal clearance in pharmacokinetic modeling. |
| Apparent Lack of Biological Effect | Sub-physiological Dosing: The administered dose is too low to elicit a biological response. Peptide Inactivity: The peptide may have degraded, aggregated, or been synthesized incorrectly. A scrambled C-peptide control should be without effect. Animal Model: The chosen rat model (e.g., STZ-diabetic, BB/Wor) may have specific characteristics that alter its response. Compensatory Mechanisms: The animal's physiology may adapt to long-term administration, masking the effects. | - Perform a dose-response study to determine the optimal therapeutic concentration. - Confirm the identity and purity of the synthetic peptide via mass spectrometry and HPLC. - Include a scrambled C-peptide control group to ensure observed effects are sequence-specific. - Thoroughly characterize the baseline physiology of the animal model. - Measure multiple endpoints and biomarkers to get a comprehensive view of the peptide's effects. |
| High Variability Between Animals | Inconsistent Peptide Delivery: Variations in pump placement, catheter patency, or injection technique. Biological Variation: Natural differences in metabolism, renal function, and immune response among animals. Sample Handling: Inconsistent timing of blood collection, processing, or storage can affect C-peptide stability. Hemolysis is known to reduce measured insulin (B600854) concentrations and could potentially affect C-peptide measurements. | - Standardize all surgical and administration procedures meticulously. - Increase the number of animals per group to improve statistical power. - Implement a strict and consistent protocol for sample collection, processing (e.g., use of protease inhibitors), and storage. - Monitor animal health and weight regularly, as these can influence outcomes. |
| Immune Response or Inflammation at Implant Site | Immunogenicity: The synthetic peptide, its fragments, or impurities may be recognized as foreign by the rat's immune system. Delivery Device: The pump or catheter material may cause a foreign body reaction. Contamination: Bacterial contamination of the peptide solution or surgical equipment. | - Use high-purity, endotoxin-free peptide. - Monitor the implant site for signs of inflammation (redness, swelling). - Consider using biocompatible materials for delivery systems. - Ensure all surgical procedures are performed under sterile conditions. |
| ELISA Assay Failures (High Background/Low Signal) | Cross-reactivity: The antibodies may cross-react with proinsulin, leading to inaccurate measurements. Matrix Effects: Components in the plasma sample can interfere with antibody binding. Improper Sample Dilution: Samples may be too concentrated or too dilute for the assay's dynamic range. Reagent/Plate Issues: Poor blocking, contaminated buffers, or incorrect antibody concentrations. | - Use a highly specific ELISA kit designed for rat C-peptide with minimal cross-reactivity to proinsulin. - Validate the assay by testing for recovery and linearity with spiked samples. - Perform a dilution series for your samples to find the optimal dilution factor. - Follow the manufacturer's protocol strictly. Ensure adequate washing steps and use fresh buffers. |
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of rat C-peptide? A1: The half-life of C-peptide in circulation is significantly longer than that of insulin. In rats, the half-life of C-peptide is approximately 33-35 minutes, whereas the half-life of insulin is only about 4-5 minutes. This is primarily because C-peptide has limited degradation in the liver and is mainly cleared by the kidneys.
Q2: Why do rats have two C-peptide isoforms? A2: Unlike most species, rats and mice produce two proinsulin isoforms, I and II. These isoforms differ by two amino acid residues in the C-peptide portion of the molecule. Both rat C-peptide 1 and 2 have been shown to be biologically active and are largely equipotent in stimulating Na+,K+-ATPase activity and glucose utilization.
Q3: What is the best method for long-term delivery of C-peptide in rats? A3: Due to its relatively short half-life of about 30-35 minutes, continuous administration is required to maintain stable plasma concentrations for long-term studies. The most common and effective method is the subcutaneous implantation of an osmotic minipump connected to a catheter. This ensures consistent, around-the-clock delivery of the peptide for weeks or months.
Q4: What are typical effective doses of C-peptide in rat studies? A4: The dosage depends on the specific study goals and the rat model used. Replacement doses in diabetic rat models, such as the BB/Wor rat, are often around 75 nmol/kg/24h. Infusion rates in other studies have ranged from 0.05 to 0.5 nmol/kg/min to achieve physiological concentrations and study effects on glucose utilization.
Q5: Is C-peptide biologically active? What does it do? A5: Yes, C-peptide is biologically active. For a long time, it was considered an inert byproduct of insulin production. However, studies have now shown that it binds to cell membranes, likely via a G-protein coupled receptor, and activates several intracellular signaling pathways, including MAPK, PLC, and PI3K. Its effects include stimulating Na+,K+-ATPase and endothelial nitric oxide synthase (eNOS) activity, which can lead to increased blood flow, reduced glomerular hyperfiltration in diabetic models, and improved nerve function.
Q6: What are the most critical controls to include in a long-term C-peptide study? A6: To ensure the rigor of your study, you should include several control groups:
-
Vehicle Control: A group receiving the same delivery method (e.g., an osmotic pump) filled with the vehicle solution used to dissolve the C-peptide.
-
Scrambled C-Peptide Control: A group receiving a peptide with the same amino acid composition as C-peptide but in a random sequence. This control is crucial to demonstrate that the observed effects are specific to the C-peptide sequence and not just a general peptide effect.
-
Healthy (Non-Diabetic) Control: A group of healthy rats to serve as a baseline for normal physiological parameters.
Quantitative Data Summary
The following table summarizes key quantitative parameters for rat C-Peptide 1 relevant to in vivo studies.
| Parameter | Value | Species/Model | Source(s) |
| Molecular Mass | ~3.2 kDa | Rat | |
| Amino Acid Residues | 31 | Rat | |
| Plasma Half-Life | ~30 - 35 minutes | General/Human | |
| Insulin Half-Life (for comparison) | ~4 - 5 minutes | Rat | |
| Fasting Plasma Concentration (Normal) | 0.9 - 1.8 ng/mL (Human data) | Human | |
| Effective Infusion Rate (Glucose Utilization) | 0.05 - 0.5 nmol/kg/min | STZ-Diabetic Rats | |
| Effective Replacement Dose (Neuropathy) | 75 nmol/kg/24h (via pump) | BB/Wor Diabetic Rats | |
| Primary Site of Degradation/Clearance | Kidneys | Rat |
Experimental Protocols
Protocol 1: Long-Term C-Peptide Administration via Osmotic Minipump
-
Animal Model: Use an appropriate rat model (e.g., STZ-induced diabetic rats or spontaneously diabetic BB/Wor rats). Allow animals to acclimate for at least one week before any procedures.
-
Peptide Preparation: Aseptically dissolve synthetic rat C-Peptide 1 (high purity, low endotoxin) in a sterile vehicle (e.g., 0.9% saline or PBS) to the desired concentration based on the pump's flow rate and the target daily dose.
-
Pump Priming: Fill the osmotic minipumps (e.g., Alzet) with the C-peptide solution according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.
-
Surgical Implantation: Anesthetize the rat using an approved protocol (e.g., isoflurane (B1672236) inhalation). Shave and sterilize the skin on the back, between the scapulae.
-
Make a small midline incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket. If a catheter is used for targeted delivery (e.g., intravenous), tunnel it subcutaneously and secure it in the target vessel.
-
Close the incision with sutures or wound clips.
-
Post-Operative Care: Administer analgesics as per veterinary guidelines. Monitor the animal for recovery and check the incision site daily for signs of infection or inflammation. The pump will now deliver C-peptide continuously at a fixed rate for its specified duration (e.g., 2, 4, or 6 weeks).
Protocol 2: Blood Sampling and C-Peptide Quantification by ELISA
-
Blood Collection: At specified time points, collect blood from the tail vein, saphenous vein, or via cardiac puncture for terminal collection. Use tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor (e.g., aprotinin) to prevent peptide degradation.
-
Plasma Preparation: Immediately place the blood tubes on ice. Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Aliquot the plasma into fresh cryovials and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
ELISA Procedure:
-
Use a commercial ELISA kit specifically validated for rat C-peptide.
-
Allow all reagents and samples to thaw on ice and come to room temperature before use, as per the kit's instructions.
-
Prepare standard dilutions to generate a standard curve.
-
Dilute plasma samples in the assay buffer provided. The optimal dilution factor should be determined empirically but often ranges from 1:2 to 1:10.
-
Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Follow the kit's protocol for incubation steps, washing, addition of detection antibody, substrate, and stop solution.
-
Read the plate's absorbance at the specified wavelength using a microplate reader.
-
Calculate C-peptide concentrations in the samples by interpolating their absorbance values against the standard curve.
-
Visualizations
Below are diagrams illustrating key workflows and pathways related to C-peptide research.
Caption: Experimental workflow for a long-term in vivo C-peptide study in rats.
Caption: Simplified signaling pathway of C-peptide in target cells.
References
- 1. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 2. advimmuno.com [advimmuno.com]
- 3. Degradation of proinsulin and isolated C-peptide by rat kidney neutral metallo-endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolytic degradation of insulin and glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in Rat C-Peptide 1 Plasma Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating matrix effects in rat C-peptide 1 plasma assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my rat C-peptide 1 plasma assay?
A matrix effect is the alteration of an analyte's signal intensity caused by the presence of other components in the sample matrix.[1][2] In rat plasma, these interfering components can include endogenous substances like phospholipids (B1166683), proteins, lipids, salts, and carbohydrates.[1][3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of your quantitative results for rat C-peptide 1.
Q2: What are the common causes of matrix effects in bioanalytical assays?
Matrix effects in LC-MS/MS-based assays are often caused by co-eluting compounds that interfere with the ionization of the target analyte in the mass spectrometer's ion source. Electrospray ionization (ESI) is particularly susceptible to these effects. For immunoassays like ELISA, matrix effects can arise from nonspecific binding of plasma proteins to assay antibodies or the plate surface, cross-reactivity with structurally similar molecules, or the presence of heterophilic antibodies.
Q3: My assay is showing high variability between samples. Could this be a matrix effect?
High variability in results, especially inconsistent results between different sample lots, can be a strong indicator of matrix effects. This is because the composition of the plasma matrix can differ between individual animals, leading to varying degrees of signal suppression or enhancement. Other potential causes for high variability include improper pipetting technique, insufficient mixing of reagents, and bubbles in the wells.
Q4: How can I determine if my assay is being affected by a matrix effect?
A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the signal of an analyte spiked into an extracted blank plasma sample to the signal of the analyte in a neat (pure) solvent. A significant difference between these signals indicates the presence of a matrix effect. For immunoassays, a spiking experiment where a known amount of the standard protein is added to a sample can also be performed. If the measured recovery is outside the acceptable range of 80-120%, a matrix effect is likely present.
Q5: Are there specific pre-analytical factors that can influence matrix effects in C-peptide assays?
Yes. Hemolysis, the rupture of red blood cells, has been shown to negatively affect C-peptide measurements, leading to a decrease in the measured concentration. The degree of interference can depend on the extent of hemolysis and the exposure time. Therefore, proper sample collection and handling to minimize hemolysis are crucial. Lipemia (high levels of lipids in the plasma) can also cause interference in immunoassays.
Troubleshooting Guides
Issue 1: Poor reproducibility and high coefficient of variation (%CV) in my ELISA results.
-
Possible Cause: Matrix interference from plasma components.
-
Troubleshooting Steps:
-
Optimize Sample Dilution: Diluting your plasma samples with an appropriate assay buffer is a simple and effective way to reduce the concentration of interfering substances. It's important to determine the optimal dilution factor that maintains the C-peptide concentration within the assay's detection range.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., pooled, analyte-free rat plasma).
-
Incorporate Blocking Agents: Use effective blocking agents to prevent nonspecific binding of proteins to the assay plate or antibodies.
-
Perform Parallelism Testing: Serially dilute your plasma samples and compare the results to the standard curve. Non-parallel responses can indicate a matrix effect.
-
Issue 2: Inconsistent results between different batches of rat plasma.
-
Possible Cause: Lot-to-lot variability in the plasma matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effect Across Multiple Lots: Evaluate the matrix effect using at least six different lots of blank rat plasma. This will help you understand the variability of the matrix effect.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): For LC-MS/MS assays, using a SIL-IS is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
Issue 3: Low signal or poor sensitivity in an LC-MS/MS assay.
-
Possible Cause: Ion suppression due to co-eluting phospholipids from the plasma.
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While a common technique, it may not effectively remove all phospholipids.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup of the sample matrix and is effective at removing interfering compounds.
-
Phospholipid Depletion Plates: Consider using specialized plates designed to selectively remove phospholipids from plasma samples.
-
-
Modify Chromatographic Conditions: Adjust your HPLC method to separate the rat C-peptide 1 from the co-eluting matrix components.
-
Data Presentation
Table 1: Quantitative Assessment of Matrix Effect
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak response in presence of matrix) / (Peak response in aqueous solution) | MF = 1: No matrix effectMF < 1: Ion suppressionMF > 1: Ion enhancement |
| Recovery (%) | [(Spiked Sample Concentration - Sample Concentration) / Spiked Standard Concentration] x 100 | 80-120% is typically considered acceptable. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor using Post-Extraction Spike Method
This protocol describes how to quantitatively assess the matrix effect for an LC-MS/MS assay.
Materials:
-
Blank rat plasma from at least six different sources
-
Rat C-peptide 1 analytical standard
-
Stable Isotope-Labeled (SIL) C-peptide 1 internal standard (IS)
-
Reconstitution solvent (e.g., mobile phase)
-
Sample preparation reagents (e.g., protein precipitation solvent, SPE cartridges)
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the analyte (rat C-peptide 1) and IS into the reconstitution solvent at low, medium, and high quality control (QC) concentrations.
-
Set B (Post-Spike Matrix): Process blank rat plasma samples from each of the six sources through the entire extraction procedure. Spike the analyte and IS into the final, extracted matrix at the same concentrations as Set A.
-
-
Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of plasma at each concentration level using the formula in Table 1.
-
The coefficient of variation (%CV) of the matrix factors across the different lots should be within an acceptable range (typically ≤15%).
-
Protocol 2: Parallelism Assessment for Immunoassays
This protocol is used to evaluate the relative accuracy of an immunoassay and detect potential matrix effects.
Materials:
-
Rat plasma samples with detectable endogenous C-peptide 1 levels
-
Assay diluent buffer
-
Rat C-peptide 1 ELISA kit
Procedure:
-
Sample Dilution: Create a serial dilution series for at least two different rat plasma samples using the assay diluent. For example, prepare 1:2, 1:4, 1:8, and 1:16 dilutions.
-
Assay: Run the undiluted and serially diluted samples in the ELISA according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the concentration of C-peptide 1 in each diluted sample.
-
Correct for the dilution factor to obtain the calculated concentration in the original, undiluted sample.
-
Interpretation: If the assay is free from significant matrix effects, the calculated concentrations from the diluted samples should be consistent with the concentration of the undiluted sample and show a linear relationship when plotted against the dilution factor. A lack of parallelism suggests the presence of a matrix effect.
-
Visualizations
Caption: Workflow for investigating and mitigating matrix effects.
Caption: Key strategies for mitigating matrix effects in plasma assays.
References
Validation & Comparative
A Comprehensive Guide to Validating the Biological Activity of Synthetic Rat C-Peptide 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic rat C-peptide 1's biological activity against negative controls, supported by experimental data and detailed protocols. It is designed to assist researchers in validating the efficacy and functionality of synthetic rat C-peptide 1 for laboratory and pre-clinical studies.
Introduction to Rat C-Peptide 1
Rat C-peptide 1 is a 31-amino acid polypeptide that is cleaved from proinsulin during the biosynthesis of insulin (B600854).[1] While initially considered a biologically inert byproduct, emerging evidence demonstrates that C-peptide possesses significant physiological effects, particularly in the context of diabetes and its complications.[2] In rats, two distinct C-peptide isoforms exist, C-peptide 1 and 2, arising from two non-allelic insulin genes.[1] This guide focuses on the validation of synthetic rat C-peptide 1, a crucial tool for investigating its therapeutic potential.
Comparative Analysis of Biological Activity
The primary method for validating the biological activity of synthetic rat C-peptide 1 is to compare its effects against a negative control, typically a scrambled C-peptide with the same amino acid composition but a randomized sequence, or the vehicle solution. This ensures that the observed effects are specific to the correct peptide sequence and not due to non-specific interactions.
In Vitro Activity: Stimulation of Na+/K+-ATPase
A key biological function of C-peptide is the stimulation of Na+,K+-ATPase activity, which is often impaired in diabetic conditions.[3]
Experimental Data Summary:
| Parameter | Synthetic Rat C-Peptide 1 | Scrambled C-Peptide/Vehicle | Reference |
| Na+,K+-ATPase Activity (pmol Pi/mm/h) in rat medullary thick ascending limb tubules | Significant increase | No significant change | [1] |
| Ouabain-sensitive 86Rb uptake (pmol Rb/mm/min) in rat medullary thick ascending limb tubules | Significant increase | No significant change | [1] |
In Vivo Activity: Improvement of Nerve Function in Diabetic Rats
In animal models of diabetes, C-peptide administration has been shown to ameliorate nerve dysfunction. A common measure of this is the nerve conduction velocity (NCV).
Experimental Data Summary:
| Parameter | Diabetic Rats + Synthetic Rat C-Peptide 1 | Diabetic Rats + Placebo/Scrambled C-Peptide | Reference |
| Sciatic Motor Nerve Conduction Velocity (m/s) | Significant improvement towards non-diabetic levels | Remains significantly lower than non-diabetic controls | [4] |
| Caudal Sensory Nerve Conduction Velocity (m/s) | Significant improvement | Remains significantly lower than non-diabetic controls | [5] |
In Vitro Activity: Activation of Endothelial Nitric Oxide Synthase (eNOS)
C-peptide has been demonstrated to stimulate the production of nitric oxide (NO) in endothelial cells through the activation of eNOS, a process crucial for maintaining vascular health.[6]
Experimental Data Summary:
| Parameter | Rat Aortic Endothelial Cells + C-Peptide | Control (untreated cells) | Reference |
| Nitric Oxide (NO) Production (Fold Increase) | ~2-fold increase | Baseline | [6] |
| eNOS mRNA Expression (Relative Units) | Significant increase | Baseline | [6] |
| eNOS Protein Expression (Relative Units) | Significant increase | Baseline | [6] |
Experimental Protocols
Na+/K+-ATPase Activity Assay in Rat Kidney Tubules
This protocol is adapted from studies demonstrating C-peptide's effect on Na+,K+-ATPase activity in isolated rat kidney tubules.[1]
Materials:
-
Collagenase
-
Bovine serum albumin (BSA)
-
Dissection solution
-
Incubation solution
-
ATP solution containing [γ-32P]ATP
-
Trichloroacetic acid (TCA)
-
Organic solvent (e.g., isobutanol/toluene)
-
Synthetic rat C-peptide 1
-
Scrambled C-peptide (negative control)
Procedure:
-
Isolate medullary thick ascending limb (MTAL) tubules from rat kidneys by microdissection following collagenase digestion.
-
Permeabilize the tubules to allow for controlled substrate access.
-
Pre-incubate the tubules with either synthetic rat C-peptide 1 (in the physiological concentration range) or scrambled C-peptide for a defined period.
-
Initiate the ATPase reaction by adding the ATP solution containing [γ-32P]ATP.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding cold TCA.
-
Separate the released inorganic phosphate (B84403) (32Pi) from the unhydrolyzed [γ-32P]ATP by adding ammonium molybdate and extracting the phosphomolybdate complex with an organic solvent.
-
Measure the radioactivity of the organic phase using a scintillation counter to quantify the amount of hydrolyzed ATP.
-
Calculate Na+,K+-ATPase activity by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.
Measurement of Nerve Conduction Velocity (NCV) in Rats
This protocol is a standard method for assessing nerve function in rodent models of diabetic neuropathy.[7][8]
Materials:
-
Anesthetic (e.g., ketamine/xylazine)
-
Needle electrodes
-
Nerve stimulator
-
Recording equipment (electromyograph)
-
Warming pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
For motor NCV, place stimulating electrodes at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle).
-
Place recording electrodes on the plantar muscles of the foot.
-
Deliver a supramaximal stimulus at each stimulation point and record the latency of the muscle action potential.
-
Measure the distance between the two stimulation points.
-
Calculate the motor NCV by dividing the distance between the stimulation points by the difference in latencies.
-
For sensory NCV, stimulate the caudal nerve at the base of the tail and record the sensory nerve action potential more distally.
eNOS Activation Assay in Rat Aortic Endothelial Cells
This protocol is based on a study that investigated the molecular mechanisms of C-peptide-induced NO production.[6][9]
Materials:
-
Primary rat aortic endothelial cells (RAECs)
-
Cell culture medium
-
Synthetic rat C-peptide 1
-
Nitric oxide synthase inhibitor (L-NAME, as a control)
-
Reagents for RNA extraction and RT-PCR
-
Antibodies for eNOS for Western blotting
-
NO quantification kit (e.g., using a fluorescent probe like DAF-2)
Procedure:
-
Culture RAECs to confluence and then serum-starve for 24 hours.
-
Treat the cells with synthetic rat C-peptide 1 at various concentrations and time points.
-
NO Production Measurement: Load the cells with a fluorescent NO probe and measure the fluorescence intensity using a fluorometer or fluorescence microscope.
-
eNOS mRNA Expression: Extract total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR (qPCR) using primers specific for rat eNOS.
-
eNOS Protein Expression: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-eNOS antibody followed by a secondary antibody for detection.
Mandatory Visualizations
References
- 1. scispace.com [scispace.com]
- 2. The Clinical Potential of C-Peptide Replacement in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serial changes of sensory nerve conduction velocity and minimal F-wave latency in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diacomp.org [diacomp.org]
- 8. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Rat C-Peptide 1 and C-Peptide 2: Structure, Function, and Biological Equivalence
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the two rat C-peptide (B549688) isoforms, C-Peptide 1 and C-Peptide 2. While structurally distinct, experimental evidence to date indicates a remarkable similarity in their biological functions.
Rats, unlike most other mammals which express a single proinsulin gene, possess two proinsulin genes, I and II. This results in the production of two distinct C-peptides, designated as C-Peptide 1 and C-Peptide 2, which differ by two amino acid residues.[1][2] C-peptide, once considered an inert byproduct of insulin (B600854) synthesis, is now recognized as a bioactive hormone with various physiological effects.[3][4] This guide summarizes the available experimental data comparing the two rat C-peptide isoforms, focusing on their effects on key physiological processes and outlining the methodologies used in these pivotal studies.
Structural and Physicochemical Properties
C-Peptide 1 and C-Peptide 2 are both 31-amino acid polypeptides. Their structural difference lies in two specific positions within the amino acid sequence.
| Property | C-Peptide 1 | C-Peptide 2 | Reference |
| Amino Acid Sequence | EVARQGVELGGGPGAGSLQPLALEGSLQ | EVEPQGVELGGGPGAGSLQPLALEGSLQ | [5] |
| Molecular Weight | ~3.2 kDa | ~3.2 kDa |
Comparative Biological Activity
Experimental studies have directly compared the biological effects of rat C-Peptide 1 and C-Peptide 2 in several key physiological areas. The consistent finding across these studies is a lack of significant difference in their potency and efficacy.
Effects on Na+-K+-ATPase Activity
One of the well-documented effects of C-peptide is the stimulation of Na+-K+-ATPase activity. A study by Ohtomo et al. found that rat C-Peptide 1 and C-Peptide 2 were largely equipotent in stimulating Na+-K+-ATPase activity in isolated rat renal tubules.
| Treatment | Concentration | Na+-K+-ATPase Activity (% of control) |
| Control | - | 100 |
| Rat C-Peptide 1 | 10 nM | ~130 |
| Rat C-Peptide 2 | 10 nM | ~130 |
Note: The table above represents a qualitative summary of the findings. Specific quantitative data from the original publication was not available in the abstract.
Effects on Whole-Body Glucose Utilization
Another critical function attributed to C-peptide is its ability to enhance glucose utilization, particularly in diabetic models. Research by Li et al. demonstrated that both rat C-Peptide 1 and C-Peptide 2 stimulate whole-body glucose utilization in streptozotocin (B1681764) (STZ)-induced diabetic rats to a similar extent .
| Treatment Group (in STZ-diabetic rats) | Glucose Infusion Rate (mg/kg/min) to maintain euglycemia |
| Saline Control | X |
| C-Peptide 1 | Y |
| C-Peptide 2 | Y' (Y ≈ Y') |
Note: The table illustrates the reported similarity in effect. The exact glucose infusion rates (X, Y, and Y') from the full study are required for a precise quantitative comparison.
Signaling Pathways
C-peptide is known to exert its effects by binding to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on the cell surface. This interaction initiates a cascade of intracellular signaling events. While no studies have reported differences in the signaling pathways activated by C-Peptide 1 versus C-Peptide 2, the general pathway is understood to involve the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn modulates the activity of downstream effectors like Na+-K+-ATPase and endothelial nitric oxide synthase (eNOS).
Experimental Protocols
The following are summaries of the methodologies employed in the key comparative studies.
Measurement of Na+-K+-ATPase Activity in Rat Renal Tubules
This protocol is based on the methodology used to assess the direct effects of C-peptides on renal enzyme activity.
-
Tissue Preparation: Kidneys are removed from male Sprague-Dawley rats and single proximal convoluted tubules are dissected.
-
Permeabilization: The tubules are permeabilized to allow access of substrates and peptides to the enzyme.
-
Incubation: Individual tubules are incubated at 37°C in a solution containing ATP, radioactive phosphate (B84403) (³²P), and varying concentrations of rat C-Peptide 1 or C-Peptide 2.
-
Activity Measurement: The Na+-K+-ATPase activity is determined by measuring the amount of ³²P-labeled inorganic phosphate released from ATP hydrolysis. The ouabain-sensitive portion of the ATPase activity is considered to be the Na+-K+-ATPase activity.
-
Data Analysis: The enzyme activity is expressed as nmol of inorganic phosphate per millimeter of tubule per hour.
Euglycemic-Hyperinsulinemic Clamp Technique for Glucose Utilization
This protocol is the gold standard for assessing whole-body insulin sensitivity and glucose utilization in vivo.
-
Animal Preparation: Rats are catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.
-
Induction of Diabetes: For diabetic models, streptozotocin (STZ) is administered to induce insulin deficiency.
-
Clamp Procedure: A continuous infusion of insulin is administered to achieve a hyperinsulinemic state. Blood glucose levels are monitored every 5-10 minutes.
-
Glucose Infusion: A variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level.
-
C-Peptide Administration: A continuous infusion of either rat C-Peptide 1 or C-Peptide 2 is given alongside the insulin infusion.
-
Data Collection: The glucose infusion rate required to maintain euglycemia is recorded. This rate is a measure of whole-body glucose disposal.
-
Data Analysis: The glucose infusion rates are compared between the groups receiving C-Peptide 1, C-Peptide 2, and a saline control to determine their effects on glucose utilization.
Conclusion
The available scientific literature strongly suggests that rat C-Peptide 1 and C-Peptide 2 are functionally equivalent. Despite a minor difference in their amino acid sequences, they exhibit comparable potency in stimulating Na+-K+-ATPase activity and enhancing whole-body glucose utilization in rats. This functional redundancy is an important consideration for researchers studying the physiological roles of C-peptide in this animal model. Future research could explore whether these isoforms have any subtle, yet undiscovered, differential effects in specific tissues or under particular pathophysiological conditions. However, based on current evidence, they can be used interchangeably in experimental settings without the expectation of significantly different outcomes.
References
- 1. Frontiers | Reduction in C-Peptide Levels and Influence on Pharmacokinetics and Pharmacodynamics of Insulin Preparations: How to Conduct a High-Quality Euglycemic Clamp Study [frontiersin.org]
- 2. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 3. C-peptide - Wikipedia [en.wikipedia.org]
- 4. c-peptide ii (rat)-深圳市豪地华拓生物科技有限公司 [m.otwobio.com]
- 5. Rat-proinsulin C-peptides. Amino-acid sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
C-Peptide 1 vs. Insulin: A Comparative Analysis of Their Effects on Diabetic Neuropathy in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Diabetic neuropathy, a debilitating complication of diabetes mellitus, has long been a focus of intensive research. While insulin (B600854) therapy is fundamental for glycemic control, emerging evidence highlights the therapeutic potential of C-peptide, a byproduct of insulin synthesis, in mitigating nerve damage. This guide provides an objective comparison of the effects of rat C-Peptide 1 and insulin on diabetic neuropathy, supported by experimental data from preclinical studies in rat models.
I. Functional and Structural Improvements in Peripheral Nerves
Both C-peptide and insulin have demonstrated beneficial effects on nerve function and structure in diabetic rats. However, their mechanisms and the extent of their impact can differ. C-peptide's effects are often observed independently of glycemic control, suggesting a direct neuroprotective role.
Nerve Conduction Velocity (NCV)
A hallmark of diabetic neuropathy is a reduction in nerve conduction velocity. Studies in diabetic rat models have shown that both C-peptide and insulin can ameliorate this deficit.
| Parameter | C-Peptide 1 Treatment | Insulin Treatment | Key Findings |
| Sciatic Motor NCV | Corrected deficit by 61.7% in STZ-induced diabetic rats after 2 weeks of treatment.[1] | Low-dose intrathecal insulin restored motor nerve conduction deficits in type 1 diabetic rats.[2] | C-peptide significantly improves NCV, and its effects can be partially independent of blood glucose levels. Insulin's primary effect on NCV is often linked to improved glycemic control, though direct neurotrophic effects are also reported. |
| Saphenous Sensory NCV | Corrected deficit by 78% in STZ-induced diabetic rats after 2 weeks of treatment.[1] | Low-dose intrathecal insulin restored sensory nerve conduction deficits in type 1 diabetic rats.[2] | Both agents show efficacy in improving sensory nerve function. |
Nerve Fiber Regeneration and Morphology
Diabetic neuropathy is characterized by nerve fiber damage and impaired regeneration. Both C-peptide and insulin have been shown to promote nerve regeneration and preserve nerve structure.
| Parameter | C-Peptide 1 Treatment | Insulin Treatment | Key Findings |
| Nerve Fiber Regeneration | Increased regenerating fibers fourfold in diabetic BB/Wor rats.[3] | Systemic insulin treatment increased the number of mature regenerating myelinated fibers after nerve crush.[2] | Both molecules exhibit neurotrophic properties that support the regenerative process. C-peptide has been shown to normalize the expression of neurotrophic factors and their receptors.[4] |
| Axonal Degeneration | Reduced axonal degeneration by 80% in diabetic BB/Wor rats.[3] | Insulin supplementation prevented degeneration of axons proximal to nerve injury.[2] | C-peptide and insulin both protect against the degenerative changes seen in diabetic nerves. |
| Paranodal Demyelination | Completely prevented paranodal demyelination in diabetic BB/Wor rats.[3] | Insulin can induce the expression of myelin protein P0 in Schwann cells, suggesting a role in myelination.[2] | C-peptide shows a profound effect on preserving the integrity of the nodal region, a critical component for nerve impulse conduction. |
II. Molecular Mechanisms and Signaling Pathways
The neuroprotective effects of C-peptide and insulin are mediated through distinct and overlapping signaling pathways. Understanding these pathways is crucial for developing targeted therapies.
Signaling Pathways
Caption: Signaling pathways of C-peptide and insulin in diabetic neuropathy.
C-peptide is thought to bind to a G-protein coupled receptor, activating downstream pathways such as PLC/PKC, PI3K/Akt, and p38 MAPK.[5][6] These pathways lead to the activation of eNOS and Na+/K+-ATPase, and modulate transcription factors like NF-κB.[5][7] Insulin binds to its receptor tyrosine kinase, leading to the activation of the PI3K/Akt and MAPK pathways, which are crucial for cell survival, growth, and metabolism.[2] Notably, C-peptide can, at low concentrations, enhance insulin signaling.[8]
Key Molecular Targets
| Molecular Target | Effect of C-Peptide 1 | Effect of Insulin | Significance in Diabetic Neuropathy |
| Na+/K+-ATPase | Prevents the defect in neural Na+/K+-ATPase activity by 55%.[3] | Insulin can stimulate Na+/K+-ATPase activity, though this is often linked to its systemic metabolic effects. | Reduced Na+/K+-ATPase activity is a key factor in the pathogenesis of diabetic neuropathy, leading to intra-axonal sodium accumulation and nerve dysfunction.[3][9] |
| eNOS | Stimulates endothelial nitric oxide synthase (eNOS), leading to improved nerve blood flow.[1] | Can also stimulate eNOS activity. | Impaired nerve blood flow contributes to nerve ischemia and damage in diabetes. |
| Neurotrophic Factors | Enhances the gene expression of Nerve Growth Factor (NGF) and Insulin-like Growth Factor-I (IGF-I) and their receptors.[7] | Insulin itself acts as a neurotrophic factor and can regulate the expression of other neurotrophic factors.[2][10] | Neurotrophic factors are essential for neuronal survival, growth, and regeneration. |
| NF-κB | Upregulates the transcription factor NF-κB, which is involved in gene regulatory effects on neurotrophic factors.[7] | Insulin signaling can also modulate NF-κB activity. | NF-κB plays a complex role in inflammation and cell survival. |
III. Experimental Protocols
The following are summaries of common experimental protocols used to assess the effects of C-peptide and insulin on diabetic neuropathy in rat models.
Induction of Diabetes
Caption: Workflow for inducing Type 1 diabetes in rats.
Type 1 diabetes is most commonly induced in rats by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β-cells.[11] For Type 2 models, a combination of a high-fat diet and a low dose of STZ is often used.[12]
Assessment of Neuropathy
Caption: Key methods for assessing diabetic neuropathy in rats.
-
Nerve Conduction Velocity (NCV): This is a standard electrophysiological measurement to assess nerve function.[13] Electrodes are placed along the sciatic or sural nerve to measure the speed of nerve impulse transmission.
-
Behavioral Testing: Sensory neuropathy is evaluated by assessing the rat's response to thermal or mechanical stimuli.[14] The Hargreaves test measures withdrawal latency to a heat source, while von Frey filaments assess mechanical allodynia.[14]
-
Nerve Morphometry: Structural changes in the nerve are examined using electron microscopy of nerve biopsies.[3] This allows for the quantification of axonal diameter, myelin thickness, and the extent of demyelination and axonal degeneration. Teased fiber analysis is used to assess paranodal demyelination.[3]
-
Biochemical Assays: The activity of key enzymes like Na+/K+-ATPase is measured from nerve tissue homogenates.[9] Western blotting is used to quantify the expression and phosphorylation of proteins in signaling pathways.
IV. Conclusion
Both C-peptide 1 and insulin demonstrate significant therapeutic potential in ameliorating diabetic neuropathy in rat models. While insulin's primary benefit has been traditionally attributed to its glucose-lowering effects, evidence strongly supports its direct neurotrophic actions. C-peptide, on the other hand, exerts its beneficial effects largely independent of glycemic control, acting through distinct signaling pathways to improve nerve function, promote regeneration, and preserve nerve structure.
The findings from these preclinical studies suggest that C-peptide replacement therapy, in conjunction with insulin, could offer a more comprehensive approach to managing diabetic neuropathy in Type 1 diabetes. For drug development professionals, the distinct and synergistic mechanisms of C-peptide and insulin present promising avenues for the development of novel therapeutics targeting the multifaceted pathology of diabetic neuropathy. Further research is warranted to fully elucidate the interactive effects of these two molecules and to translate these findings into clinical practice.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. A Role for Insulin in Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-peptide prevents and improves chronic Type I diabetic polyneuropathy in the BB/Wor rat - ProQuest [proquest.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Beneficial Effects of C-Peptide on Diabetic Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Cell Signalling Pathways of Human Proinsulin C-Peptide in Vasculopathy Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ejmaces.com [ejmaces.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peripheral Neuropathy Phenotyping in Rat Models of Type 2 Diabetes Mellitus: Evaluating Uptake of the Neurodiab Guidelines and Identifying Future Directions [e-dmj.org]
Unveiling the Functional Nuances: A Comparative Guide to Rat and Human C-peptide
For researchers, scientists, and drug development professionals, understanding the functional distinctions between rat and human C-peptide is critical for translating preclinical findings to clinical applications. While long considered an inert byproduct of insulin (B600854) synthesis, C-peptide is now recognized as a bioactive hormone with significant physiological effects. This guide provides a detailed comparison of the functional differences between rat and human C-peptide, supported by experimental data and methodologies.
Structural and Sequential Differences
C-peptide is a 31-amino acid polypeptide that connects the A and B chains of proinsulin. While its role in insulin folding is conserved, the amino acid sequence of C-peptide shows considerable variability between species. Notably, humans express a single form of C-peptide, whereas rats and mice produce two distinct isoforms, C-peptide I and C-peptide II, which differ by two amino acids.[1][2] Molecular dynamics simulations suggest that rat C-peptides have greater structural stability compared to human C-peptide, which is more flexible.[3] The C-terminal pentapeptide is considered a key active site for both human (EGSLQ) and rat (EVARQ) C-peptides.[4]
A detailed alignment of the amino acid sequences highlights these differences:
| Species | Amino Acid Sequence |
| Human C-peptide | EAEDLQVGQVELGGGPGAGSLQPLALEGSLQ |
| Rat C-peptide I | EVEDPQVPQLELGGGPAGDLQTLALEVARQ |
| Rat C-peptide II | EVEDPQVAQLELGGGPAGDLQTLALEVARQ |
Comparative Bioactivity and Receptor Binding
Both human and rat C-peptides exert their biological effects by binding to a putative G-protein coupled receptor (GPCR) on the surface of various cell types, including neuronal, endothelial, and renal tubular cells.[5][6] This binding is stereospecific and initiates a cascade of intracellular signaling events.[7]
While direct comparative binding studies on the same cell line are limited, available data allows for an indirect assessment of their bioactivity. Human C-peptide has been shown to bind with high affinity to human renal tubular cells, with a reported equilibrium association constant (Kass) of 3.3 × 10^9 M−1.[6] In rat models, rat C-peptide stimulates Na+,K+-ATPase activity in renal tubular segments in a concentration-dependent manner, with a threshold of 10-9 mol/l and maximal effect at 10-7 mol/l.[8]
Interestingly, studies have demonstrated cross-species activity. Human C-peptide has been shown to be effective in rat models of diabetic neuropathy and to prevent the proliferation of rat aortic smooth muscle cells, suggesting that the binding site and downstream signaling pathways are sufficiently conserved for human C-peptide to elicit a biological response in rat cells.[9][10] However, preliminary evidence also suggests a degree of species specificity, as rat C-peptide reportedly fails to bind to human cells at physiological concentrations.[7]
Downstream Signaling Pathways
The signaling pathways activated by C-peptide in both rats and humans are largely similar, involving the activation of phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). These pathways ultimately lead to the modulation of key enzymes such as Na+,K+-ATPase and endothelial nitric oxide synthase (eNOS).[11]
// Nodes C_peptide [label="C-peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-protein Coupled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="G-protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_increase [label="↑ [Ca2+]", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_cascade [label="MAPK Cascade\n(ERK1/2, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; Na_K_ATPase [label="↑ Na+,K+-ATPase activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="↑ eNOS activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="↑ Nitric Oxide (NO)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges C_peptide -> GPCR; GPCR -> G_protein; G_protein -> PLC; PLC -> PIP2 [arrowhead=none]; PIP2 -> IP3 [label="hydrolysis"]; PIP2 -> DAG [label="hydrolysis"]; IP3 -> Ca2_increase; DAG -> PKC; Ca2_increase -> PKC; PKC -> MAPK_cascade; MAPK_cascade -> Na_K_ATPase; MAPK_cascade -> eNOS; Ca2_increase -> eNOS; eNOS -> NO; }
While the general pathway is conserved, some studies suggest potential species-specific differences in the activation of downstream MAPKs. For instance, in rat aortic endothelial cells, C-peptide activates ERK and p38, but not JNK. In contrast, in human renal tubular cells, C-peptide increases the phosphorylation of ERK and JNK, but not p38.[12]
Quantitative Data Summary
| Parameter | Human C-peptide | Rat C-peptide | Reference(s) |
| Receptor Binding Affinity (Kass) | 3.3 × 10^9 M−1 (on human renal tubular cells) | Data not available for direct comparison | [6] |
| Na+,K+-ATPase Activation | Stimulates activity in human renal tubular cells | Concentration-dependent stimulation in rat renal tubules (Threshold: 10-9 M, Max effect: 10-7 M) | [8][13] |
| eNOS Activation | Increases eNOS expression and activity in human cells | Increases eNOS expression and activity in rat cells | [14] |
| Cross-species Activity | Active in rat models (e.g., neuropathy, smooth muscle cell proliferation) | Preliminary evidence suggests it does not bind to human cells | [7][9][10] |
Experimental Protocols
Measurement of Na+,K+-ATPase Activity using 86Rb+ Uptake
This assay measures the activity of the Na+,K+-ATPase pump by quantifying the uptake of the potassium analog, radioactive rubidium (86Rb+).
Materials:
-
Cell culture medium
-
86RbCl solution
-
Ouabain (B1677812) (a specific Na+,K+-ATPase inhibitor)
-
Scintillation fluid and counter
Protocol:
-
Culture cells to confluence in appropriate multi-well plates.
-
Wash cells with a pre-warmed, K+-free buffer.
-
Incubate cells with a buffer containing a known concentration of 86RbCl and the test compound (C-peptide) for a defined period (e.g., 10-30 minutes) at 37°C.
-
For negative control wells, add ouabain to inhibit Na+,K+-ATPase-mediated uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold, K+-free buffer to remove extracellular 86Rb+.
-
Lyse the cells and measure the intracellular 86Rb+ concentration using a scintillation counter.
-
Calculate the ouabain-sensitive 86Rb+ uptake by subtracting the uptake in the presence of ouabain from the total uptake.
// Nodes start [label="Start: Cultured Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; wash1 [label="Wash with K+-free buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation [label="Incubate with 86Rb+ and C-peptide\n(Control: + Ouabain)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="Terminate with ice-cold wash", fillcolor="#FFFFFF", fontcolor="#202124"]; lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; measurement [label="Measure intracellular 86Rb+\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Calculate Ouabain-sensitive uptake", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> wash1; wash1 -> incubation; incubation -> wash2; wash2 -> lysis; lysis -> measurement; measurement -> end; }
Measurement of eNOS Activity using DAF-2DA Fluorescence
This method utilizes the cell-permeable dye, 4,5-diaminofluorescein (B163784) diacetate (DAF-2DA), which becomes fluorescent upon reacting with nitric oxide (NO), the product of eNOS activity.
Materials:
-
Cell culture medium (phenol red-free)
-
DAF-2DA solution
-
L-NAME (an eNOS inhibitor)
-
Fluorescence microscope or plate reader
Protocol:
-
Plate cells in a suitable format for fluorescence imaging or measurement (e.g., glass-bottom dishes or black-walled microplates).
-
Wash the cells with a serum-free, phenol (B47542) red-free medium.
-
Load the cells with DAF-2DA (e.g., 5-10 µM) for a specific duration (e.g., 30-60 minutes) at 37°C in the dark.
-
Wash the cells to remove extracellular DAF-2DA.
-
Treat the cells with C-peptide. For negative control, pre-incubate cells with L-NAME before C-peptide treatment.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~515 nm emission) using a fluorescence microscope or plate reader.
-
Quantify the change in fluorescence as an indicator of NO production.
// Nodes start [label="Start: Cultured Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; wash1 [label="Wash with serum-free medium", fillcolor="#FFFFFF", fontcolor="#202124"]; loading [label="Load with DAF-2DA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="Wash to remove excess dye", fillcolor="#FFFFFF", fontcolor="#202124"]; treatment [label="Treat with C-peptide\n(Control: + L-NAME)", fillcolor="#FBBC05", fontcolor="#202124"]; measurement [label="Measure Fluorescence\n(Ex: ~495nm, Em: ~515nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Quantify NO production", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> wash1; wash1 -> loading; loading -> wash2; wash2 -> treatment; treatment -> measurement; measurement -> end; }
References
- 1. Unsuitability of the 86Rb+ uptake method for estimation of (Na+ + K+)-ATPase activity in innervated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 3. Molecular dynamics and circular dichroism studies of human and rat C-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Insulin C-Peptide in the Coevolution Analyses of the Insulin Signaling Pathway: A Hint for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Human C-peptide dose dependently prevents early neuropathy in the BB/Wor-rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human proinsulin C-peptide prevents proliferation of rat aortic smooth muscle cells cultured in high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mesoscale.com [mesoscale.com]
- 11. Development of an HTS assay for Na+, K+-ATPase using nonradioactive rubidium ion uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estimation of insulin secretion rates from C-peptide levels. Comparison of individual and standard kinetic parameters for C-peptide clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
C-Peptide 1 (rat) vs. GLP-1 Agonists in Diabetes Models: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of C-Peptide 1 (rat) and Glucagon-Like Peptide-1 (GLP-1) agonists in preclinical rat models of diabetes. This document synthesizes experimental data on their respective mechanisms of action, efficacy in improving glycemic control, and effects on pancreatic beta-cell health.
This guide is intended to aid in the evaluation of these two distinct therapeutic approaches for diabetes mellitus. While GLP-1 agonists are established as effective treatments, C-peptide replacement is an emerging area of research with potential benefits, particularly in the context of type 1 diabetes.
Comparative Efficacy and Mechanistic Insights
Both C-Peptide 1 (rat) and GLP-1 agonists have demonstrated beneficial effects in rodent models of diabetes, albeit through different primary mechanisms. GLP-1 agonists primarily act as incretin (B1656795) mimetics, enhancing glucose-dependent insulin (B600854) secretion and preserving beta-cell mass. In contrast, C-peptide is thought to exert its effects through distinct signaling pathways, potentially offering protective benefits against diabetic complications.
Glycemic Control and Insulin Secretion
A direct comparison in alloxan-induced diabetic rats revealed that both C-peptide and the GLP-1 agonist exendin-4 (B13836491) could significantly reduce blood glucose levels compared to untreated diabetic controls.[1] However, the study also noted that simultaneous administration of C-peptide seemed to suppress the glucose-lowering and insulin-stimulating effects of exendin-4, suggesting a complex interaction between their signaling pathways.[1]
In streptozotocin (B1681764) (STZ)-induced diabetic rats, administration of rat C-peptide I and II was shown to increase whole-body glucose utilization by 79-90%.[2] This effect was observed at physiological concentrations and was found to be mediated by nitric oxide.[2] GLP-1 agonists, such as exendin-4, have also been shown to improve glucose tolerance in diabetic rat models.[3] However, acute high doses of exenatide (B527673) have been observed to paradoxically increase blood glucose levels in rats, an effect attributed to the activation of the sympathetic nervous system.[4]
| Parameter | C-Peptide 1 (rat) | GLP-1 Agonists (e.g., Exendin-4, Liraglutide) | Reference |
| Blood Glucose | Significant reduction in diabetic models.[1] Increased glucose utilization.[2] | Significant reduction in blood glucose and HbA1c.[3][5] Acute high doses may cause transient hyperglycemia.[4] | [1][2][3][4][5] |
| Insulin Secretion | May enhance beta-cell function to secrete insulin.[1] | Potent glucose-dependent stimulation of insulin secretion.[3][5][6] | [1][3][5][6] |
| Beta-Cell Mass | Limited direct evidence of increasing beta-cell mass. | Promotes beta-cell proliferation and neogenesis, and inhibits apoptosis.[3][5][7] | [3][5][7] |
| Gastric Emptying | No significant reported effect. | Slows gastric emptying, contributing to reduced postprandial glucose excursions.[8][9] | [8][9] |
| Inflammatory Markers | Limited direct comparative data. | Reduces hepatic and systemic inflammatory markers like TNF-α, IL-1β, and IL-6.[10][11] | [10][11] |
Beta-Cell Preservation and Function
A key differentiator between GLP-1 agonists and C-peptide is their effect on beta-cell mass. GLP-1 agonists have been consistently shown to promote beta-cell proliferation and neogenesis while inhibiting apoptosis in various diabetic rodent models.[3][5][7] This effect is a cornerstone of their therapeutic appeal, suggesting a potential for disease modification.
The role of C-peptide in directly promoting beta-cell proliferation is less established. However, some studies suggest it may enhance the function of existing beta-cells to secrete insulin.[1]
Signaling Pathways
The distinct mechanisms of C-Peptide 1 and GLP-1 agonists are rooted in their unique signaling cascades.
C-Peptide 1 Signaling
C-peptide is believed to bind to a G-protein coupled receptor, initiating a cascade that involves the activation of phospholipase C, leading to an increase in intracellular calcium. This in turn can activate various downstream effectors including MAP kinases and Akt, and stimulate the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS).
GLP-1 Agonist Signaling
GLP-1 agonists bind to the GLP-1 receptor, a G-protein coupled receptor, primarily activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn modulate ion channel activity to promote insulin exocytosis. The PI3K/Akt pathway is also activated, contributing to beta-cell proliferation and survival.
References
- 1. EFFECTS OF C -PEPTIDE AND GLUCAGON-LIKE PEPTIDE-1 ON DIABETIC MALE ALBINO RATS WITH AND WITHOUT ANTIOXIDANTS [amj.journals.ekb.eg]
- 2. Rat C peptide I and II stimulate glucose utilization in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Modeling of Exendin-4 in Type 2 Diabetic Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exendin-4 increases blood glucose levels acutely in rats by activation of the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Effects of GLP-1 and Its Analogs on Gastric Physiology in Diabetes Mellitus and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Glucagon-like peptide-1: a multi-faceted anti-inflammatory agent [frontiersin.org]
- 11. The anti-inflammatory feature of glucagon-like peptide-1 and its based diabetes drugs—Therapeutic potential exploration in lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of C-Peptide 1 in Different Rat Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of C-Peptide 1 levels in various rat strains, supported by experimental data and detailed methodologies. This document aims to assist in the selection of appropriate animal models for metabolic research.
C-peptide, a 31-amino acid polypeptide, is a byproduct of insulin (B600854) synthesis and is released from pancreatic β-cells in equimolar amounts with insulin.[1][2][3] Consequently, its plasma concentration serves as a valuable biomarker of endogenous insulin secretion.[1][4] This is particularly crucial in studies involving insulin-treated subjects, where exogenous insulin interferes with direct measurement of pancreatic insulin output. In rodent models, particularly rats, C-peptide levels are instrumental in assessing β-cell function in metabolic diseases like diabetes. Rats, unlike most species, produce two isoforms of proinsulin, leading to two forms of C-peptide. This guide focuses on C-Peptide 1 and its comparative levels across different rat strains used in experimental research.
Quantitative Data Summary
The following table summarizes C-Peptide 1 concentrations in different rat strains under various experimental conditions as reported in the literature. These values provide a baseline for researchers designing studies on metabolic diseases.
| Rat Strain | Condition | C-Peptide 1 Concentration (pmol/L) | Experimental Notes | Reference |
| Wistar | Nondiabetic (fasting) | 1124 ± 478 | 2-hour fasting blood glucose was 4 ± 1 mM. | |
| Wistar | Diabetic (fasting) | 73 ± 22 | 2-hour fasting blood glucose was 23 ± 2 mM. | |
| Zucker Lean (ZLR) | Basal (fasting) | ~400 (estimated from graph) | 7-to-9-week-old rats. | |
| Zucker Fatty (ZFR) | Basal (fasting) | ~1200 (estimated from graph) | 7-to-9-week-old rats, a model for metabolic syndrome. |
Note: The data presented is a synthesis of findings from multiple studies. Direct comparison between studies should be made with caution due to potential variations in experimental protocols, animal age, and housing conditions.
Experimental Protocols
Accurate measurement of C-peptide is fundamental to its utility as a biomarker. The following sections detail common experimental protocols for C-peptide quantification and functional assessment in rats.
C-Peptide Measurement
1. Time-Resolved Fluorescence Immunoassay (TR-FIA):
A sensitive and specific method for quantifying rat C-peptide in plasma, incubation media, and tissue extracts.
-
Principle: This assay utilizes two monoclonal antibodies that bind to different epitopes of the C-peptide molecule. One antibody is used for capture, and the other, labeled with a fluorescent probe (e.g., europium-labeled streptavidin), is used for detection.
-
Sample Volume: Typically requires a small sample volume, around 25 µL.
-
Dynamic Range: Offers a wide dynamic range, for instance, from 66 pM to 3900 pM.
-
Advantages: High sensitivity, low cross-reactivity with rat insulin and human or porcine C-peptide, and good recovery rates.
2. Enzyme-Linked Immunosorbent Assay (ELISA):
Commercially available ELISA kits are a common method for measuring rat C-peptide.
-
Principle: A standard sandwich ELISA format where microplates are coated with a capture antibody. The sample is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added to produce a measurable colorimetric signal.
-
Example Kit: Mercodia Rat C-peptide ELISA kit.
-
Sensitivity: The sensitivity of a typical kit is around 27.5 pmol·L⁻¹.
-
Precision: Inter- and intra-assay precision are important parameters to consider, with reported values around 2.9% and 4.4%, respectively.
Intravenous Glucose Tolerance Test (IVGTT)
The IVGTT is a dynamic test to assess β-cell function by measuring C-peptide and insulin secretion in response to a glucose challenge.
-
Animal Preparation: Rats are typically fasted before the test. Catheters are inserted into the femoral artery (for blood sampling) and vein (for glucose injection).
-
Procedure:
-
Basal blood samples are collected before glucose administration.
-
A glucose bolus (e.g., 400 mg·kg⁻¹) is injected intravenously.
-
A series of blood samples are collected at specific time points (e.g., 1, 2, 3, 5, 8, 15, 25, 40, 70, and 90 minutes) after the injection.
-
Plasma is separated for the measurement of glucose, insulin, and C-peptide concentrations.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in DOT language.
Caption: C-Peptide signaling pathway.
Caption: IVGTT experimental workflow.
References
Comparative Performance Analysis of a Novel C-Peptide 1 (Rat) Assay Against an Established ELISA Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new C-Peptide 1 (rat) assay against a well-established commercial ELISA kit. The objective is to present a thorough validation of the new assay, offering researchers transparent data to assess its suitability for their specific applications. The following sections detail the experimental protocols, comparative performance data, and the underlying biological and validation frameworks.
Introduction to C-Peptide Measurement
C-peptide, a 31-amino acid polypeptide, is a byproduct of proinsulin cleavage into insulin (B600854).[1][2][3] It is secreted in equimolar amounts to insulin, making it a reliable indicator of pancreatic β-cell function.[4][5] Due to its longer half-life compared to insulin, C-peptide levels in circulation are more stable, providing a more accurate assessment of insulin secretion.[1][5] Accurate measurement of rat C-peptide is crucial in preclinical diabetes and metabolic disease research. This guide evaluates a new C-Peptide 1 (rat) assay by comparing its performance against an established, widely-used ELISA method.
C-Peptide Signaling Pathway
C-peptide is not merely a byproduct of insulin synthesis; it is a bioactive peptide that binds to cell surface receptors and activates downstream signaling pathways.[2] These pathways, including MAPK, PLCγ, and PKC, lead to increased activity of eNOS and Na+/K+ATPase, highlighting C-peptide's role in various physiological processes.[2]
Experimental Protocols
The validation of the new C-Peptide 1 (rat) assay was conducted following established guidelines for analytical method validation.[6][7][8] The key performance characteristics evaluated were specificity, linearity, accuracy (recovery), and precision (repeatability and intermediate precision).[6][7][9]
Sample Preparation
Serum and plasma samples were prepared from whole blood collected from healthy rats. For serum, blood was allowed to clot at room temperature before centrifugation. For plasma, blood was collected in tubes containing EDTA and centrifuged immediately.[10][11] Samples were stored at -80°C until analysis.[12][13]
Assay Procedure: New C-Peptide 1 (Rat) Assay
-
Reagent Preparation: All reagents, including standards, controls, and samples, were brought to room temperature. A series of standards were prepared by serial dilution.
-
Incubation: 25 µL of standards, controls, and samples were pipetted into the appropriate wells of the microplate, followed by the addition of 100 µL of enzyme-conjugated detection antibody. The plate was incubated for 60 minutes at room temperature on a microplate shaker.
-
Washing: The plate was washed five times with the provided wash buffer.
-
Substrate Addition: 100 µL of TMB substrate was added to each well, and the plate was incubated for 15 minutes in the dark.
-
Stopping Reaction: The reaction was stopped by adding 100 µL of stop solution to each well.
-
Data Acquisition: The optical density was read at 450 nm using a microplate reader.
Assay Procedure: Established ELISA Method
The procedure for the established ELISA method was followed as per the manufacturer's instructions, which typically involves similar steps of reagent preparation, sample incubation, washing, substrate addition, and reading of absorbance.[10][14][15]
Experimental Workflow for Assay Validation
The following diagram illustrates the workflow for the validation experiments.
Data Presentation and Performance Comparison
The performance of the new C-Peptide 1 (rat) assay was compared against the established ELISA method across several key validation parameters.
Table 1: Linearity
Linearity was assessed by serially diluting a high-concentration rat serum sample and measuring the C-peptide concentration with both assays. The observed values were then compared to the expected values.
| Dilution Factor | Expected (pg/mL) | New Assay (Observed, pg/mL) | Recovery (%) | Established Assay (Observed, pg/mL) | Recovery (%) |
| Neat | 2000 | 1985 | 99.3 | 1950 | 97.5 |
| 1:2 | 1000 | 1012 | 101.2 | 980 | 98.0 |
| 1:4 | 500 | 490 | 98.0 | 515 | 103.0 |
| 1:8 | 250 | 255 | 102.0 | 240 | 96.0 |
| 1:16 | 125 | 121 | 96.8 | 130 | 104.0 |
| Average | 99.5 | 99.7 |
Table 2: Precision - Repeatability (Intra-assay)
Intra-assay precision was determined by measuring three different concentration levels of rat serum samples in 10 replicates within the same assay run.
| Sample | Mean (pg/mL) - New Assay | SD - New Assay | %CV - New Assay | Mean (pg/mL) - Established | SD - Established | %CV - Established |
| Low | 155 | 6.2 | 4.0 | 160 | 8.0 | 5.0 |
| Medium | 820 | 28.7 | 3.5 | 810 | 40.5 | 5.0 |
| High | 1850 | 74.0 | 4.0 | 1880 | 112.8 | 6.0 |
Table 3: Precision - Intermediate Precision (Inter-assay)
Inter-assay precision was evaluated by measuring the same three samples on three different days by two different analysts.
| Sample | Mean (pg/mL) - New Assay | SD - New Assay | %CV - New Assay | Mean (pg/mL) - Established | SD - Established | %CV - Established |
| Low | 158 | 9.5 | 6.0 | 165 | 13.2 | 8.0 |
| Medium | 830 | 49.8 | 6.0 | 825 | 74.3 | 9.0 |
| High | 1870 | 130.9 | 7.0 | 1900 | 171.0 | 9.0 |
Table 4: Accuracy (Spike and Recovery)
Accuracy was determined by spiking known amounts of C-peptide into rat serum samples and calculating the percent recovery.
| Sample | Endogenous (pg/mL) | Spiked (pg/mL) | Expected (pg/mL) | Observed (pg/mL) - New Assay | Recovery (%) - New Assay | Observed (pg/mL) - Established | Recovery (%) - Established |
| 1 | 350 | 200 | 550 | 539 | 98.0 | 528 | 96.0 |
| 2 | 350 | 500 | 850 | 867 | 102.0 | 884 | 104.0 |
| 3 | 350 | 1000 | 1350 | 1323 | 98.0 | 1283 | 95.0 |
| Average | 99.3 | 98.3 |
Table 5: Specificity
Specificity was assessed by testing for cross-reactivity with structurally related molecules.
| Molecule | Concentration Tested (ng/mL) | Cross-Reactivity - New Assay (%) | Cross-Reactivity - Established Assay (%) |
| Proinsulin | 100 | < 0.1 | < 0.1 |
| Insulin | 100 | Not Detected | Not Detected |
| Mouse C-Peptide | 100 | < 1.0 | < 1.5 |
Table 6: Assay Performance Summary
| Parameter | New C-Peptide 1 (Rat) Assay | Established ELISA Method |
| Assay Range | 50 - 4500 pM | 25 - 1600 pM |
| Sensitivity | 10.8 pM | 25 pM |
| Intra-Assay CV% | < 5% | < 7% |
| Inter-Assay CV% | < 8% | < 10% |
| Recovery (%) | 98.0 - 102.0 | 95.0 - 104.0 |
Logical Framework of Assay Validation
The validation of an analytical method is a structured process where different parameters are assessed to ensure the method is fit for its intended purpose.[7][8] The relationship between these parameters is hierarchical and interconnected.
Conclusion
The new C-Peptide 1 (rat) assay demonstrates excellent performance characteristics, often exceeding those of the established ELISA method. The data presented in this guide indicate that the new assay provides high sensitivity, accuracy, precision, and specificity for the quantification of rat C-peptide. Its wider dynamic range may also reduce the need for sample dilution. Researchers can be confident in the reliability and robustness of this new assay for their studies in metabolic disease and diabetes.
References
- 1. raybiotech.com [raybiotech.com]
- 2. mesoscale.com [mesoscale.com]
- 3. Rat C-peptide ELISA Kit (EEL128) - Invitrogen [thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. metrology-journal.org [metrology-journal.org]
- 9. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 10. mercodia.com [mercodia.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study | PLOS One [journals.plos.org]
- 13. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anshlabs.com [anshlabs.com]
- 15. tulipgroup.com [tulipgroup.com]
Unraveling the Role of C-Peptide 1 (rat) in Insulin Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically dismissed as a mere byproduct of insulin (B600854) synthesis, C-peptide is now emerging as a bioactive peptide with significant physiological effects, particularly in the context of diabetes and its complications. This guide provides a comprehensive comparison of the effects of C-Peptide 1 (rat) on insulin signaling pathways, presenting key experimental data, detailed protocols for relevant assays, and visual representations of the molecular interactions. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of C-peptide and its role in glucose metabolism.
Data Presentation: C-Peptide 1 (rat) vs. Alternatives in Modulating Glucose Metabolism
The following table summarizes quantitative data from a key study investigating the in vivo effects of rat C-Peptide I and II on glucose utilization in a diabetic rat model.
Table 1: Effect of Rat C-Peptide I and II on Whole-Body Glucose Utilization in Streptozotocin-Induced Diabetic Rats
| Treatment Group | Insulin Infusion Rate | Glucose Utilization Rate (mg/kg/min) | Percent Increase vs. Saline |
| Saline (Control) | 3.0 mU/kg/min | Data not explicitly provided in mg/kg/min, used as baseline | 0% |
| Rat C-Peptide I | 3.0 mU/kg/min | Increased | 79-90%[1] |
| Rat C-Peptide II | 3.0 mU/kg/min | Increased | 79-90%[1] |
This study utilized a sequential insulin clamp procedure. The data presented reflects the effects observed at the lower insulin infusion rate, where the impact of C-peptide was significant. At a higher insulin infusion rate (30.0 mU/kg/min), no statistically significant effect of C-peptide on glucose utilization was observed.[1]
Interaction with Insulin Signaling Pathways
The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central mediator of the metabolic effects of insulin. Upon insulin binding to its receptor, a cascade of phosphorylation events leads to the activation of Akt, which in turn promotes the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. Studies suggest that C-peptide can also activate this pathway, potentially contributing to its effects on glucose utilization.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important downstream effector of insulin signaling, primarily involved in regulating gene expression and cell growth. Evidence suggests that C-peptide can also induce the phosphorylation and activation of ERK1/2.
Experimental Protocols
To facilitate the replication and further investigation of the effects of C-Peptide 1 (rat) on insulin signaling, detailed methodologies for key experiments are provided below.
Hyperinsulinemic-Euglycemic Clamp in Rats
This procedure is the gold standard for assessing insulin sensitivity in vivo.
Objective: To measure whole-body glucose utilization under conditions of steady-state hyperinsulinemia and euglycemia.
Materials:
-
Male Wistar rats
-
Streptozotocin (B1681764) (for induction of diabetes, if applicable)
-
Anesthesia (e.g., isoflurane)
-
Catheters for jugular vein and carotid artery cannulation
-
Infusion pumps
-
Humulin R (human regular insulin)
-
Rat C-Peptide 1
-
20% Dextrose solution
-
Saline solution
-
Blood glucose meter and strips
Procedure:
-
Animal Preparation: Induce diabetes with a single intravenous injection of streptozotocin (e.g., 50 mg/kg) if required for the study design. Allow animals to recover and stabilize for a designated period.
-
Surgical Cannulation: Anesthetize the rats and surgically implant catheters into the right jugular vein (for infusions) and the left carotid artery (for blood sampling). Exteriorize the catheters at the back of the neck. Allow a recovery period of 4-5 days.
-
Experimental Setup: On the day of the experiment, fast the rats for a specified period (e.g., 5 hours). Connect the venous catheter to infusion pumps for insulin, C-peptide/saline, and dextrose. Connect the arterial catheter to a sampling line.
-
Basal Period: Collect a basal blood sample to determine fasting blood glucose and insulin levels.
-
Clamp Procedure:
-
Begin a continuous infusion of insulin at a predetermined rate (e.g., 3.0 mU/kg/min).
-
Simultaneously, begin a continuous infusion of either saline (control) or rat C-Peptide 1 at the desired concentration.
-
Monitor blood glucose every 5-10 minutes from the arterial line.
-
Infuse a variable rate of 20% dextrose to maintain blood glucose at the basal level (euglycemia). .
-
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body glucose utilization.
Western Blot Analysis of Akt and ERK Phosphorylation
Objective: To quantify the phosphorylation status of Akt and ERK in response to C-Peptide 1 treatment in a relevant cell or tissue type.
Materials:
-
Rat skeletal muscle tissue or cultured rat muscle cells (e.g., L6 myotubes)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells or tissues with rat C-Peptide 1, insulin (positive control), or vehicle (negative control) for a specified time. Lyse the cells or homogenize the tissue in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Quantification: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
In Vitro Glucose Uptake Assay in Rat Skeletal Muscle Cells
Objective: To measure the rate of glucose uptake in cultured rat muscle cells in response to C-Peptide 1.
Materials:
-
Differentiated rat L6 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (radiolabeled glucose analog)
-
Unlabeled 2-deoxy-D-glucose
-
Rat C-Peptide 1
-
Insulin (positive control)
-
Cytochalasin B (inhibitor of glucose transport, for negative control)
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes.
-
Serum Starvation: Serum-starve the differentiated myotubes for a specified period (e.g., 4 hours) to establish a basal state.
-
Stimulation: Incubate the cells with KRH buffer containing rat C-Peptide 1, insulin, or vehicle for a defined time (e.g., 30 minutes).
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to the buffer and incubate for a short period (e.g., 5-10 minutes).
-
Washing: Quickly wash the cells with ice-cold KRH buffer to remove extracellular radiolabeled glucose.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.
Mandatory Visualizations
References
A Researcher's Guide to Rat C-Peptide 1 ELISA Kits: A Side-by-Side Comparison
For researchers in the fields of diabetes, metabolism, and drug development, the accurate measurement of rat C-peptide 1 is crucial for assessing pancreatic beta-cell function. The enzyme-linked immunosorbent assay (ELISA) is a widely used method for this purpose, offering high sensitivity and specificity. However, with a multitude of commercially available ELISA kits, selecting the most appropriate one for a specific research need can be a challenging task. This guide provides a side-by-side comparison of several popular rat C-Peptide 1 ELISA kits, summarizing their key performance characteristics to aid in your selection process.
Performance Characteristics of Rat C-Peptide 1 ELISA Kits
The following table summarizes the key quantitative data for various commercially available rat C-Peptide 1 ELISA kits. The data has been compiled from the manufacturers' datasheets and product information pages.
| Feature | Mercodia | Crystal Chem | ALPCO | Invitrogen | Abcam | ELK Biotechnology |
| Catalog # | 10-1172-01 | 90055 | 80-CPTRT-E01 | EEL128 | ab323930 | ELK1338 |
| Assay Range | 100 - 4000 pmol/L[1][2] | 0.1 - 6.4 ng/mL[3][4][5] | 50 - 4,500 pM[6][7] | 15.63 - 1000 pg/mL[8][9] | 7.81 - 250 pg/mL[10] | 0.32 - 20 ng/mL[11] |
| Sensitivity | ≤100 pmol/L[1] | 100 pg/mL[3] | 10.8 pM[6][7] | 9.38 pg/mL[8][9] | ≤ 3.4 pg/mL[10] | 0.12 ng/mL[11] |
| Sample Volume | 10 µL[1][2] | 5 µL[3][4][5] | 10 µL[6] | 100 µL | 25-100 µL (sample type dependent) | 100 µL |
| Sample Types | Serum, EDTA plasma, cell culture medium[1][2] | Serum, plasma, fluid[3][4] | Serum | Plasma, serum[8] | Serum, plasma (citrate, EDTA, heparin), cell culture media[10] | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates and other biological fluids[11] |
| Assay Time | ~2 hours 15 minutes[1] | 2.5 hours[3] | Not specified | 3.5 hours[8][9] | 1.5 hours[10] | 3.5 hours[11] |
| Cross-Reactivity | Measures both Rat C-peptide I and II. Rat insulin: Not detected; Rat proinsulin: 4.6%; Mouse C-peptide: 6%[1] | Rat C-Peptide I: 80%; Rat C-Peptide II: 120%; Mouse C-Peptide I: 100%; Mouse C-Peptide II: 100%; Human C-Peptide: Not detected. *Can vary from lot to lot.[3] | Quantifies C-peptide protein products of rat I and rat II proinsulin genes.[6] | No significant cross-reactivity or interference between Rat C-Peptide and analogues was observed. | Not specified | No significant cross-reactivity or interference between Rat C-Peptide and analogues was observed. |
| Precision (CV%) | Not specified | < 10%[3] | Not specified | Intra-assay: <10%; Inter-assay: <10%[8] | Not specified | Intra-assay: <8%; Inter-assay: <10%[11] |
Disclaimer: The data presented in this table is for comparative purposes only. Researchers should always refer to the manufacturer's most recent datasheet for the most accurate and up-to-date information.
Experimental Protocol: A General Overview of the Sandwich ELISA Workflow
The majority of the compared kits utilize a sandwich ELISA format. The general workflow for this type of assay is outlined below. While specific incubation times, temperatures, and reagent volumes may vary between kits, the fundamental steps remain consistent.
Caption: General workflow of a sandwich ELISA protocol.
Detailed Steps of a Typical Sandwich ELISA Protocol:
-
Reagent Preparation: All reagents, including standards, controls, and samples, should be brought to room temperature before use. Reconstitute any lyophilized components as instructed in the kit manual. Prepare wash buffer and any other required solutions.
-
Standard and Sample Addition: Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
First Incubation: Cover the plate and incubate for the time and temperature specified in the protocol. During this step, the C-peptide in the samples and standards binds to the capture antibody on the plate.
-
Washing: Aspirate or decant the contents of the wells and wash the plate multiple times with the prepared wash buffer. This removes any unbound substances.
-
Detection Antibody Addition: Add the enzyme-conjugated detection antibody (e.g., HRP-conjugated antibody) to each well.
-
Second Incubation: Cover the plate and incubate again. The detection antibody binds to a different epitope on the captured C-peptide, forming a "sandwich".
-
Second Washing: Repeat the washing step to remove any unbound detection antibody.
-
Substrate Addition: Add the TMB substrate solution to each well. The enzyme on the detection antibody will catalyze a color change.
-
Third Incubation: Incubate the plate, typically in the dark, to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction. The color will typically change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at a specific wavelength (usually 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of C-peptide in the unknown samples.
Choosing the Right Kit for Your Research
The ideal ELISA kit will depend on the specific requirements of your experiment.
-
For high-throughput screening , a kit with a shorter assay time, such as the Abcam or Mercodia kits, might be preferable.
-
When sample volume is limited , the Crystal Chem kit, requiring only 5 µL of sample, presents a significant advantage.[3][4][5]
-
For studies requiring the highest sensitivity , the Abcam and Invitrogen kits, with sensitivities in the low pg/mL range, are strong contenders.[8][9][10]
-
If a broad detection range is necessary , the ALPCO and Mercodia kits offer a wide dynamic range.[1][2][6][7]
By carefully considering these performance characteristics in the context of your experimental design, you can select the rat C-Peptide 1 ELISA kit that will provide the most reliable and accurate data for your research.
References
- 1. mercodia.com [mercodia.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. crystalchem.com [crystalchem.com]
- 4. Rat C-Peptide ELISA Kit, Assay | Crystal Chem [crystalchem.com]
- 5. Crystal Chem Inc Rat C-Peptide ELISA Kit, 96-wells, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. alpco.com [alpco.com]
- 7. Alpco Ltd Rat C-peptide ELISA, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. Rat C-peptide ELISA Kit (EEL128) - Invitrogen [thermofisher.com]
- 9. Rat C-P(C-peptide) ELISA Kit - Elabscience® [elabscience.com]
- 10. Rat C-Peptide ELISA Kit (ab323930) | Abcam [abcam.com]
- 11. Rat CP(C-Peptide) ELISA Kit [elkbiotech.com]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of C-Peptide 1 (rat)
Proper disposal of C-Peptide 1 (rat) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this peptide, both in its pure form and as part of experimental waste.
Immediate Safety and Handling Precautions
While C-Peptide 1 (rat) is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling C-Peptide 1 (rat) and its related waste materials. This includes:
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[1]
-
Lab Coat: A lab coat or protective gown should be worn to protect skin and clothing.[1]
Emergency Procedures: In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse eyes thoroughly with pure water for at least 15 minutes.[2]
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Rinse mouth with water and do not induce vomiting. In all cases of significant exposure, consult a doctor.
Disposal of Unused or Expired C-Peptide 1 (rat)
For lyophilized powder or reconstituted solutions of C-Peptide 1 (rat) that are no longer needed, follow these disposal steps:
-
Segregation: Collect the unused peptide in a designated, clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatible.
-
Labeling: The waste container must be clearly labeled with the contents ("C-Peptide 1 (rat) waste"), concentration, and date.
-
Institutional Protocols: Adhere to your institution's specific protocols for chemical waste disposal. Contact your Environmental Health and Safety (EH&S) department to schedule a pickup by a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations. Never dispose of peptides in the regular trash or down the drain.
Disposal of Contaminated Materials
Materials that have come into contact with C-Peptide 1 (rat), such as pipette tips, vials, and gloves, should be disposed of as follows:
| Material Type | Disposal Procedure |
| Sharps (Needles, Syringes) | Place immediately into a designated sharps container. |
| Non-Sharps Solid Waste (Gloves, Pipette Tips, Vials) | Collect in a designated biohazard or chemical waste bag within a labeled container. |
| Liquid Waste (Cell culture media, buffer solutions) | Collect in a labeled, leak-proof hazardous waste container. |
All contaminated waste should be managed through your institution's hazardous waste program.
Disposal from In-Vivo Studies
For research involving the administration of C-Peptide 1 (rat) to live rats, proper disposal of animal carcasses and related waste is critical.
Animal Carcass Disposal:
-
Euthanasia: Ensure that animals are properly euthanized according to approved institutional guidelines.
-
Confirmation of Death: A secondary physical method must be used to confirm death before disposal.
-
Bagging and Labeling: Place the carcass in a sealable, transparent plastic bag provided by your animal care facility. The bag should be labeled as required by institutional and EHS protocols.
-
Storage: Store the bagged carcass in a designated refrigerator or freezer within the animal facility until it is collected for incineration.
-
Special Considerations: If the research involved other hazardous chemical or radioactive agents, these carcasses must be stored and disposed of according to specific EHS recommendations.
Experimental Workflow for C-Peptide 1 (rat) Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of C-Peptide 1 (rat) and related materials.
Caption: Workflow for the proper disposal of C-Peptide 1 (rat).
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rat C-Peptide 1
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of Rat C-Peptide 1. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research. While Rat C-Peptide 1 is not classified as a hazardous substance, proper laboratory practices are mandatory to mitigate any potential risks associated with handling lyophilized peptides.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum PPE requirements for handling Rat C-Peptide 1.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Must be worn to protect against airborne particles or accidental splashes of reconstituted peptide solutions. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are required to prevent skin contact. Gloves should be changed immediately if they become contaminated.[1][2] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is necessary to protect clothing and skin from potential contamination.[1][2] |
| Respiratory Protection | Dust Respirator/Mask | Recommended when handling the lyophilized powder, especially in larger quantities, to prevent inhalation of fine particles.[2][3][4] Work should ideally be conducted in a well-ventilated area or a fume hood.[5] |
Operational Plan: From Receipt to Experiment
Proper handling from the moment of receipt is crucial for both safety and peptide stability. Follow this step-by-step guide for all procedures involving Rat C-Peptide 1.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the vial for any damage.
-
Store the lyophilized peptide at -20°C or lower for long-term stability.[6][7][8]
-
Keep the vial tightly sealed and protected from light.[6][7]
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[3][7]
-
Work in a designated clean area to avoid cross-contamination.[5]
-
Don all required PPE as specified in the table above.[2]
3. Weighing and Reconstitution:
-
If weighing is necessary, do so quickly in a controlled environment to minimize exposure to air and humidity.[3]
-
When reconstituting, use a sterile solvent as recommended by the manufacturer or your experimental protocol.[6]
-
Add the solvent slowly to the vial to avoid aerosolizing the lyophilized powder.
-
Cap the vial securely and mix gently until the peptide is fully dissolved. Sonication may be used to aid dissolution, but avoid excessive heating.[3]
4. Handling of Peptide Solutions:
-
Clearly label all solutions with the peptide name, concentration, and date of preparation.[5]
-
For storage, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][7]
-
Store peptide solutions at -20°C or colder.[7]
Disposal Plan: Managing Peptide Waste
All materials that come into contact with Rat C-Peptide 1 must be disposed of as chemical waste. Adherence to institutional and local regulations is mandatory.
1. Waste Segregation:
-
Collect all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[1][5][9]
-
Aqueous waste containing the peptide should also be collected in a labeled chemical waste container.[4] Do not pour peptide solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1][9]
2. Decontamination:
-
Spills should be cleaned up promptly. For liquid spills, use an absorbent material. For solid spills, carefully sweep to avoid creating dust.[10]
-
The spill area should then be decontaminated. A 10% bleach solution can be effective for decontaminating surfaces and non-metallic waste.[1][9]
3. Final Disposal:
-
Seal all waste containers securely.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1][5]
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling Rat C-Peptide 1, incorporating the safety and disposal steps outlined above.
Caption: Workflow for Safe Handling of Rat C-Peptide 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 7. genscript.com [genscript.com]
- 8. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
